Bromisoval
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-carbamoyl-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrN2O2/c1-3(2)4(7)5(10)9-6(8)11/h3-4H,1-2H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCCHHWTTBEZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040656 | |
| Record name | Bromisovalum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-67-3 | |
| Record name | Bromovalerylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromisoval [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromisoval | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butanamide, N-(aminocarbonyl)-2-bromo-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromisovalum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromisoval | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMISOVAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469GW8R486 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Bromisoval on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromisoval, a historical sedative and hypnotic agent, exerts its therapeutic effects through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the molecular level. Drawing upon recent electrophysiological evidence, this document details the quantitative effects of this compound on GABA-A receptor function, outlines the experimental protocols for its study, and presents visual representations of its signaling pathway and experimental workflows. The findings indicate that this compound enhances GABAergic neurotransmission by prolonging inhibitory postsynaptic currents, acting at a site distinct from the benzodiazepine binding site. This guide is intended to serve as a detailed resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
This compound, also known as bromovalerylurea, is a monoureide derivative that has been utilized for its sedative and hypnotic properties.[1][2] Its clinical application has waned with the advent of newer drug classes, yet the study of its interaction with GABA-A receptors continues to provide valuable insights into the modulation of this critical receptor system. The bromine atom within its chemical structure is considered a key contributor to its sedative effects.[1] This document synthesizes the current knowledge on the molecular mechanism of this compound, with a focus on its interaction with GABA-A receptors.
The primary mechanism of action of this compound is the potentiation of the effects of GABA, the principal inhibitory neurotransmitter in the brain.[1] By binding to a specific site on the GABA-A receptor complex, this compound increases the receptor's affinity for GABA.[1] This enhanced GABAergic activity leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a subsequent reduction in neuronal excitability.[1] This ultimately manifests as the sedative and hypnotic effects of the drug.
Molecular Mechanism of Action
Recent electrophysiological studies have elucidated the specific effects of this compound on GABA-A receptor function. The key findings indicate that this compound is a positive allosteric modulator of these receptors.
Potentiation of GABA-Induced Currents
The primary effect of this compound is the enhancement of GABA-A receptor-mediated inhibitory neurotransmission. Whole-cell patch-clamp recordings from pyramidal neurons in rat cortical slices have demonstrated that this compound dose-dependently prolongs the decay of spontaneous inhibitory postsynaptic currents (IPSCs).[2] This prolongation of the IPSC decay time signifies that the GABA-A receptor channels remain open for a longer duration in the presence of this compound, thereby increasing the total charge transfer and strengthening the inhibitory signal.
Distinction from Benzodiazepines
A critical aspect of this compound's mechanism is its distinction from that of benzodiazepines, another major class of GABA-A receptor modulators. The potentiation of IPSCs by this compound is not attenuated by flumazenil, a classical benzodiazepine receptor antagonist.[2] This finding strongly suggests that this compound binds to a site on the GABA-A receptor that is different from the benzodiazepine binding site.
Quantitative Data
The following table summarizes the quantitative data from electrophysiological studies on the effect of this compound on GABA-A receptor-mediated currents.
| Parameter | Value | Cell Type | Reference |
| Effect on IPSC Decay | Dose-dependent prolongation | Pyramidal neurons (rat cortical slices) | [2] |
| Flumazenil Sensitivity | No attenuation of effect | Pyramidal neurons (rat cortical slices) | [2] |
Note: Specific EC50 values and detailed kinetic parameters are not yet publicly available in the cited literature.
Experimental Protocols
The following section details the key experimental methodology used to characterize the effects of this compound on GABA-A receptors.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on spontaneous inhibitory postsynaptic currents (sIPSCs) in neurons.
Methodology:
-
Slice Preparation:
-
Wistar rats (postnatal day 15-20) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold cutting solution (specific composition to be detailed in the full publication).
-
Coronal slices (300 µm thick) of the cerebral cortex are prepared using a vibratome.
-
Slices are allowed to recover in an incubation chamber with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2 for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Slices are transferred to a recording chamber continuously perfused with aCSF at room temperature.
-
Pyramidal neurons in the cortex are visualized using an upright microscope with infrared differential interference contrast optics.
-
Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): CsCl, 140; MgCl2, 2; EGTA, 10; HEPES, 10; ATP-Mg, 2; and GTP-Na, 0.2 (pH adjusted to 7.3 with CsOH).
-
Neurons are voltage-clamped at -70 mV.
-
sIPSCs are pharmacologically isolated by the application of antagonists for ionotropic glutamate receptors (e.g., CNQX and APV).
-
-
Drug Application:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentrations in aCSF.
-
The this compound-containing aCSF is bath-applied to the brain slice.
-
In experiments testing for benzodiazepine site interaction, the benzodiazepine antagonist flumazenil is co-applied with this compound.
-
-
Data Analysis:
-
sIPSCs are detected and analyzed using appropriate software (e.g., Clampfit, pCLAMP).
-
The amplitude, frequency, and decay time constant of sIPSCs are measured before and after the application of this compound.
-
Statistical analysis is performed to determine the significance of the observed effects.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound's action on the GABA-A receptor.
Experimental Workflow
Caption: Experimental workflow for whole-cell patch-clamp studies of this compound.
Conclusion
This compound acts as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission through the prolongation of IPSCs. Its mechanism of action is distinct from that of benzodiazepines, as its effects are not antagonized by flumazenil. This technical guide provides a foundational understanding of this compound's interaction with GABA-A receptors, supported by available quantitative data and detailed experimental protocols. Further research to elucidate the precise binding site of this compound and to quantify its effects on various GABA-A receptor subunit combinations will be crucial for a more complete understanding of its pharmacological profile and for informing the development of novel, targeted therapeutics for disorders of neuronal excitability.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of Bromisoval
This technical guide provides a comprehensive overview of the chemical structure and synthesis of Bromisoval, a sedative and hypnotic agent. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
This compound, also known as bromovalerylurea, is a bromoureide compound first synthesized in 1907.[1] Its chemical structure is characterized by a ureide functional group attached to a 2-bromo-3-methylbutanoyl moiety.[2] The presence of a bromine atom is crucial to its pharmacological activity.[3]
Below is a summary of the key chemical identifiers for this compound:
| Identifier | Value |
| IUPAC Name | (2-bromo-3-methylbutanoyl)urea[4] |
| Alternate IUPAC Name | (RS)-2-Bromo-N-carbamoyl-3-methylbutanamide[1] |
| CAS Number | 496-67-3[1][5] |
| Chemical Formula | C₆H₁₁BrN₂O₂[4][5] |
| Molecular Weight | 223.07 g/mol [4][5] |
| SMILES Notation | CC(C)C(Br)C(=O)NC(N)=O[1][4] |
| InChI Key | CMCCHHWTTBEZNM-UHFFFAOYSA-N[5] |
A table summarizing the physicochemical properties of this compound is provided below:
| Property | Value |
| Appearance | White to off-white crystalline powder[3] |
| logP | 1.057[1] |
| pKa (Acidity) | 10.536[1] |
| pKb (Basicity) | 3.461[1] |
| Solubility | Soluble in organic solvents, less soluble in water[3] |
Synthesis of this compound
The primary synthesis route for this compound involves a multi-step process starting from isovaleric acid.[1][6] The key transformations include a Hell-Volhard-Zelinsky bromination followed by condensation with urea.[1][6] A patented method outlines a process designed for high yield and purity.[7]
The overall synthesis can be visualized as a two-stage process:
-
Formation of α-Bromoisovaleryl Bromide: Isovaleric acid is first converted to its α-bromo derivative, which is then transformed into the corresponding acyl bromide.
-
Condensation with Urea: The resulting α-bromoisovaleryl bromide is reacted with urea to form the final product, this compound.
Caption: Synthesis pathway of this compound from Isovaleric Acid.
Experimental Protocols
The following experimental protocols are based on a patented synthesis method which reports high product yield and purity.[7]
Step 1: Synthesis of α-Bromoisovaleric Acid
-
Objective: To introduce a bromine atom at the alpha position of isovaleric acid.
-
Methodology: This step employs the Hell-Volhard-Zelinsky reaction.[1][6]
Step 2: Formation of α-Bromoisopentanoyl Bromide
-
Objective: To convert the carboxylic acid group of α-bromoisovaleric acid into a more reactive acyl bromide.
-
Methodology:
-
The α-bromoisovaleric acid from the previous step is treated with additional phosphorus tribromide and bromine.[7]
-
The reaction is driven to completion, and the resulting α-bromoisopentanoyl bromide is purified by distillation under reduced pressure.[7]
-
The fraction collected at 85-95 °C under a pressure of 20-30 mmHg corresponds to the desired product.[7]
-
Step 3: Condensation with Urea to form this compound
-
Objective: To form the ureide by reacting the acyl bromide with urea.
-
Methodology:
-
The purified α-bromoisopentanoyl bromide is condensed with urea.[7] This reaction forms the N-acylurea structure of this compound.
-
The resulting crude this compound is then subjected to purification.
-
Step 4: Purification of this compound
-
Objective: To obtain high-purity this compound.
-
Methodology:
-
The crude this compound is recrystallized from ethanol.[7]
-
Activated carbon is used to decolorize the solution.[7]
-
The optimal ratio for recrystallization is given as crude this compound:ethanol:activated carbon = 1 : 2.5 : 0.01.[7]
-
After cooling and crystallization, the purified product is filtered, washed with cold ethanol, and dried.[7]
-
This purification process yields a final product with a purity that meets pharmaceutical standards. The reported yield for the condensation and purification steps is over 76%.[7]
-
The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The synthesis process includes specific parameters that are crucial for achieving high yield and purity.
| Parameter | Value | Stage |
| Distillation Temperature | 85-95 °C | α-Bromoisopentanoyl Bromide Purification |
| Distillation Pressure | 20-30 mmHg | α-Bromoisopentanoyl Bromide Purification |
| Recrystallization Solvent | Ethanol | This compound Purification |
| Decolorizing Agent | Activated Carbon | This compound Purification |
| Yield (Steps 3 & 4) | > 76% | Condensation and Purification |
This guide provides a detailed overview of the chemical properties and synthesis of this compound, intended to support further research and development in this area.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bromovalerylurea | C6H11BrN2O2 | CID 2447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 496-67-3: this compound | CymitQuimica [cymitquimica.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medkoo.com [medkoo.com]
- 6. File:this compound synthesis.png - Wikimedia Commons [commons.wikimedia.org]
- 7. CN102276504A - Synthesis method of this compound - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. CAS 565-74-2: 2-Bromo-3-methylbutyric acid | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to Bromisoval: Historical Development and Therapeutic Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromisoval, a bromoureide derivative first synthesized in the early 20th century, is a sedative and hypnotic agent with a mechanism of action centered on the potentiation of the GABAergic system. Historically used for insomnia and anxiety, its application in modern medicine has been largely superseded by compounds with more favorable safety profiles, primarily due to risks of dependence and bromine toxicity (bromism) associated with chronic use. This document provides a comprehensive technical overview of this compound, detailing its historical development, chemical synthesis, pharmacokinetics, and pharmacodynamics. It includes a thorough examination of its mechanism of action, including recent findings on its anti-inflammatory properties via the Nrf2 signaling pathway. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to serve as a resource for researchers in pharmacology and drug development.
Historical Development
This compound, also known as bromovalerylurea, was discovered by the German company Knoll in 1907 and subsequently patented in 1909.[1] It belongs to the bromoureide class of drugs, which were developed as non-barbiturate sedatives and hypnotics.[2] For much of the mid-20th century, this compound was utilized for its tranquilizing and sleep-inducing properties in the treatment of insomnia and anxiety.[3] However, with the advent of newer drug classes, particularly benzodiazepines, the therapeutic use of this compound has significantly declined in most parts of the world.[2] Its potential for causing dependence and the risk of chronic bromine toxicity have led to a re-evaluation of its risk-benefit profile, with the World Health Organization's Expert Committee on Drug Dependence rating its therapeutic usefulness as low and the likelihood of abuse as moderate.[2] Despite this, this compound is still available over-the-counter in some Asian countries, often in combination formulations with nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
Chemistry and Synthesis
This compound is chemically designated as (2-bromo-3-methylbutyryl)urea.[2][4] It is a derivative of isovalerylurea and contains a chiral carbon, allowing for two stereoisomers.[2][4]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 496-67-3 | [1] |
| Molecular Formula | C6H11BrN2O2 | [1] |
| Molar Mass | 223.070 g·mol−1 | [1] |
| Appearance | White to off-white crystalline powder | [4] |
| Acidity (pKa) | 10.536 | [1] |
| Basicity (pKb) | 3.461 | [1] |
| Log P | 1.057 | [1] |
Synthesis Pathway
The synthesis of this compound is typically achieved through a multi-step process starting from isovaleric acid. The key steps involve bromination followed by condensation with urea.[1][5][6]
-
Bromination (Hell-Volhard-Zelinsky Reaction) : Isovaleric acid is reacted with bromine in the presence of a catalyst, such as phosphorus tribromide (PBr3), to yield α-bromoisovaleryl bromide.[5][6]
-
Condensation : The resulting α-bromoisovaleryl bromide is then condensed with urea to form crude this compound.[5][6]
-
Refining : The crude product is purified, typically via recrystallization with ethanol, to yield the final this compound product.[5]
Pharmacology
Mechanism of Action (Pharmacodynamics)
This compound's primary pharmacological effect is central nervous system (CNS) depression, which is mechanistically similar to that of barbiturates.[7][8]
GABAergic System Modulation: The principal mechanism involves the potentiation of the gamma-aminobutyric acid (GABA) neurotransmitter system, the main inhibitory system in the CNS.[3][4][9] this compound binds to a specific site on the GABA-A receptor complex, which increases the receptor's affinity for GABA.[9] This enhanced binding potentiates the GABA-mediated opening of chloride (Cl-) ion channels, leading to an increased influx of Cl- into the neuron.[9] The resulting hyperpolarization of the neuronal membrane makes it less excitable and less likely to fire an action potential, producing sedative, hypnotic, and anxiolytic effects.[9] While its primary action is on the GABAergic system, minor influences on serotonergic and cholinergic systems have also been suggested.[9]
Anti-Inflammatory and Anti-Oxidative Effects: Recent research has uncovered a secondary mechanism for this compound involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10] this compound has been shown to specifically activate the Keap1-Nrf2 stress response pathway, which plays a critical role in cellular defense against oxidative stress and inflammation.[10] This activation occurs without inducing other stress pathways like NF-κB or the endoplasmic reticulum stress response.[10] In microglial cell cultures, this compound suppresses the release of nitric oxide (NO) and the expression of pro-inflammatory cytokines.[11]
Pharmacokinetics
| Parameter | Description | Reference |
| Administration | Oral | [3][4] |
| Absorption | Readily absorbed from the gastrointestinal tract. | [12] |
| Distribution | Distributed throughout the body, including crossing the blood-brain barrier to exert effects on the CNS. | [12] |
| Metabolism | Primarily metabolized in the liver via oxidation and conjugation. | [2][12] |
| Elimination | Metabolites are primarily excreted via the kidneys in urine. It is also excreted in bile as glutathione conjugates. | [2][12] |
| Half-life | Generally considered short, but accumulation can occur with repeated or chronic use, leading to toxicity. | [9][12] |
Therapeutic Use and Dosage
This compound was historically prescribed for its sedative and hypnotic properties to manage conditions like anxiety and insomnia.[2][3]
| Indication | Typical Adult Dosage | Onset of Action | Reference |
| Insomnia | 200 mg - 1000 mg at night | 30 - 60 minutes | [3][8][13] |
| Anxiety | Adjusted based on symptom severity and patient response | ~30 - 60 minutes | [3] |
Note: Dosage information varies across sources and reflects historical prescribing practices. Its use is generally not recommended in modern clinical practice due to safety concerns.[2]
Safety, Toxicity, and Drug Interactions
The safety profile of this compound is a significant concern and the primary reason for its diminished use.
Adverse Effects
| Category | Effects | Reference |
| Common CNS Effects | Drowsiness, sedation, dizziness, ataxia, slurred speech, confusion, memory defects. | [7][14][15] |
| Psychological | Paradoxical excitement, irritability, mood swings, depression. | [7][14][15] |
| Gastrointestinal | Nausea, vomiting, stomach discomfort. | [14] |
| Severe Reactions | Respiratory depression, dependence with prolonged use, withdrawal symptoms upon cessation (e.g., tremors, seizures). | [3][7][14] |
| Hypersensitivity | Skin reactions, rash, itching. | [7][14] |
Toxicity
-
Bromism : Chronic use leads to the accumulation of bromide ions in the body, causing a toxic syndrome known as bromism. Symptoms can be neurological (headache, irritability, confusion, delirium, psychosis), dermatological (acneiform or nodular skin rashes), and gastrointestinal.[1][9][16]
-
Overdose : Acute overdose can lead to profound CNS and respiratory depression, nystagmus, miosis, and ataxia.[7][15] Fatal poisonings have been reported.[2][17]
-
Hepatotoxicity : Long-term use may be associated with liver damage.[14]
Contraindications and Cautions
-
Absolute Contraindications : Known hypersensitivity, severe respiratory insufficiency (e.g., COPD, sleep apnea), severe hepatic impairment, history of substance abuse, and porphyria.[3][8][12][15]
-
Use in Pregnancy/Lactation : Not recommended due to potential risks to the fetus or infant, including neonatal intoxication and congenital malformations.[3][8][12][15]
-
Cautions : Use with caution in elderly or debilitated patients, and in individuals with depression or renal insufficiency.[8][15] May impair the ability to operate machinery.[8]
Drug Interactions
| Interacting Agent Class | Potential Effect | Reference |
| CNS Depressants (Alcohol, Benzodiazepines, Opioids, Barbiturates) | Additive sedative and respiratory depressant effects, increasing risk of overdose. | [3][9][18] |
| MAOIs | May prolong the CNS depressant effects of this compound. | [8][13] |
| Hepatic Enzyme Inducers (e.g., Rifampin, Phenytoin) | May accelerate this compound metabolism, reducing its efficacy. | [3] |
| Hepatic Enzyme Inhibitors (e.g., Cimetidine) | May slow this compound metabolism, increasing its plasma levels and risk of toxicity. | [3] |
Experimental Protocols
Protocol: In Vitro Assessment of Anti-Inflammatory Activity
This protocol describes a method to assess the effect of this compound on nitric oxide (NO) production in a lipopolysaccharide (LPS)-stimulated murine microglial cell line.[11]
Methodology:
-
Cell Culture : BV2 cells are cultured in appropriate media and conditions.
-
Treatment : Cells are incubated for 24 hours in media containing 1 µg/ml LPS to induce an inflammatory response. Experimental groups are co-incubated with varying concentrations of this compound (e.g., 1-100 µg/mL). A control group with LPS alone is included.[11]
-
Sample Collection : After incubation, the conditioning media (supernatant) is collected for NO determination.
-
NO Quantification : The concentration of nitrite, a stable product of NO, in the media is measured using a colorimetric method such as the Griess assay.
-
Normalization : The cells remaining in the plate are lysed with RIPA buffer, and the total protein content is determined using a BCA protein assay. The measured NO levels are then normalized to the total protein content to account for any differences in cell number.[11]
Protocol: Luciferase Reporter Assay for Stress Pathway Activation
This protocol outlines a method to investigate the specificity of this compound's effect on cellular stress response pathways using a reporter gene assay.[10]
Methodology:
-
Cell Line and Transfection : A suitable cell line, such as human hepatoblastoma HepG2 cells, is used. Cells are transfected with luciferase reporter constructs. Each construct contains a specific response element upstream of the luciferase gene.
-
Keap1-Nrf2 Pathway : Antioxidant Response Element (ARE).
-
NF-κB Pathway : Nuclear Factor-κB Response Element (NRE).
-
ER Stress Pathway : Endoplasmic Reticulum Response Element (ERSE).
-
Heat Shock Pathway : Heat Shock Response Element (HSE).[10]
-
-
Treatment : Transfected cells are treated with this compound over a range of concentrations (e.g., 6.25 µg/ml to 100 µg/ml).[10]
-
Measurement : Luciferase activity is measured over time using a luminometer. An increase in luminescence indicates the activation of the transcriptional pathway corresponding to the specific response element in the construct.
-
Analysis : The activity of the ARE reporter is compared to that of the NRE, ERSE, and HSE reporters to determine the specificity of this compound's action on the Keap1-Nrf2 pathway. A secondary reporter can be co-transfected to normalize for cell viability.[10]
Conclusion
This compound represents an early-generation hypnotic and sedative whose history illustrates the evolution of pharmacotherapy for anxiety and sleep disorders. While its primary mechanism as a positive allosteric modulator of the GABA-A receptor is well-understood, recent discoveries of its anti-inflammatory actions through the Nrf2 pathway suggest a more complex pharmacological profile. However, its therapeutic utility is severely limited by a narrow therapeutic index and significant safety concerns, including dependence, withdrawal, and the potential for fatal bromide poisoning. For the drug development professional, this compound serves as an important case study on the evolution of safety standards and the ongoing search for targeted, safer CNS-acting agents. The detailed protocols and pathway analyses provided herein offer a technical foundation for further research into bromoureides or the signaling pathways they modulate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. CAS 496-67-3: this compound | CymitQuimica [cymitquimica.com]
- 5. CN102276504A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. File:this compound synthesis.png - Wikimedia Commons [commons.wikimedia.org]
- 7. mims.com [mims.com]
- 8. mims.com [mims.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. The anti-inflammatory and anti-oxidative effect of a classical hypnotic bromovalerylurea mediated by the activation of NRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. This compound | Dosing & Uses | medtigo [medtigo.com]
- 13. mims.com [mims.com]
- 14. What are the side effects of this compound? [synapse.patsnap.com]
- 15. This compound Side effects, Contraindications [ndrugs.com]
- 16. This compound [chemeurope.com]
- 17. [Fatal poisonings with carbromal and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
Bromisoval's Role as a Central Nervous System Depressant: A Technical Guide
Abstract: This technical guide provides an in-depth examination of Bromisoval (bromovalerylurea), a historical sedative-hypnotic agent, and its role as a central nervous system (CNS) depressant. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current and historical research on this compound's primary mechanism of action, supported by evidence from key preclinical experiments. It details the methodologies for these experiments, presents available data in structured formats, and visualizes the core signaling pathway and experimental workflows. While this compound has largely been superseded by newer agents, its distinct modulatory action on the GABA-A receptor offers continued relevance for the study of CNS depressants and receptor pharmacology.
Introduction
This compound, also known as bromovalerylurea, is a bromoureide derivative first introduced in the early 20th century for its sedative and hypnotic properties.[1] As a non-barbiturate CNS depressant, it was primarily used for the treatment of insomnia and anxiety.[1] Although its clinical use has declined due to the development of agents with more favorable safety profiles, such as benzodiazepines, the study of this compound remains pertinent. Its mechanism, which involves the potentiation of the major inhibitory neurotransmitter γ-aminobutyric acid (GABA), provides a valuable model for understanding CNS depression and the pharmacology of the GABA-A receptor complex.[1][2] This guide consolidates the available scientific literature to provide a technical overview of its core CNS activity.
Core Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism through which this compound exerts its sedative and hypnotic effects is the positive allosteric modulation of the GABA-A receptor.[1] This receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.[1] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing overall neuronal excitability in the CNS.[1]
This compound binds to a specific, yet distinct, site on the GABA-A receptor complex, separate from the GABA binding site itself.[1] This allosteric binding increases the receptor's affinity for GABA, thereby enhancing the inhibitory effect of the endogenous neurotransmitter.[1] The resulting potentiation of GABAergic neurotransmission dampens CNS activity, leading to sedation, anxiolysis (reduction of anxiety), and hypnosis (induction of sleep).[1] Notably, studies have indicated that this modulation is not antagonized by flumazenil, a classic benzodiazepine receptor antagonist, suggesting that this compound's binding site or mechanism of action differs from that of benzodiazepines. While its primary action is on the GABAergic system, some literature suggests potential minor influences on serotonergic and cholinergic systems, though these are not well-characterized.[1]
Experimental Evidence and Protocols
The CNS depressant effects of this compound have been substantiated through key preclinical studies, primarily involving in vivo electroencephalography (EEG) in rodents and in vitro electrophysiology.
In Vivo Sedative-Hypnotic Effects (EEG Studies)
Recent studies have utilized EEG recordings in rats to quantify the hypnotic effects of this compound (referred to in the study as Bromovalerylurea or BU). These experiments demonstrate a clear dose-dependent impact on sleep architecture.[3]
Table 1: Summary of this compound's Effects on Sleep Architecture in Wistar Rats
| Dose (mg/kg) | Effect on Non-REM (NREM) Sleep | Effect on REM Sleep | Hypnotic Activity |
| 50 | No significant effect | No significant effect | Ineffective |
| >125 | Significantly increased duration | Dose-dependently decreased duration | Effective |
| Source: Data derived from Yamada et al. (2023).[3] |
This protocol outlines a standard procedure for assessing the effects of a hypnotic agent like this compound on sleep architecture in rats.
-
Animal Model: Adult male Wistar or Sprague-Dawley rats (250-300g) are used. Animals are housed individually under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Surgical Implantation: Under general anesthesia (e.g., ketamine/xylazine or isoflurane), rats are chronically implanted with electrodes for EEG and electromyography (EMG) recording.
-
EEG Electrodes: Stainless-steel screw electrodes are placed through the skull over cortical areas (e.g., frontal and parietal cortex).
-
EMG Electrodes: Teflon-coated steel wires are inserted into the nuchal (neck) muscles to record muscle tone.
-
All electrodes are connected to a headmount assembly, which is secured to the skull with dental cement.
-
-
Recovery and Habituation: Animals are allowed a recovery period of at least one week. Following recovery, they are habituated to the recording chamber and tethered recording cable for several days.
-
Drug Administration & Recording:
-
A baseline 24-hour EEG/EMG recording is performed to establish normal sleep-wake patterns.
-
On the test day, this compound (or vehicle control) is administered, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, at the beginning of the light (inactive) phase.
-
Continuous EEG/EMG recordings are captured for the subsequent 24 hours.
-
-
Data Analysis:
-
Recordings are manually or automatically scored in epochs (e.g., 4-30 seconds) into distinct vigilance states: Wake, NREM sleep, and REM sleep, based on EEG waveforms and EMG activity.
-
Quantitative analysis is performed to determine the total duration spent in each state, the latency to sleep onset, and the number and duration of sleep/wake episodes.
-
Spectral analysis (e.g., Fast Fourier Transform) is used to calculate the power density of different EEG frequency bands (e.g., delta, theta, sigma) within each state.
-
In Vitro GABAergic Potentiation (Electrophysiology)
Whole-cell patch-clamp recordings from neurons in brain slices provide direct evidence of this compound's effect on GABA-A receptor function. Studies show that this compound dose-dependently prolongs the duration of spontaneous inhibitory postsynaptic currents (IPSCs), which are mediated by GABA-A receptors.[3] This prolongation reflects an enhanced GABAergic effect at the synaptic level.
Table 2: Summary of this compound's Effects on GABA-A Receptor-Mediated Currents
| Parameter | Observation | Mechanism |
| Spontaneous IPSC Duration | Dose-dependently prolonged | Enhancement of GABA-A receptor-mediated Cl⁻ flux |
| Source: Data derived from Yamada et al. (2023).[3] |
This protocol describes a generalized method for recording spontaneous IPSCs from cortical neurons to assess the effects of a GABA-A modulator.
-
Brain Slice Preparation:
-
An adult rat is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
A block of tissue containing the region of interest (e.g., cerebral cortex) is prepared.
-
Coronal or sagittal slices (e.g., 300-400 µm thick) are cut using a vibratome in the ice-cold aCSF.
-
Slices are transferred to a holding chamber with oxygenated aCSF at room temperature and allowed to recover for at least 1 hour.
-
-
Recording:
-
A single slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.
-
Pyramidal neurons in the cortical layers are visualized using differential interference contrast (DIC) optics.
-
A glass micropipette (3-7 MΩ resistance) is filled with an internal solution containing a high chloride concentration to allow for the measurement of inward GABAergic currents.
-
The micropipette is advanced to the membrane of a target neuron. Gentle suction is applied to form a high-resistance "giga-seal" (>1 GΩ).
-
The cell membrane under the pipette is ruptured with further suction, establishing the "whole-cell" configuration.
-
-
Data Acquisition & Analysis:
-
The neuron is voltage-clamped at a holding potential of -70 mV.
-
To isolate GABA-A receptor-mediated IPSCs, antagonists for ionotropic glutamate receptors (e.g., CNQX and AP5) are added to the aCSF.
-
A baseline of spontaneous IPSC activity is recorded.
-
This compound is bath-applied at various concentrations, and recordings are continued.
-
Analysis software is used to detect and measure the properties of individual IPSC events, including amplitude, frequency, and decay time constant. The prolongation of the decay time is the primary indicator of GABAergic potentiation by agents like this compound.
-
Pharmacokinetics and Toxicology
Pharmacokinetic Profile
Detailed human pharmacokinetic data for this compound is sparse in modern literature. However, historical and observational data indicate it has a relatively long elimination half-life.[1] This property can lead to drug accumulation in the body with repeated use, increasing the risk of adverse effects and toxicity.[1][4] The drug is metabolized primarily in the liver, and its metabolites are excreted via the kidneys.[2]
Table 3: Qualitative Pharmacokinetic Parameters for this compound
| Parameter | Description |
| Absorption | Absorbed through the gastrointestinal tract following oral administration. |
| Distribution | Distributed throughout the body, including the CNS where it exerts its effects. |
| Metabolism | Primarily hepatic, involving oxidation and conjugation reactions. |
| Excretion | Metabolites are primarily excreted renally in the urine. |
| Half-life (t½) | Described as "relatively long," leading to a risk of accumulation.[1] |
| Note: Specific quantitative values (e.g., hours, L/kg) are not readily available in recent literature. |
Toxicology and Adverse Effects
The CNS depressant effects of this compound can lead to adverse effects such as drowsiness, confusion, ataxia, and impaired motor coordination.[1] A significant toxicological concern specific to bromoureides is bromism , a state of chronic bromide intoxication that can occur with prolonged use. During metabolism, the bromine atom is cleaved from the parent molecule, and the resulting bromide ion has a very long half-life, allowing it to accumulate. Symptoms of bromism are varied and can include neurological and psychiatric manifestations such as memory loss, confusion, irritability, hallucinations, and delirium, as well as dermatological and gastrointestinal disturbances.[1] Due to its mechanism, this compound has additive CNS depressant effects when co-administered with other depressants like alcohol, barbiturates, and benzodiazepines.[1]
Conclusion
This compound serves as a classic example of a CNS depressant acting via positive allosteric modulation of the GABA-A receptor. Preclinical evidence from in vivo EEG and in vitro electrophysiology studies confirms its ability to enhance GABAergic inhibition, leading to its characteristic sedative-hypnotic effects. While its long half-life and the associated risk of bromism have rendered it obsolete for clinical use, the principles of its mechanism of action remain fundamentally important for neuropharmacology research. The detailed experimental protocols provided herein offer a framework for the continued investigation of GABA-A receptor modulators and the broader study of CNS depressant pharmacology.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | Dosing & Uses | medtigo [medtigo.com]
- 3. Bromovalerylurea modulates GABAA receptor-mediated inhibitory neurotransmission while inducing sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolism and Debromination of Bromisoval
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromisoval, a sedative-hypnotic of the bromoureide class, undergoes extensive metabolism primarily characterized by reductive debromination and conjugation reactions. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, with a focus on the enzymatic systems responsible for its debromination. Key metabolic processes include cytochrome P450-mediated debromination in the liver, a non-enzymatic debromination pathway in erythrocytes, and glutathione conjugation. Understanding these pathways is critical for assessing the drug's pharmacokinetics, pharmacodynamics, and potential for toxicity, such as bromism, which can result from the accumulation of bromide ions. This document details the experimental methodologies used to elucidate these pathways, presents quantitative data from various studies in structured tables, and utilizes visualizations to illustrate complex metabolic and experimental workflows.
Introduction
This compound, chemically (2-bromo-3-methylbutyryl)urea, has been used for its sedative and hypnotic properties. Its therapeutic action is associated with its effects on the central nervous system, but its metabolic fate is of significant interest due to the generation of inorganic bromide and other metabolites. The primary routes of this compound metabolism are crucial for determining its duration of action, elimination half-life, and safety profile. This guide synthesizes the current understanding of these metabolic processes to support further research and drug development efforts.
Metabolic Pathways
The metabolism of this compound is multifaceted, involving several key pathways that lead to its detoxification and excretion. The principal pathways are:
-
Reductive Debromination: This is a major metabolic route, resulting in the formation of (3-methylbutyryl)urea and a bromide ion. This reaction occurs in both the liver and the blood, mediated by different systems.
-
Glutathione Conjugation: this compound is also metabolized by conjugation with glutathione (GSH), a critical pathway for the detoxification of electrophilic compounds. This leads to the formation of mercapturic acid derivatives that are excreted in the urine.[1]
-
Oxidation: While less detailed in the available literature, oxidation represents another potential metabolic pathway for this compound.[2]
Cytochrome P450-Mediated Reductive Debromination
The liver plays a central role in the debromination of this compound. This process is catalyzed by the cytochrome P450 (CYP) enzyme system located in the liver microsomes.
-
Enzymes Involved: Studies have identified that cytochrome P450 is essential for this reaction.[3] Specifically, reconstituted systems have shown that CYP1A1 and CYP2B1 isoforms are capable of catalyzing the debromination of this compound.[3]
-
Cofactors: The reaction is dependent on the presence of NADPH-cytochrome P450 reductase, which transfers electrons from NADPH to the CYP enzyme.[3]
The overall reaction can be summarized as: this compound + NADPH + H⁺ → (3-methylbutyryl)urea + Br⁻ + NADP⁺
The rate of microsomal debromination can be influenced by various inducers and inhibitors of cytochrome P450 enzymes, as summarized in the table below.
| Modulator Type | Compound | Effect on Debromination | Reference |
| Inducers | Phenobarbitone | Enhanced | [3] |
| 3-Methylcholanthrene | Enhanced | [3] | |
| Acetone | Enhanced | [3] | |
| Pregnenolone-16α-carbonitrile | Enhanced | [3] | |
| Inhibitors | Metyrapone | Inhibited | [3] |
| α-Naphthoflavone | Inhibited | [3] | |
| SKF 525-A | Inhibited | [3] | |
| Carbon Monoxide | Inhibited | [3] | |
| Antibody | Anti-NADPH-cytochrome P450 reductase | Inhibited | [3] |
Hemoglobin-Catalyzed Debromination in Erythrocytes
A significant portion of this compound debromination also occurs in the blood, specifically within erythrocytes. This pathway is a non-enzymatic process catalyzed by the haem group of hemoglobin.[4]
-
Mechanism: The reaction proceeds in two steps. First, a flavin (FMN, FAD, or riboflavin) is reduced by NADH or NADPH. Subsequently, the reduced flavin facilitates the reductive debromination of this compound, a reaction catalyzed by the haem group of hemoglobin.[4] This process is sensitive to inhibition by carbon monoxide.[4]
Glutathione Conjugation
Conjugation with glutathione is a key detoxification pathway for this compound. This reaction is stereoselective, with different enantiomers of this compound exhibiting distinct metabolic fates.
Studies using the separate enantiomers of α-bromoisovalerylurea (BIU) have demonstrated the stereoselective nature of glutathione conjugation.
| Enantiomer | Blood Elimination Half-Life (min) | Biliary Excretion of GSH Conjugate (as % of dose) | Urinary Excretion of Mercapturates (as % of dose) | Reference |
| (R)-BIU | 8 | 45-47% | 19-25% | [1] |
| (S)-BIU | 38 | 45-47% | 19-25% | [1] |
These findings suggest that while the overall extent of conjugation and excretion is similar for both enantiomers, the rate of elimination is significantly faster for the (R)-enantiomer.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolism and debromination of this compound.
In Vitro Microsomal Debromination Assay
This protocol is designed to assess the reductive debromination of this compound by liver microsomes.
Objective: To quantify the formation of (3-methylbutyryl)urea and bromide from this compound in the presence of rat liver microsomes and an NADPH-generating system.
Materials:
-
Rat liver microsomes
-
This compound
-
(3-methylbutyryl)urea standard
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
CYP450 inducers (e.g., phenobarbitone) and inhibitors (e.g., metyrapone)
-
Acetonitrile (for reaction termination)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Microsome Preparation: Prepare liver microsomes from untreated rats or rats pretreated with CYP450 inducers.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound to the reaction mixture to initiate the reaction. For inhibitor studies, the inhibitor should be added during the pre-incubation step.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant for the presence of (3-methylbutyryl)urea using a validated HPLC method. Quantify the metabolite by comparing its peak area to a standard curve of (3-methylbutyryl)urea.
HPLC Method for the Separation and Quantification of this compound and its Metabolites
This protocol outlines a high-pressure liquid chromatography method for the simultaneous determination of this compound and its primary metabolite, (3-methylbutyryl)urea.
Instrumentation:
-
HPLC system equipped with a UV detector and a reversed-phase C18 column.
Chromatographic Conditions:
-
Mobile Phase: A suitable gradient of acetonitrile and water or a phosphate buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: Determined by the UV absorbance maxima of the analytes.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound and (3-methylbutyryl)urea of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration for each analyte.
-
Sample Analysis: Inject the supernatant from the in vitro metabolism assay or other biological samples into the HPLC system.
-
Quantification: Identify and quantify this compound and (3-methylbutyryl)urea in the samples by comparing their retention times and peak areas to those of the standards and the calibration curve.
Assay for Hemoglobin-Catalyzed Debromination
This protocol is designed to investigate the non-enzymatic debromination of this compound in the presence of hemoglobin.
Objective: To measure the formation of bromide ions from this compound in a reaction mixture containing hemoglobin, a reduced pyridine nucleotide, and a flavin.
Materials:
-
This compound
-
Purified hemoglobin or hemolysate from erythrocytes
-
NADH or NADPH
-
Flavin mononucleotide (FMN), flavin adenine dinucleotide (FAD), or riboflavin
-
Tris-HCl buffer (pH 8.5)
-
Method for bromide ion quantification (e.g., ion-selective electrode, ion chromatography, or a colorimetric assay).
Procedure:
-
Reaction Mixture Preparation: In an anaerobic environment (e.g., by purging with nitrogen), prepare a reaction mixture containing Tris-HCl buffer, hemoglobin, the chosen flavin, and NADH or NADPH.
-
Initiation of Reaction: Add this compound to the reaction mixture to start the reaction.
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Sample Collection: At various time points, take aliquots of the reaction mixture.
-
Bromide Analysis: Measure the concentration of bromide ions in the aliquots using a suitable analytical method.
-
Data Analysis: Plot the concentration of bromide ions formed over time to determine the reaction rate.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Biliary and renal excretions of cefpiramide in Eisai hyperbilirubinemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between glutathione content in liver and glutathione conjugation rate in the rat in vivo. Effect of buthionine sulphoximine pretreatment on conjugation of the two 2-bromoisovalerylurea enantiomers during intravenous infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Investigating the Potential for Bromisoval-Induced Bromism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromisoval, a sedative and hypnotic agent of the bromoureide class, has a history of clinical use and a known potential to induce bromism, a state of bromide intoxication. This technical guide provides an in-depth analysis of the core principles underlying this compound-induced bromism, intended for researchers, scientists, and drug development professionals. The document summarizes the current understanding of this compound's pharmacokinetics and pharmacodynamics, details the mechanisms of bromide ion toxicity, presents quantitative data from toxicological studies, and outlines relevant experimental protocols. Visualizations of key signaling pathways and experimental workflows are provided to facilitate comprehension. While specific pharmacokinetic data for this compound is limited, this guide synthesizes available information on the drug and the extensive knowledge of bromide ion toxicology to offer a comprehensive resource for investigating and understanding this potential adverse drug reaction.
Introduction
This compound ((2-bromo-3-methylbutyryl)urea) is a non-barbiturate sedative and hypnotic that was introduced in the early 20th century.[1] Like other bromoureides, its therapeutic effects are accompanied by a risk of toxicity upon chronic or excessive use, primarily due to the release of bromide ions into the systemic circulation.[1] This accumulation of bromide can lead to a condition known as bromism, a toxic state characterized by a wide range of neurological, psychiatric, and dermatological symptoms.[2] Understanding the potential for this compound-induced bromism is crucial for toxicological assessment and the development of safer therapeutic alternatives.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics of this compound and Bromide
Detailed pharmacokinetic parameters for this compound are not extensively reported in the literature. However, general information regarding its absorption, metabolism, and excretion is available.
-
Absorption: this compound is administered orally and absorbed from the gastrointestinal tract.[3]
-
Metabolism: It is primarily metabolized in the liver, where it undergoes debromination, releasing bromide ions. The parent compound is also metabolized through conjugation with glutathione, and the resulting conjugates are excreted in the bile and urine as mercapturates.[1][4]
-
Elimination: The metabolites of this compound are excreted renally.[3] The elimination half-life of the bromide ion is notably long, estimated to be around 12 days in humans, which contributes significantly to its accumulation and the development of bromism with chronic use.[5]
Table 1: Pharmacokinetic Parameters of Bromide Ion
| Parameter | Value | Species | Reference |
| Elimination Half-life | ~12 days | Human | [5] |
| ~21 days | Dog | [5] | |
| ~14 days | Cat | [5] | |
| Bioavailability (oral) | ~46% (as bromide salt) | Dog | [6] |
Pharmacodynamics: Mechanism of Action
The primary mechanism of action of this compound and its active metabolite, the bromide ion, involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[7]
-
GABA-A Receptor Modulation: this compound and bromide ions are positive allosteric modulators of the GABA-A receptor, a ligand-gated chloride ion channel.[7] By binding to a site on the receptor, they enhance the affinity of GABA for its binding site, leading to an increased frequency and duration of chloride channel opening.[7]
-
Neuronal Hyperpolarization: The influx of chloride ions into the neuron causes hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This enhanced inhibitory neurotransmission in the central nervous system (CNS) results in the sedative, hypnotic, and anxiolytic effects of the drug.[7]
-
Competition with Chloride: The bromide ion, being a halide like chloride, can also directly pass through the GABA-A receptor channel. Studies have shown that the permeability of the GABA-A receptor channel to bromide is even greater than that to chloride (PBr/PCl ratio of 1.51).[3] This increased conductance of inhibitory ions further contributes to the CNS depressant effects.
The Pathophysiology of Bromism
Chronic administration of this compound leads to the accumulation of bromide ions, which can disrupt normal physiological processes, particularly in the central nervous system.
Interference with Chloride Homeostasis
The similarity in ionic radius and charge between bromide and chloride ions leads to their competition for transport and physiological functions.
-
Renal Reabsorption: Bromide is preferentially reabsorbed over chloride in the renal tubules, leading to a prolonged elimination half-life and accumulation in the body.[2]
-
Displacement of Chloride: With chronic exposure, bromide can displace chloride from the extracellular and intracellular fluid, affecting cellular functions that rely on chloride gradients.
Neurological and Psychiatric Manifestations
The primary symptoms of bromism are neurological and psychiatric, stemming from the potentiation of GABAergic inhibition and disruption of neuronal function. Symptoms can range from mild to severe and include:
-
Lethargy and drowsiness
-
Confusion and memory impairment
-
Ataxia and tremors
-
Hallucinations and psychosis
-
In severe cases, seizures and coma[8]
Dermatological and Other Effects
Bromism can also manifest with skin lesions, such as acneiform eruptions, and gastrointestinal disturbances.[8]
Quantitative Data on this compound-Induced Bromism
Quantitative data from case reports and clinical studies provide insights into the relationship between this compound dosage, serum bromide concentrations, and the manifestation of toxic effects.
Table 2: Serum Bromide Concentrations and Associated Toxicity
| Serum Bromide Concentration (mg/L) | Serum Bromide Concentration (mmol/L) | Clinical Manifestation | Reference |
| < 10 | < 0.125 | Normal Range | [8] |
| 868.2 | 10.85 | Status Epilepticus, diagnosed with Bromism | [8] |
| 959 | 11.99 | Status Epilepticus, diagnosed with Bromism | [8] |
| 1260 (median) | 15.75 (median) | Therapeutic range in dogs (1-3 mg/mL) | [9] |
Table 3: Dosing Information from Animal Studies
| Animal Model | Dosage | Observation | Reference |
| Dog | Loading dose: 600 mg/kg potassium bromide (oral) | Median serum bromide concentration of 1.26 mg/mL | [9] |
| Maintenance dose: 30 mg/kg/day | [9] | ||
| Rat | 27 mM bromide in drinking water (chronic) | No profound effect on GABAergic inhibitory system | [10] |
| Mouse | ISD50: 0.35 mmol/kg (intraperitoneal) | Depressant activity | [11] |
| LD50: 3.25 mmol/kg (intraperitoneal) | Acute toxicity | [11] |
Experimental Protocols
Investigating the potential for this compound-induced bromism requires a combination of in vivo and in vitro experimental approaches.
In Vivo Animal Models of Bromism
While no standardized model for this compound-induced bromism exists, a protocol can be adapted from general toxicity testing guidelines and studies on bromide toxicosis.
Objective: To evaluate the neurotoxic effects of chronic this compound administration in a rodent model.
Experimental Workflow:
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats are commonly used for neurotoxicity studies.[12]
-
Dose Administration: this compound is administered orally, typically via gavage, for a period of 28 days or longer to simulate chronic exposure.[12] Dose levels should be selected based on available acute toxicity data.
-
Clinical Observations: Animals are observed daily for signs of toxicity, including changes in behavior, motor function, and overall health.
-
Functional Observational Battery (FOB): A series of standardized tests is performed weekly to assess sensory, motor, and autonomic function in detail.
-
Serum Bromide Analysis: Blood samples are collected periodically to determine the concentration of bromide ions using methods like high-performance liquid chromatography (HPLC) or inductively coupled plasma mass spectrometry (ICP-MS).[13]
-
Neuropathology: At the end of the study, animals are euthanized, and brain tissue is collected for histopathological examination to identify any structural changes or neuronal damage.
In Vitro Assessment of GABA-A Receptor Modulation
Electrophysiological techniques, such as the two-electrode voltage-clamp method using Xenopus oocytes expressing GABA-A receptors, are powerful tools to study the direct effects of bromide on receptor function.
Objective: To quantify the modulatory effect of bromide ions on GABA-A receptor-mediated currents.
Experimental Workflow:
Methodology:
-
Expression of GABA-A Receptors: Xenopus oocytes are injected with cRNA encoding the desired subunits of the GABA-A receptor (e.g., α1, β2, γ2).[14]
-
Two-Electrode Voltage Clamp: After 24-48 hours to allow for receptor expression, the oocyte is voltage-clamped at a holding potential (e.g., -60 mV).[14]
-
GABA Application: GABA is applied to the oocyte to elicit a baseline chloride current.
-
Bromide Application: The oocyte is then perfused with a solution where a portion of the chloride has been replaced with bromide.
-
Co-application: GABA and bromide are co-applied to the oocyte, and the resulting current is measured.
-
Data Analysis: The potentiation of the GABA-evoked current by bromide is calculated to determine its modulatory effect.[1]
Signaling Pathways
GABA-A Receptor Signaling Pathway
The primary mechanism of this compound and bromide's action is through the modulation of the GABA-A receptor signaling pathway.
Competition between Bromide and Chloride at the GABA-A Receptor Channel
The bromide ion not only enhances GABA's effect but also directly contributes to the inhibitory current by passing through the chloride channel.
References
- 1. Bromide, in the therapeutic concentration, enhances GABA-activated currents in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromism in the Modern Day: Case Report and Canadian Review of Bromide Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Dosing & Uses | medtigo [medtigo.com]
- 4. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 5. Bromide [w3.vetmed.auburn.edu]
- 6. Bromide: the good, the bad, and the ugly of the oldest antiseizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface active benzodiazepine-bromo-alkyl conjugate for potential GABAA-receptor purification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. This compound-induced bromism with status epilepticus mimicking Wernicke’s encephalopathy: report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum bromide concentrations following loading dose in epileptic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurochemistry of GABAergic system in cerebral cortex chronically exposed to bromide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Determination of monoureides in biological fluids by high-pressure-liquid-chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical signs, risk factors, and outcomes associated with bromide toxicosis (bromism) in dogs with idiopathic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoisomers of Bromisoval: A Technical Guide to Their Potential Differential Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromisoval, a sedative and hypnotic agent, possesses a single chiral center, giving rise to two enantiomers: (R)-bromisoval and (S)-bromisoval. While traditionally used as a racemic mixture, emerging evidence suggests that these stereoisomers exhibit differential pharmacokinetic profiles. This technical guide provides a comprehensive overview of the stereoisomers of this compound, focusing on their potential differential effects. It summarizes the current, albeit limited, state of knowledge regarding their pharmacokinetics and discusses the theoretical basis for potential differences in their pharmacodynamic and toxicological properties. Detailed experimental protocols for the chiral separation of this compound enantiomers are provided to facilitate further research in this area. This document aims to serve as a foundational resource for researchers investigating the stereospecific actions of this compound, with the goal of encouraging further studies to elucidate the distinct therapeutic and adverse effects of each enantiomer.
Introduction
This compound, chemically (RS)-2-bromo-N-carbamoyl-3-methylbutanamide, has been utilized for its sedative-hypnotic properties.[1] As a chiral compound, it exists as a pair of enantiomers, (R)- and (S)-bromisoval.[1] It is widely recognized that stereoisomers of a drug can exhibit significant differences in their pharmacological, pharmacokinetic, and toxicological profiles due to their distinct three-dimensional arrangements, which influence their interactions with chiral biological macromolecules such as receptors and enzymes.[2][3] Although this compound has historically been administered as a racemic mixture, understanding the specific contributions of each enantiomer to the overall therapeutic and adverse effects is crucial for optimizing its clinical use and for the development of potentially safer and more effective single-enantiomer drugs.
This guide synthesizes the available scientific literature on the stereoisomers of this compound, with a particular focus on evidence for their differential effects.
Stereochemistry of this compound
This compound possesses one chiral center at the carbon atom bearing the bromine atom. This results in the existence of two enantiomers, designated as (R)-bromisoval and (S)-bromisoval.
-
(R)-bromisoval: One of the two enantiomers of this compound.
-
(S)-bromisoval: The other enantiomer of this compound.
The physical and chemical properties of the individual enantiomers are identical, with the exception of their interaction with plane-polarized light and their interactions with other chiral molecules.
Differential Pharmacokinetics
The most significant evidence for the differential effects of this compound stereoisomers lies in their pharmacokinetics. Studies have demonstrated stereoselectivity in the elimination of this compound enantiomers.
A key study involving the administration of racemic this compound to human subjects revealed that the drug is absorbed non-stereoselectively from the gastrointestinal tract.[4][5] However, the elimination from the blood was found to be stereoselective, with the (+)-enantiomer being eliminated more rapidly than the (-)-enantiomer in the majority of individuals.[4][5]
Further investigation into the pharmacokinetics of this compound enantiomers in healthy male volunteers provided more specific quantitative data. After oral administration of 600 mg of racemic this compound, a pronounced stereoselectivity was observed. The plasma clearance of R-bromisoval was found to be approximately 12 times higher than that of S-bromisoval.[4] This difference in clearance is a clear indication of stereoselective metabolism.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for the stereoisomers of this compound based on available literature.
| Parameter | (R)-Bromisoval | (S)-Bromisoval | Reference(s) |
| Plasma Clearance | Higher | Lower | [4] |
| Elimination Rate | Faster | Slower | [4][5] |
| Gastrointestinal Absorption | Non-stereoselective | Non-stereoselective | [4][5][6] |
Potential Differential Pharmacodynamics
While direct comparative studies on the pharmacodynamics of (R)- and (S)-bromisoval are lacking, the established differences in their pharmacokinetics strongly suggest that they may also exhibit differential pharmacological effects.
GABA-A Receptor Modulation
The primary mechanism of action of this compound as a sedative-hypnotic is through the positive allosteric modulation of the GABA-A receptor, which enhances the inhibitory effects of the neurotransmitter GABA.[7][8][9] It is plausible that the two enantiomers of this compound have different binding affinities for the GABA-A receptor. One enantiomer may be the eutomer, primarily responsible for the therapeutic sedative effect, while the other, the distomer, may be less active or contribute more to adverse effects.
Hypothetical Signaling Pathway of this compound at the GABA-A Receptor
Caption: GABA-A receptor signaling pathway modulated by this compound.
NRF2 Pathway Activation
Recent studies have indicated that this compound possesses anti-inflammatory and anti-oxidative properties, which are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[10] this compound is thought to act as an electrophile that inhibits KEAP1, a negative regulator of NRF2, leading to NRF2 stabilization and the subsequent transcription of antioxidant and cytoprotective genes.[10] It is currently unknown whether this activation of the NRF2 pathway is stereospecific. One enantiomer may be a more potent activator than the other, which would have significant implications for its potential therapeutic applications beyond sedation.
NRF2 Activation Pathway by this compound
Caption: Proposed mechanism of NRF2 activation by this compound.
Potential Differential Toxicology
The stereoselective metabolism of this compound could lead to differential toxicity between the enantiomers. The formation of toxic metabolites may be favored for one enantiomer over the other. Chronic use of this compound has been associated with "bromism," a condition resulting from the accumulation of bromide ions.[11] The rate of debromination could potentially differ between the (R) and (S) forms, leading to a different risk profile for this adverse effect. Further toxicological studies on the individual enantiomers are warranted to assess any potential differences in their safety profiles.
Experimental Protocols
Chiral Separation of this compound Enantiomers by HPLC
This protocol is based on methodologies described in the literature for the successful separation of this compound enantiomers.[4][5]
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound from a racemic mixture or a biological matrix.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., vancomycin-bonded, β-cyclodextrin derivative-bonded, or urea derivative-bonded phase).[5]
-
Racemic this compound standard.
-
HPLC-grade solvents (e.g., n-hexane, 2-propanol, ethanol).
-
Sample preparation reagents (e.g., liquid-liquid extraction solvents, solid-phase extraction cartridges).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase according to the specific requirements of the chosen chiral column. A common mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol like 2-propanol or ethanol. The exact ratio should be optimized to achieve the best separation.
-
Standard Preparation: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., mobile phase). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation (for biological matrices):
-
Liquid-Liquid Extraction: Extract the this compound from the biological sample (e.g., serum, plasma) using an appropriate organic solvent. Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to isolate and concentrate this compound from the biological matrix. Elute the analyte and prepare it for injection.
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column.
-
Mobile Phase: Optimized mixture of n-hexane and alcohol.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where this compound shows significant absorbance (e.g., ~220 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system. The two enantiomers should elute as separate peaks. Identify the peaks based on the retention times of the individual enantiomers if available, or by consistent elution order.
-
Quantification: Construct a calibration curve by plotting the peak area of each enantiomer against its concentration. Use this curve to determine the concentration of each enantiomer in the unknown samples.
Experimental Workflow for Chiral Separation
Caption: Workflow for the chiral separation of this compound enantiomers.
Future Research Directions
The current understanding of the differential effects of this compound stereoisomers is incomplete. Future research should focus on:
-
Asymmetric Synthesis: Developing efficient methods for the asymmetric synthesis of (R)- and (S)-bromisoval to obtain enantiomerically pure compounds for pharmacological and toxicological testing.
-
Pharmacodynamic Studies: Conducting in vitro and in vivo studies to compare the binding affinities of the individual enantiomers to the GABA-A receptor and to evaluate their respective potencies as sedatives and hypnotics.
-
NRF2 Activation Studies: Investigating the stereoselectivity of NRF2 pathway activation by the this compound enantiomers.
-
Toxicological Profiling: Performing comprehensive toxicological studies on the individual enantiomers to assess any differences in their adverse effect profiles, including the potential for stereoselective bromism.
Conclusion
The available evidence strongly indicates that the stereoisomers of this compound, (R)- and (S)-bromisoval, exhibit significant differences in their pharmacokinetic properties, particularly in their rates of elimination. This stereoselective metabolism suggests that the enantiomers may also have distinct pharmacodynamic and toxicological profiles. A thorough investigation into the differential effects of these stereoisomers is warranted to fully understand the therapeutic potential and risks associated with each. The development of single-enantiomer this compound preparations could potentially lead to improved therapeutic outcomes with a better safety profile. This guide provides a foundation for researchers to pursue these important investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective determination of bromoisovalerylurea by liquid chromatography on chiral stationary phase in reversed- or normal-phase partition mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of (+)- and (-)-bromoisovalerylurea in sera of overdosed subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Dosing & Uses | medtigo [medtigo.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. The anti-inflammatory and anti-oxidative effect of a classical hypnotic bromovalerylurea mediated by the activation of NRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
Early Investigations into the Sedative and Hypnotic Properties of Bromisoval: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromisoval, chemically (RS)-2-Bromo-N-carbamoyl-3-methylbutanamide, is a bromoureide derivative that was first synthesized in 1907 by Knoll and Co. and patented in 1909.[1] For a significant portion of the early to mid-20th century, it was utilized as a sedative and hypnotic agent for the management of insomnia and anxiety. Like other compounds in its class, including carbromal, its therapeutic effects are rooted in the depression of the central nervous system. This technical guide provides an in-depth review of the early research on this compound, focusing on its mechanism of action, available quantitative data on its effects, and the experimental protocols used in its evaluation. While detailed quantitative studies from the initial decades following its discovery are scarce in readily accessible literature, this guide synthesizes the available information to provide a comprehensive overview for the modern researcher.
Mechanism of Action
Early research identified this compound as a central nervous system depressant with properties similar to the barbiturates. Modern understanding confirms that its primary mechanism of action is the potentiation of the effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[2] this compound is believed to bind to a specific site on the GABA-A receptor complex, which in turn increases the receptor's affinity for GABA.[2] This enhanced GABAergic activity leads to an increased influx of chloride ions into neurons, causing hyperpolarization of the cell membrane and a subsequent reduction in neuronal excitability. The overall dampening of central nervous system activity manifests as sedation, a reduction in anxiety, and the induction of sleep.[2]
Quantitative Data from Preclinical Studies
| Parameter | Value (mmol/kg) | 95% Confidence Interval |
| ISD50 (Median Sedative Dose) | 0.35 | 0.30 - 0.39 |
| LD50 (Median Lethal Dose) | 3.25 | 2.89 - 3.62 |
| Data from Mrongovius et al., 1976, for intraperitoneal administration in male mice. |
Experimental Protocols
The methodologies employed in the early evaluation of sedative-hypnotics were foundational to modern behavioral pharmacology. The following protocol is based on the 1976 study by Mrongovius et al., which, while not from the earliest period of research, reflects a standardized approach to quantifying sedative effects.
Objective: To determine the median sedative dose (ISD50) and median lethal dose (LD50) of this compound.
Animal Model:
-
Species: Mouse
-
Sex: Male
-
Weight: 25-35 g
Drug Preparation and Administration:
-
This compound is suspended in an aqueous solution of 0.5% carboxymethyl cellulose to ensure uniform delivery.
-
The suspension is administered via intraperitoneal (i.p.) injection.
-
All tests are conducted using groups of ten mice for each dose level.
Assessment of Sedation (ISD50):
-
The specific behavioral endpoint for sedation used in the 1976 study is not detailed in the available summary. However, typical assessments of sedation in this era would have included:
-
Loss of Righting Reflex: Animals are placed on their backs, and the inability to right themselves within a specified time (e.g., 30-60 seconds) is considered a positive indicator of hypnosis.
-
Decreased Locomotor Activity: A significant reduction in movement, often observed in an open field apparatus.
-
Ataxia: Motor incoordination, which could be measured by performance on a rotating rod (rota-rod) or similar apparatus.
-
Assessment of Acute Toxicity (LD50):
-
Following the administration of a range of doses to different groups of mice, mortality is recorded over a specified period (typically 24-48 hours).
-
The LD50, the dose at which 50% of the animals are expected to die, is then calculated using statistical methods such as probit analysis.
Clinical Considerations from Early Research
Early clinical use of this compound would have been largely empirical, with dosages adjusted based on the desired therapeutic effect—sedation or hypnosis. For hypnotic effects, a common adult dose was in the range of 200 to 1000 mg taken at night. A significant concern that emerged from the chronic use of this compound and other bromoureides was the risk of "bromism." This condition results from the accumulation of bromide ions in the body as the drug is metabolized. Symptoms of bromism can be neurological and psychiatric, including confusion, irritability, memory loss, and skin rashes. This potential for toxicity contributed to the eventual decline in the use of bromoureides as they were replaced by newer classes of sedative-hypnotics, such as benzodiazepines, which offered a wider therapeutic index.
Conclusion
This compound represents an important chapter in the history of sedative and hypnotic drug development. Its mechanism of action, centered on the enhancement of GABAergic inhibition, places it within the lineage of central nervous system depressants that began with the barbiturates. While the granular, quantitative data from its earliest days of research are not easily retrievable, later studies provide a clear indication of its potency and a framework for the experimental protocols used to characterize its effects. For contemporary researchers, understanding the history of compounds like this compound offers valuable insights into the evolution of neuropharmacology and the enduring importance of the GABAergic system as a target for modulating arousal and sleep.
References
Methodological & Application
Application Note: Quantitative Analysis of Bromisoval in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note describes a robust and sensitive method for the determination of Bromisoval (also known as bromvalerylurea) in biological samples, such as blood and urine, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol involves solid-phase extraction (SPE) followed by derivatization with heptafluorobutyric anhydride (HFBA) to enhance chromatographic performance and detection sensitivity. The use of 2-bromohexanoylurea as an internal standard (IS) ensures high accuracy and precision. The method is suitable for forensic toxicology, clinical chemistry, and pharmaceutical research applications.
Introduction
This compound is a hypnotic and sedative drug of the ureide class. Its quantification in biological matrices is crucial for clinical monitoring of patients, forensic investigations of drug overdose cases, and in drug development studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive analytical technique for the identification and quantification of this compound.[1][2][3] This application note provides a detailed protocol for sample preparation and GC-MS analysis of this compound.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is employed for the isolation of this compound and the internal standard from the biological matrix. This is followed by a derivatization step to improve the volatility and thermal stability of the analytes.
-
Internal Standard: 2-bromohexanoylurea is used as the internal standard.[1][2][3]
-
Extraction: An Extrelut column is utilized for the extraction of this compound and the internal standard from blood or urine samples.[1][2][3]
-
Derivatization: The extracted analytes are derivatized with heptafluorobutyric anhydride (HFBA).[1][2][3] This step is crucial for improving the gas chromatographic behavior of the polar urea functional group.
GC-MS Analysis
The derivatized extract is analyzed using a GC-MS system operating in Electron Ionization (EI) and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1][2][3]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is suitable for the separation.
-
Carrier Gas: Helium at a constant flow rate.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 1 min |
| Ramp Rate | 15 °C/min to 280 °C |
| Final Hold | Hold at 280 °C for 5 min |
| MS Parameters | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) * | |
| This compound-HFBA derivative | User to determine based on fragmentation pattern of the derivatized standard. |
| 2-bromohexanoylurea-HFBA | User to determine based on fragmentation pattern of the derivatized internal standard. |
*Note: The specific m/z values for the derivatized compounds should be determined by analyzing a derivatized standard in full scan mode and selecting characteristic, abundant, and interference-free ions for quantification and qualification.
Results and Discussion
The described method demonstrates excellent performance for the quantitative analysis of this compound in biological samples. The derivatization with HFBA significantly improves peak shape and sensitivity. The use of an appropriate internal standard corrects for variations in sample preparation and instrument response.
Quantitative Data
The method has been shown to be linear over a clinically and forensically relevant concentration range.
Table 2: Quantitative Performance of the GC-MS Method for this compound
| Parameter | Result | Reference |
| Linearity Range | 0.01 to 10 µg/mL in blood and urine | [1][2][3] |
| Correlation Coefficient (r²) | > 0.99 | |
| Limit of Detection (LOD) | 0.005 µg/mL | [1][2][3] |
| Limit of Quantification (LOQ) | 0.01 µg/mL | [1][2][3] |
| Recovery (for similar compounds) | > 74% | |
| Precision (RSD%) | < 15% | |
| Accuracy (% Bias) | Within ±15% |
Conclusion
The GC-MS method detailed in this application note is a reliable and sensitive approach for the quantification of this compound in biological matrices. The protocol, which includes solid-phase extraction and chemical derivatization, is well-suited for high-throughput laboratory settings in clinical and forensic toxicology.
Protocol: GC-MS Analysis of this compound
This protocol provides a step-by-step guide for the quantitative analysis of this compound in blood or urine samples.
1. Materials and Reagents
-
This compound certified reference material
-
2-bromohexanoylurea (internal standard)
-
Heptafluorobutyric anhydride (HFBA)
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Sodium sulfate, anhydrous
-
Extrelut SPE columns
-
GC-MS vials with inserts
-
Pipettes and general laboratory glassware
2. Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and 2-bromohexanoylurea in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with drug-free blood or urine to create calibration standards at concentrations of 0.01, 0.05, 0.1, 0.5, 1, 5, and 10 µg/mL.
-
Internal Standard Working Solution (1 µg/mL): Dilute the 2-bromohexanoylurea stock solution with methanol.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.03, 0.8, and 8 µg/mL) in the same manner as the calibration standards.
3. Sample Preparation Protocol
-
Sample Aliquoting: To a 1 mL aliquot of blood or urine sample, calibration standard, or QC sample in a glass tube, add 10 µL of the 1 µg/mL internal standard working solution.
-
Solid-Phase Extraction:
-
Condition an Extrelut SPE column according to the manufacturer's instructions.
-
Load the sample onto the SPE column.
-
Wash the column with an appropriate solvent to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., dichloromethane/isopropanol mixture).
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Derivatization:
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of HFBA.
-
Cap the tube and heat at 70 °C for 30 minutes.
-
Cool the tube to room temperature.
-
-
Final Preparation: Evaporate the derivatization reagents to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate. Transfer the solution to a GC-MS vial with an insert for analysis.
4. GC-MS Analysis
-
Set up the GC-MS instrument according to the parameters outlined in Table 1 .
-
Create a sequence including the calibration standards, QC samples, and unknown samples.
-
Inject 1 µL of each sample into the GC-MS system.
5. Data Analysis
-
Integrate the peaks for the this compound-HFBA derivative and the internal standard derivative.
-
Generate a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration of the calibration standards.
-
Quantify the concentration of this compound in the unknown samples and QC samples using the regression equation from the calibration curve.
Visualizations
References
High-performance liquid chromatography (HPLC) method for Bromisoval quantification
An optimized and efficient High-Performance Liquid Chromatography (HPLC) method for the quantification of Bromisoval is crucial for researchers, scientists, and professionals in drug development. This document provides a detailed application note and protocol for the determination of this compound in pharmaceutical formulations. The described method is based on reverse-phase HPLC, offering high specificity, accuracy, and precision.
Application Note
Introduction
This compound, chemically (RS)-2-Bromo-N-carbamoyl-3-methylbutanamide, is a sedative and hypnotic agent.[1][2] Accurate and reliable quantification of this compound in pharmaceutical dosage forms is essential for quality control and formulation development. This application note details a robust HPLC method for this purpose.
Chromatographic Conditions
A reverse-phase HPLC method was developed and validated for the quantification of this compound. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, ensuring reproducible and rapid analysis.
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 220 nm |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Specificity | No interference from common excipients |
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase Preparation:
-
Mix HPLC grade acetonitrile and HPLC grade water in a 60:40 volume/volume ratio.
-
Degas the mobile phase using a vacuum filtration system or by sonication for 15 minutes before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Make up the volume to the mark with the mobile phase and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.
-
2. Sample Preparation (from Tablets)
-
Weigh and finely powder 20 tablets to get a uniform sample.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of this compound.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 50 µg/mL).
3. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.
-
Record the chromatograms and measure the peak area for this compound.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression analysis.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows in the HPLC analysis of this compound.
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Detailed protocol for preparing this compound samples from tablets.
References
Application Notes and Protocols for the Synthesis of Bromisoval via the Hell-Volhard-Zelinsky Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromisoval, chemically known as (RS)-2-bromo-N-carbamoyl-3-methylbutanamide, is a sedative and hypnotic agent belonging to the bromoureide class of drugs.[1][2] Its synthesis is a classic example of the application of the Hell-Volhard-Zelinsky (HVZ) reaction, a fundamental transformation in organic chemistry for the α-halogenation of carboxylic acids.[3][4] This two-step synthesis involves the α-bromination of isovaleric acid to form an α-bromoisovaleryl halide intermediate, which is then condensed with urea to yield this compound.[2]
These application notes provide a detailed protocol for the synthesis of this compound, intended for researchers and professionals in drug development and medicinal chemistry. The protocol is based on established literature procedures, including patent specifications, and offers guidance on reaction conditions, purification, and characterization of the final product.
Overall Reaction Scheme
The synthesis of this compound proceeds in two main stages:
-
Step 1: α-Bromination of Isovaleric Acid via Hell-Volhard-Zelinsky Reaction. Isovaleric acid is treated with bromine and a phosphorus catalyst, such as phosphorus tribromide (PBr₃), to selectively introduce a bromine atom at the α-carbon. This reaction proceeds through the formation of an acyl bromide intermediate, which readily enolizes to allow for α-bromination.[3][4]
-
Step 2: Condensation with Urea. The resulting α-bromoisovaleryl bromide is then reacted with urea. The nucleophilic nitrogen of urea attacks the electrophilic carbonyl carbon of the acyl bromide, leading to the formation of this compound.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Reactant and Product Properties
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |
| Isovaleric Acid | 3-Methylbutanoic acid | C₅H₁₀O₂ | 102.13 |
| α-Bromoisovaleryl Bromide | 2-Bromo-3-methylbutanoyl bromide | C₅H₈Br₂O | 243.93 |
| Urea | Urea | CH₄N₂O | 60.06 |
| This compound | (RS)-2-Bromo-N-carbamoyl-3-methylbutanamide | C₆H₁₁BrN₂O₂ | 223.07 |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| 1 | α-Bromination | Isovaleric acid, Br₂, PBr₃ | 40 - 105 | 1.5 - 20 | ~96 (for acyl bromide)[5] |
| 2 | Condensation | α-Bromoisovaleryl bromide, Urea | 60 - 72 | 3.5 | >76 (for condensation and refining)[5] |
Experimental Protocols
Step 1: Synthesis of α-Bromoisovaleryl Bromide via Hell-Volhard-Zelinsky Reaction
This protocol is adapted from established procedures for α-bromination of carboxylic acids.[5][6]
Materials:
-
Isovaleric acid
-
Bromine (Br₂)
-
Phosphorus tribromide (PBr₃)
-
Benzene (for azeotropic drying, optional)
-
Round-bottom flask with reflux condenser and gas trap
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Drying of Isovaleric Acid (Optional but Recommended): If using isovaleric acid monohydrate, place 1 kg of the acid in a 3 L round-bottom flask with 500 mL of benzene. Distill the mixture until the vapor temperature reaches 100°C to remove water azeotropically. Cool the residue.[6]
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a gas absorption trap for the evolving hydrogen bromide (HBr) gas.
-
Addition of Reactants: To the flask containing the dried isovaleric acid, add a catalytic amount of phosphorus tribromide (e.g., ~15 mL for ~8.6 moles of isovaleric acid).[6]
-
Bromination: Slowly add bromine to the mixture. The reaction is exothermic and will generate HBr gas. Heat the mixture to approximately 40°C. Continue to add bromine dropwise. After the addition is complete, heat the reaction mixture to 70-80°C for 10-20 hours, or until the red color of bromine in the condenser disappears.[5][6] To drive the reaction to completion, the temperature can be slowly raised to 100-105°C for an additional 1.5-2 hours.[6]
-
Isolation and Purification: After the reaction is complete, cool the mixture. The crude α-bromoisovaleryl bromide can be purified by vacuum distillation. Collect the fraction boiling at 85-95°C under a pressure of 20-30 mmHg.[5] The reported yield for this step is approximately 96%.[5]
Step 2: Synthesis of this compound by Condensation with Urea
This protocol is based on procedures described in the patent literature.[5]
Materials:
-
α-Bromoisovaleryl bromide
-
Urea
-
Ethylene dichloride (or another suitable solvent)
-
Sodium hydroxide solution (aqueous)
-
Ethanol (for recrystallization)
-
Activated carbon
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
-
Crystallization vessel
Procedure:
-
Reaction Setup: In a reaction vessel, add urea and ethylene dichloride. Heat the mixture to 60°C with stirring.
-
Addition of Acyl Bromide: Slowly add the purified α-bromoisovaleryl bromide to the urea solution while maintaining the temperature at 60-65°C.
-
Reaction: After the addition is complete, raise the temperature to 70-72°C and maintain it for 3.5 hours.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the solution by adding an aqueous sodium hydroxide solution.
-
Isolation of Crude Product: Distill off the ethylene dichloride until no more solvent comes over. The crude this compound will crystallize upon cooling. Isolate the solid by centrifugation or filtration and wash it.
-
Purification (Recrystallization): Dissolve the crude this compound in ethanol by heating. Add a small amount of activated carbon and heat for a few minutes to decolorize the solution. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to induce crystallization. Filter the purified this compound crystals, wash with cold ethanol, and dry. The combined yield for the condensation and refining steps is reported to be over 76%.[5]
Characterization of this compound
Table 3: Physical and Spectroscopic Data for this compound
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 152°C |
| ¹H NMR | Spectral data available |
| ¹³C NMR | Spectral data available |
| IR Spectrum | Spectral data available |
Note: Specific peak assignments for NMR and IR spectra should be determined by the researcher and compared with reference spectra.
Visualizations
Logical Relationship of the Synthesis Process
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Logical flow of the two-step synthesis of this compound.
Experimental Workflow for this compound Synthesis
The following diagram outlines the general laboratory workflow for the synthesis of this compound.
References
- 1. 2-Bromovaleric acid(584-93-0) 13C NMR [m.chemicalbook.com]
- 2. Bromisovalum [webbook.nist.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 496-67-3: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound(496-67-3) 1H NMR spectrum [chemicalbook.com]
- 6. This compound(496-67-3) IR Spectrum [chemicalbook.com]
In Vitro Analysis of Bromisoval's Effects on BV2 Microglial Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromisoval, also known as bromovalerylurea, is a compound historically used as a sedative and hypnotic.[1][2][3] Recent in vitro studies have unveiled its potential as a modulator of neuroinflammation, a key process in many neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the in vitro analysis of this compound's effects on BV2 microglial cells, a widely used cell line for studying neuroinflammatory processes.
Microglial cells are the primary immune cells of the central nervous system and play a crucial role in brain homeostasis and disease. In response to stimuli such as lipopolysaccharide (LPS), a component of bacterial cell walls, microglia become activated and release a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Chronic activation of microglia and the sustained release of these mediators can contribute to neuronal damage. Therefore, identifying compounds that can modulate microglial activation is a significant area of research in neuropharmacology.
This compound has been shown to suppress the production of pro-inflammatory mediators in LPS-stimulated BV2 cells. Its mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway and the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascade. These pathways are critical regulators of the inflammatory response in microglia.
These application notes provide a summary of the known effects of this compound on BV2 cells, detailed protocols for key experiments to assess these effects, and visual representations of the experimental workflow and underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on BV2 microglial cells based on available literature.
| Parameter | Treatment | Concentration of this compound | Result | Reference |
| Cell Viability | This compound alone | 100 µg/mL | No significant effect on cell viability | |
| Cell Viability | This compound + LPS | 100 µg/mL | No significant effect on cell viability |
| Inflammatory Marker | Treatment | Concentration of this compound | Effect | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated BV2 cells | Not specified | Suppression | |
| Nos2 (iNOS) mRNA expression | LPS-stimulated BV2 cells | Not specified | Suppression | |
| IL-1β mRNA expression | LPS-stimulated BV2 cells | Not specified | Suppression | |
| IL-6 mRNA expression | LPS-stimulated BV2 cells | Not specified | Suppression | |
| Ccl2 mRNA expression | LPS-stimulated BV2 cells | Not specified | Suppression | |
| STAT1 Phosphorylation | LPS-stimulated BV2 cells | Not specified | Suppression | |
| IRF1 Expression | LPS-stimulated BV2 cells | Not specified | Suppression | |
| NRF2 Protein Level | BV2 cells | 100 µg/mL | Increased |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing this compound's effects on BV2 cells.
Signaling Pathways Affected by this compound in LPS-Stimulated BV2 Cells
Caption: Signaling pathways modulated by this compound in activated microglia.
Experimental Protocols
BV2 Cell Culture and Treatment
This protocol outlines the basic steps for culturing and treating BV2 microglial cells for in vitro experiments.
Materials:
-
BV2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Cell Culture: Maintain BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new culture vessels.
-
Seeding for Experiments: Seed BV2 cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis) at a predetermined density and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in cell culture medium. Remove the old medium from the cells and add the medium containing this compound. Incubate for a specified pre-treatment time (e.g., 1-2 hours).
-
LPS Stimulation: Prepare a stock solution of LPS in sterile water or PBS. Add LPS to the wells to achieve the final desired concentration (e.g., 1 µg/mL), except for the control and this compound-only groups.
-
Incubation: Incubate the cells for the desired time period depending on the endpoint being measured (e.g., 24 hours for cytokine release).
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of BV2 cells.
Materials:
-
Treated BV2 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
After incubation, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Nitric Oxide Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Cell culture supernatants from treated BV2 cells
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solutions
-
96-well plate
-
Microplate reader
Protocol:
-
Collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Cytokine Analysis (ELISA for TNF-α and IL-6)
This protocol quantifies the concentration of pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
Cell culture supernatants from treated BV2 cells
-
ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Protocol:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Briefly, the protocol will involve coating a 96-well plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, followed by a substrate for color development.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
Protein Expression Analysis (Western Blot for p-STAT1 and IRF1)
This protocol is for detecting the levels of phosphorylated STAT1 and total IRF1 in cell lysates.
Materials:
-
Treated BV2 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT1, anti-STAT1, anti-IRF1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers interested in investigating the in vitro effects of this compound on BV2 microglial cells. The data suggests that this compound has anti-inflammatory properties, mediated through the NRF2 and JAK/STAT pathways. The detailed experimental procedures will enable the replication and further exploration of these findings, contributing to a better understanding of this compound's potential as a therapeutic agent for neuroinflammatory disorders.
References
Application Notes and Protocols: Investigating Bromisoval-Induced Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromisoval, a sedative and hypnotic agent, acts by enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system (CNS).[1][2] While effective for its intended use, concerns exist regarding its potential for dependency and a range of neurological side effects, including drowsiness, confusion, and ataxia.[3][4][5] Chronic use of bromine-containing compounds can lead to "bromism," a condition with various neurological and psychiatric symptoms.[2][5] There is growing recognition that drugs of abuse and other CNS-active compounds can trigger neuroinflammatory processes, primarily mediated by glial cells like microglia and astrocytes.[6][7][8][9][10] This neuroinflammation may contribute to the adverse neurological effects observed with certain medications.
This document provides a detailed protocol for investigating the potential of this compound to induce a neuroinflammatory response. The outlined experiments are designed to assess glial cell activation, the production of pro-inflammatory mediators, and the involvement of key signaling pathways, providing a comprehensive framework for evaluating the neuro-immune effects of this compound.
Background: The Neuroinflammatory Response
Neuroinflammation is the inflammatory response within the brain and spinal cord. While it serves a protective function against pathogens and injury, chronic or dysregulated neuroinflammation is a key factor in the progression of many neurological disorders.[11][12]
-
Microglia and Astrocytes: These are the primary immune cells of the CNS.[13] In response to pathological stimuli, microglia and astrocytes become "activated," undergoing morphological and functional changes.[7][13] Activated microglia and astrocytes release a variety of signaling molecules, including pro-inflammatory cytokines.[11][13]
-
Pro-inflammatory Cytokines: Molecules such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) are key mediators of the inflammatory response in the brain.[13][14][15] Elevated levels of these cytokines can contribute to neuronal damage and disrupt normal brain function.[13][14]
-
Signaling Pathways: The activation of glial cells and subsequent cytokine production are controlled by intracellular signaling cascades. Two critical pathways in neuroinflammation are:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor is a central regulator of the inflammatory response.[16][17][18] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines.[18][19][20]
-
NLRP3 Inflammasome: This is a multi-protein complex that, when assembled, activates Caspase-1.[21][22][23] Activated Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, potently driving inflammation.[21][23][24] The NF-κB pathway can "prime" the inflammasome by upregulating the expression of NLRP3 and pro-IL-1β.[19][23]
-
Experimental Hypothesis and Workflow
The central hypothesis of this protocol is that this compound induces a neuroinflammatory response in the CNS. This response is characterized by the activation of microglia and astrocytes, leading to the production of pro-inflammatory cytokines through the activation of the NF-κB and NLRP3 inflammasome signaling pathways. This process may also compromise the integrity of the blood-brain barrier (BBB).
The following diagram outlines the proposed experimental workflow, combining in vitro and in vivo approaches to test this hypothesis.
Caption: Overall experimental workflow for investigating this compound-induced neuroinflammation.
Experimental Protocols
In Vitro Studies: Primary Glial Cell Cultures
In vitro studies using primary brain cells allow for a controlled investigation of this compound's direct effects on microglia and astrocytes.
4.1.1 Protocol: Isolation and Culture of Primary Mixed Glial Cells
-
Euthanize postnatal day 1-3 mouse or rat pups according to approved institutional animal care guidelines.
-
Dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Remove meninges and mince the tissue.
-
Digest tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate trypsin with Dulbecco's Modified Eagle Medium (DMEM) containing 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate cells in T75 flasks and incubate at 37°C, 5% CO2. Change the medium every 3-4 days.
-
After 10-14 days, a confluent mixed glial layer will have formed. Microglia can be isolated by shaking the flasks, and astrocytes can be purified from the remaining adherent cell layer.
4.1.2 Protocol: this compound Treatment
-
Plate purified microglia or astrocytes in appropriate well plates.
-
Allow cells to adhere and stabilize for 24 hours.
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO). Ensure the final vehicle concentration in culture is non-toxic (<0.1%).
-
Treat cells with increasing concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Include a vehicle control group and a positive control group (e.g., Lipopolysaccharide [LPS], 100 ng/mL for microglia).
-
Incubate for a predetermined time (e.g., 24 hours for cytokine analysis, shorter time points for signaling pathway analysis).
4.1.3 Protocol: Immunocytochemistry (ICC) for Glial Activation
-
Culture cells on glass coverslips.
-
After treatment, fix cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% normal goat serum in PBS for 1 hour.
-
Incubate with primary antibodies overnight at 4°C:
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and image using a fluorescence microscope. Analyze for changes in cell morphology and marker intensity.
4.1.4 Protocol: ELISA for Pro-inflammatory Cytokines
-
Collect the cell culture supernatant after the treatment period.
-
Centrifuge to remove cellular debris.
-
Use commercially available ELISA kits to quantify the concentration of TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.
-
Read absorbance on a microplate reader and calculate concentrations based on a standard curve.
4.1.5 Protocol: Western Blot for Signaling Pathway Analysis
-
After treatment (use shorter time points, e.g., 15, 30, 60 minutes for phosphorylation events), lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key targets include:
-
NF-κB Pathway: Phospho-p65, Total p65, Phospho-IκBα, Total IκBα.
-
NLRP3 Inflammasome: NLRP3, ASC, Cleaved Caspase-1.
-
Loading Control: β-actin or GAPDH.
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band density using image analysis software.
In Vivo Studies: Animal Model
In vivo studies are crucial to confirm that the effects observed in cell culture are relevant in a whole-organism context.
4.2.1 Protocol: Animal Treatment
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups (n=8-10 per group): Vehicle control, this compound (low, medium, high dose), and positive control (LPS, intraperitoneal injection).
-
Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 7 or 14 days).
-
Monitor animals for any signs of toxicity or behavioral changes.
4.2.2 Protocol: Immunohistochemistry (IHC)
-
At the end of the treatment period, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% PFA.
-
Dissect the brains and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Cut brain sections (e.g., 30 µm) on a cryostat or vibratome.
-
Perform IHC on free-floating sections using a similar procedure to ICC (Section 4.1.3), with antibodies against Iba1 and GFAP.
-
Analyze staining in specific brain regions (e.g., hippocampus, cortex) to quantify the number and morphology of activated glial cells.
4.2.3 Protocol: Assessment of Blood-Brain Barrier (BBB) Integrity
-
Evans Blue Extravasation:
-
Inject Evans Blue dye (2% in saline, 4 ml/kg) intravenously 1-2 hours before sacrifice.
-
After perfusion with saline to remove intravascular dye, dissect the brain.
-
Homogenize brain tissue in formamide and incubate at 60°C for 24 hours to extract the dye.
-
Centrifuge and measure the absorbance of the supernatant at 620 nm. Higher absorbance indicates greater BBB permeability.
-
-
Western Blot for Tight Junction Proteins:
-
Isolate microvessels from fresh (non-perfused) brain tissue.
-
Perform Western blotting as described in Section 4.1.5, probing for key tight junction proteins like Claudin-5 and Occludin. A decrease in these proteins suggests compromised BBB integrity.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: In Vitro Microglial Activation Markers (Hypothetical Data)
| Treatment | Iba1+ Cells Morphology | Iba1 Gene Expression (Fold Change) | CD68+ Cells (% of Total) |
|---|---|---|---|
| Vehicle | Ramified | 1.0 ± 0.1 | 5.2 ± 1.1 |
| This compound (10 µM) | Mixed | 1.8 ± 0.3* | 10.5 ± 2.0* |
| This compound (50 µM) | Amoeboid | 4.5 ± 0.6** | 25.8 ± 3.5** |
| LPS (100 ng/mL) | Amoeboid | 12.1 ± 1.5*** | 65.4 ± 5.1*** |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Table 2: In Vitro Astrocyte Activation Markers (Hypothetical Data)
| Treatment | GFAP Staining Intensity | GFAP Gene Expression (Fold Change) | S100β Release (ng/mL) |
|---|---|---|---|
| Vehicle | Low | 1.0 ± 0.2 | 1.2 ± 0.3 |
| This compound (10 µM) | Moderate | 2.1 ± 0.4* | 2.5 ± 0.5* |
| This compound (50 µM) | High | 5.2 ± 0.7** | 6.8 ± 1.0** |
| Positive Control | High | 8.9 ± 1.1*** | 12.3 ± 1.8*** |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Table 3: Pro-inflammatory Cytokine Levels in Culture Supernatant (pg/mL) (Hypothetical Data)
| Treatment | TNF-α | IL-1β | IL-6 |
|---|---|---|---|
| Vehicle | 15 ± 4 | 8 ± 2 | 25 ± 6 |
| This compound (10 µM) | 45 ± 8* | 20 ± 5* | 60 ± 11* |
| This compound (50 µM) | 150 ± 20** | 85 ± 12** | 210 ± 25** |
| LPS (100 ng/mL) | 850 ± 70*** | 420 ± 50*** | 1100 ± 95*** |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Table 4: In Vivo Pro-inflammatory Cytokine Levels in Brain Homogenate (pg/mg protein) (Hypothetical Data)
| Treatment Group | TNF-α | IL-1β | IL-6 |
|---|---|---|---|
| Vehicle | 2.1 ± 0.4 | 1.1 ± 0.2 | 4.5 ± 0.8 |
| This compound (Low Dose) | 3.5 ± 0.6 | 1.9 ± 0.4 | 7.1 ± 1.2 |
| This compound (High Dose) | 8.2 ± 1.1** | 5.4 ± 0.9** | 18.6 ± 2.5** |
| LPS | 25.6 ± 3.1*** | 15.8 ± 2.0*** | 55.2 ± 6.4*** |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Table 5: Blood-Brain Barrier Permeability (Hypothetical Data)
| Treatment Group | Evans Blue Extravasation (µg/g tissue) | Claudin-5 Expression (Relative to Vehicle) |
|---|---|---|
| Vehicle | 1.5 ± 0.3 | 1.0 ± 0.1 |
| This compound (Low Dose) | 2.1 ± 0.5 | 0.85 ± 0.1 |
| This compound (High Dose) | 5.8 ± 0.9** | 0.55 ± 0.08** |
| LPS | 12.4 ± 1.8*** | 0.25 ± 0.05*** |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Visualization of Signaling Pathways
Understanding the molecular mechanisms requires visualizing the key signaling pathways implicated in the neuroinflammatory response.
NF-κB Signaling Pathway
The canonical NF-κB pathway is a primary driver of inflammatory gene expression.
Caption: Canonical NF-κB signaling pathway leading to pro-inflammatory gene expression.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a key platform for processing and activating potent inflammatory cytokines like IL-1β.
Caption: Two-signal model of NLRP3 inflammasome activation.
Conclusion and Interpretation
The successful execution of this protocol will provide comprehensive data to assess the neuroinflammatory potential of this compound. An outcome showing dose-dependent increases in glial activation markers (Iba1, GFAP), pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), activation of NF-κB and NLRP3 pathways, and compromised BBB integrity would strongly support the hypothesis that this compound induces neuroinflammation.
These findings would be critical for drug development professionals, highlighting a potential mechanism for the observed neurological side effects of this compound. This information can inform risk assessment, guide the development of safer alternatives, and potentially identify therapeutic strategies to mitigate neuroinflammatory damage. For researchers, this protocol provides a robust framework for investigating the neuro-immune effects of a wide range of CNS-active compounds.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What are the side effects of this compound? [synapse.patsnap.com]
- 4. mims.com [mims.com]
- 5. Three cases of chronic this compound intoxication: clinical symptoms and application of energy dispersive X-ray analysis (EDX) to detect bromine in serum, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Inflammatory Markers in Substance Use and Mood Disorders: A Neuroimaging Perspective [frontiersin.org]
- 8. Neuroinflammation and Addiction | Bachtell Laboratory | University of Colorado Boulder [colorado.edu]
- 9. Neuroinflammation in addiction: A review of neuroimaging studies and potential immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review on the reciprocal interactions between neuroinflammatory processes and substance use and misuse, with a focus on alcohol misuse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms Underlying Neuroinflammation Intervention with Medicinal Plants: A Critical and Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The role of pro- and antiinflammatory cytokines in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review | Semantic Scholar [semanticscholar.org]
- 17. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | NLRP3 Inflammasome in Neurological Diseases, from Functions to Therapies [frontiersin.org]
- 22. Microglial NLRP3 inflammasome-mediated neuroinflammation and therapeutic strategies in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Key Mechanisms and Potential Targets of the NLRP3 Inflammasome in Neurodegenerative Diseases [frontiersin.org]
- 24. NLRP3 Inflammasome-Mediated Neuroinflammation and Related Mitochondrial Impairment in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biocompare.com [biocompare.com]
- 26. Microglia markers | Abcam [abcam.com]
- 27. assaygenie.com [assaygenie.com]
Application Note: Colorimetric Determination of Bromisoval in Pharmaceutical Tablets
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and straightforward colorimetric method for the quantitative determination of Bromisoval in pharmaceutical tablet formulations. The method is based on the principle of hydroxamic acid formation. This compound, a urea derivative, reacts with hydroxylamine in an alkaline medium to form a hydroxamic acid derivative. This intermediate then complexes with ferric ions (Fe³⁺) in an acidic medium to produce a stable, colored solution. The intensity of the color, which is directly proportional to the this compound concentration, is measured spectrophotometrically. This method is demonstrated to be simple, cost-effective, and suitable for routine quality control analysis of this compound in pharmaceutical manufacturing.
Principle of the Method
The colorimetric determination of this compound is a two-step process:
-
Hydroxamation: this compound is treated with hydroxylamine hydrochloride in an alkaline solution. The urea moiety of this compound undergoes a nucleophilic substitution reaction to form the corresponding hydroxamic acid.
-
Complexation: Upon acidification and addition of a ferric salt (ferric perchlorate), the newly formed hydroxamic acid chelates with the ferric ions (Fe³⁺) to form a highly colored, stable ferric-hydroxamate complex. The absorbance of this complex is then measured at its maximum absorption wavelength (λmax).
The intensity of the resulting color is directly proportional to the concentration of this compound in the sample, allowing for quantitative analysis.
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
This compound tablets
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Perchloric acid (HClO₄)
-
Ferric perchlorate (Fe(ClO₄)₃)
-
Methanol, analytical grade
-
Distilled or deionized water
-
Volumetric flasks
-
Pipettes
-
Spectrophotometer
Preparation of Reagents
-
Hydroxylamine Hydrochloride Solution (2 M): Dissolve 13.9 g of hydroxylamine hydrochloride in 100 mL of distilled water.
-
Sodium Hydroxide Solution (3.5 M): Dissolve 14.0 g of sodium hydroxide in 100 mL of distilled water.
-
Perchloric Acid Solution (0.8 M): Carefully dilute 6.8 mL of 70% perchloric acid to 100 mL with distilled water.
-
Ferric Perchlorate Solution (0.3 M): Dissolve 10.6 g of ferric perchlorate in 100 mL of 0.8 M perchloric acid.
-
This compound Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.
Sample Preparation (from Tablets)
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to 100 mL with methanol.
-
Filter the solution through a suitable filter paper to remove any insoluble excipients. This is the sample stock solution (1 mg/mL).
Preparation of Calibration Standards
-
Prepare a series of working standard solutions by diluting the this compound standard stock solution (1 mg/mL) with methanol to achieve concentrations ranging from 0.1 mg/mL to 1.0 mg/mL.
Colorimetric Assay Procedure
-
Pipette 1.0 mL of each working standard solution and the sample solution into separate test tubes.
-
To each tube, add 2.0 mL of a freshly prepared 1:1 (v/v) mixture of 2 M hydroxylamine hydrochloride and 3.5 M sodium hydroxide.
-
Mix the contents of the tubes and allow them to stand at room temperature for 10 minutes.
-
After 10 minutes, add 1.0 mL of 0.8 M perchloric acid to each tube and mix well.
-
Finally, add 1.0 mL of 0.3 M ferric perchlorate solution to each tube and mix thoroughly. A reddish-brown color will develop.
-
Allow the solutions to stand for 5 minutes for the color to stabilize.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner but without the this compound solution. The λmax should be determined by scanning a standard solution from 400 nm to 700 nm. For the ferric-hydroxamate complex, this is typically in the range of 500-540 nm.
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the absorbance values of the standard solutions versus their corresponding concentrations.
| Concentration (mg/mL) | Absorbance (at λmax) |
| 0.1 | 0.112 |
| 0.2 | 0.225 |
| 0.4 | 0.451 |
| 0.6 | 0.678 |
| 0.8 | 0.902 |
| 1.0 | 1.128 |
The linear regression equation and the correlation coefficient (R²) should be calculated.
Method Validation Summary
The developed method should be validated according to ICH guidelines. The following table summarizes typical validation parameters.
| Parameter | Result |
| Linearity Range | 0.1 - 1.0 mg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 mg/mL |
| Limit of Quantification (LOQ) | 0.06 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the colorimetric determination of this compound.
Chemical Reaction Pathway
Caption: Chemical principle of the colorimetric assay for this compound.
Techniques for the Analysis of Bromisoval in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Bromisoval, a sedative and hypnotic drug, in various biological matrices. The following sections offer comprehensive methodologies for sample preparation, chromatographic separation, and detection, along with quantitative data and visual workflows to guide researchers in their analytical endeavors.
Application Notes
The accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring. The choice of analytical technique depends on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods employed for the determination of this compound.
Sample Preparation: The primary challenge in analyzing this compound in biological samples lies in efficiently extracting the analyte from a complex matrix. Solid-phase extraction (SPE) is a widely used technique that offers good recovery and sample cleanup. Common sorbents for this compound extraction include C18 and mixed-mode phases. Liquid-liquid extraction (LLE) is another viable option.
Derivatization for GC-MS: this compound, being a urea derivative, can exhibit poor chromatographic behavior and thermal instability during GC analysis. Derivatization is often necessary to improve its volatility and thermal stability. Acylation with reagents such as heptafluorobutyric anhydride (HFBA) is a common strategy to produce a more stable and readily analyzable derivative.
Chromatographic Separation and Detection: Both capillary GC and HPLC are effective for separating this compound from endogenous interferences. Mass spectrometry is the preferred detection method due to its high selectivity and sensitivity, allowing for unambiguous identification and quantification. For GC-MS, electron ionization (EI) is typically used, while electrospray ionization (ESI) is common for LC-MS.
Method Validation: All analytical methods for the quantification of this compound in biological samples should be thoroughly validated to ensure their reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.
Quantitative Data Summary
The following tables summarize the quantitative parameters of various analytical methods for the determination of this compound in biological samples.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for this compound Analysis
| Biological Matrix | Extraction Method | Derivatization Reagent | Linear Range (µg/mL) | LOD (µg/mL) | Reference |
| Blood | Extrelut column | Heptafluorobutyric anhydride | 0.01 - 10 | 0.005 | [1] |
| Urine | Extrelut column | Heptafluorobutyric anhydride | 0.01 - 10 | 0.005 | [1] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for this compound Analysis
| Biological Matrix | Extraction Method | Analytical Technique | Linear Range (µg/mL) | LOD (µg/mL) | Reference |
| Plasma | Sep-Pak C18 | HPLC-PBMS | 0.5 - 5.0 | 0.1 | |
| Whole Blood | Sep-Pak C18 | HPLC-PBMS | 0.5 - 5.0 | 0.1 | |
| Urine | Liquid-Liquid Extraction | LC-MS/MS | 2.0 - 300 ng/mL | - | [2][3] |
Experimental Protocols
Protocol 1: Analysis of this compound in Blood and Urine by GC-MS
This protocol is based on the method described by Kudo et al.[1].
1. Sample Preparation (Solid-Phase Extraction)
-
Materials:
-
Extrelut-1 columns
-
Blood or urine samples
-
Internal Standard (IS) solution (e.g., 2-bromohexanoylurea)
-
Dichloromethane
-
Nitrogen gas supply
-
Heptafluorobutyric anhydride (HFBA)
-
Ethyl acetate
-
-
Procedure:
-
To 1 mL of blood or urine in a glass tube, add a known amount of the internal standard.
-
Apply the sample to an Extrelut-1 column.
-
After 15 minutes, elute the drug and IS with 6 mL of dichloromethane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
2. Derivatization
-
Procedure:
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of HFBA.
-
Cap the vial and heat at 70°C for 30 minutes.[4]
-
Evaporate the mixture to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate.
-
3. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
GC Conditions (suggested):
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 80°C (hold for 2 min), ramp to 150°C at 8°C/min, then ramp to 280°C at 30°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
-
MS Conditions (suggested):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-HFBA derivative and the IS derivative.
-
Protocol 2: Analysis of this compound in Plasma and Whole Blood by HPLC-PBMS
This protocol is adapted from the method by Nagata et al.
1. Sample Preparation (Solid-Phase Extraction)
-
Materials:
-
Sep-Pak C18 cartridges
-
Plasma or whole blood samples
-
Internal Standard (IS) solution (e.g., 2-bromohexanoylurea)
-
Methanol
-
Dichloromethane
-
Acetonitrile
-
Distilled water
-
Nitrogen gas supply
-
-
Procedure:
-
Cartridge Conditioning: Pre-activate a Sep-Pak C18 cartridge by passing 10 mL of dichloromethane/methanol (9:1 v/v), followed by 10 mL of acetonitrile, and finally 20 mL of distilled water.
-
Sample Loading: To 1 g of plasma or whole blood, add the internal standard. Dilute plasma with 4 mL of distilled water and whole blood with 9 mL of distilled water. Load the diluted sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 20 mL of distilled water.
-
Elution: Elute this compound and the IS with 3 mL of dichloromethane/methanol (9:1 v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the residue in 50 µL of methanol/distilled water (1:1 v/v).
-
2. HPLC-PBMS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a Particle Beam Mass Spectrometer (HPLC-PBMS).
-
C18 analytical column.
-
-
HPLC Conditions (suggested):
-
Mobile Phase: A suitable gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
PBMS Conditions (suggested):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the IS.
-
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
References
- 1. Simultaneous determination of bromvalerylurea and allylisopropylacetylurea in human blood and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers [mdpi.com]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for Assessing Bromisoval's Impact on Sleep Architecture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromisoval, also known as bromovalerylurea, is a sedative and hypnotic agent belonging to the bromoureide class of drugs.[1] Its mechanism of action is primarily through the positive allosteric modulation of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA in the central nervous system.[1] This action is similar to that of barbiturates, leading to sedation and sleep induction.[2] A thorough understanding of this compound's impact on sleep architecture is crucial for its development and therapeutic application. These application notes provide a comprehensive experimental framework for assessing the effects of this compound on sleep patterns in both preclinical animal models and human subjects.
Preclinical Assessment of this compound in Rodent Models
The initial evaluation of this compound's hypnotic effects should be conducted in a well-established rodent model, such as mice or rats. This allows for a detailed dose-response analysis and characterization of its effects on sleep stages.
Experimental Design
A within-subject crossover design is recommended to minimize inter-individual variability.[3] Each animal will serve as its own control.
-
Animals: Adult male Wistar rats (250-300g) or C57BL/6 mice (25-30g) are suitable models. Animals should be housed individually under a 12:12 hour light-dark cycle with ad libitum access to food and water.
-
Acclimatization: Following surgical implantation of EEG/EMG electrodes, animals should be allowed a recovery period of at least one week, followed by a habituation period of 2-3 days in the recording chambers.
-
Groups:
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose in sterile water)
-
This compound (low dose)
-
This compound (medium dose)
-
This compound (high dose)
-
Positive Control (e.g., Diazepam, 1-2 mg/kg)
-
-
Dosage Selection: Based on preclinical data, a dose-range finding study is recommended. Studies have shown that this compound administered intraperitoneally to mice has a median hypnotic dose (ISD50) of 0.35 mmol/kg and an acute toxicity (LD50) of 3.25 mmol/kg.[1] A recent study in Wistar rats indicated that oral doses above 125 mg/kg increased NREM sleep and decreased REM sleep, whereas a 50 mg/kg dose was ineffective in modulating sleep architecture.[4] Therefore, a suggested oral dose range for a rat study could be 50 mg/kg, 125 mg/kg, and 250 mg/kg.
-
Administration: this compound should be administered orally (p.o.) via gavage at the beginning of the light phase (the primary sleep period for rodents).
-
Washout Period: A washout period of at least 3-4 days should be implemented between each drug administration to ensure complete clearance of the compound.
-
Data Recording: Continuous EEG and EMG recordings should be captured for 24 hours post-administration.
Protocol: EEG/EMG Electrode Implantation Surgery in Rats
This protocol outlines the surgical procedure for implanting electrodes for chronic sleep recordings.
-
Anesthesia: Anesthetize the rat using an appropriate combination of anesthetics (e.g., Ketamine/Xylazine cocktail, 75-100 mg/kg and 5-10 mg/kg respectively, administered intraperitoneally).[3][5] Anesthesia can be maintained with isoflurane (1-2.5%).[6]
-
Stereotaxic Fixation: Secure the anesthetized animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Surgical Preparation: Shave the fur on the scalp and sterilize the area with betadine and 70% ethanol. Make a midline incision to expose the skull.
-
Electrode Placement:
-
Drill small burr holes through the skull for the EEG electrodes without piercing the dura mater. Recommended coordinates relative to bregma for frontal and parietal EEG electrodes are:
-
Frontal: AP +2.0 mm, ML -2.0 mm
-
Parietal: AP -3.0 mm, ML -2.5 mm
-
-
Gently screw stainless-steel jeweler's screws into the burr holes to serve as EEG electrodes.
-
For EMG electrodes, insert two Teflon-coated stainless-steel wires into the nuchal (neck) muscles.
-
-
Securing the Implant: Connect the electrode wires to a pedestal connector. Secure the entire assembly to the skull using dental cement.
-
Post-operative Care: Administer analgesics (e.g., Carprofen, 5 mg/kg subcutaneously) and provide a clean, warm recovery environment.[5] Monitor the animal closely until it has fully recovered from anesthesia.
Protocol: Sleep Recording and Analysis
-
Habituation: After a one-week recovery period, connect the animal to the recording cable in the experimental chamber for 2-3 days to allow for habituation.
-
Recording: On the experimental day, administer the vehicle or this compound and record EEG/EMG data continuously for 24 hours. The recording system should filter signals appropriately (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz) and digitize them at a suitable sampling rate (e.g., 256 Hz).
-
Sleep Scoring: The recorded data should be scored manually or using validated automated software in 10-second epochs into the following stages:
-
Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta-dominant) EEG; muscle atonia (lowest EMG activity).
-
-
Data Analysis: The following parameters should be calculated for the light and dark phases separately:
-
Total sleep time
-
Sleep efficiency (Total sleep time / Total recording time * 100)
-
Sleep latency (time to the first continuous NREM sleep epoch)
-
REM sleep latency (time from sleep onset to the first REM sleep epoch)
-
Time spent in Wake, NREM, and REM sleep (in minutes and as a percentage of total sleep time)
-
Bout duration and number of bouts for each stage
-
Number of stage transitions
-
Data Presentation: Preclinical Sleep Architecture
Summarize the quantitative data in tables for clear comparison.
| Parameter | Vehicle | This compound (50 mg/kg) | This compound (125 mg/kg) | This compound (250 mg/kg) | Positive Control (Diazepam) |
| Sleep Latency (min) | |||||
| REM Latency (min) | |||||
| Total Sleep Time (min) | |||||
| % Wake | |||||
| % NREM Sleep | |||||
| % REM Sleep | |||||
| NREM Bout Duration (s) | |||||
| REM Bout Duration (s) | |||||
| Number of Awakenings |
All values to be presented as mean ± SEM. Statistical significance (e.g., p < 0.05) compared to the vehicle control should be indicated.
Clinical Assessment of this compound in Human Subjects
Following promising preclinical results, the impact of this compound on human sleep architecture can be assessed using polysomnography (PSG), the gold standard for sleep studies.[5][7]
Experimental Design
A double-blind, placebo-controlled, crossover study is the preferred design to evaluate the effects of this compound in healthy volunteers or patients with insomnia.
-
Participants: A cohort of healthy adults (18-45 years) with no history of sleep disorders. For later phases, patients diagnosed with primary insomnia can be recruited.
-
Screening: Participants should undergo a thorough medical and psychological screening. An adaptation night in the sleep laboratory is recommended to acclimate participants to the PSG setup.
-
Groups:
-
Placebo
-
This compound (low dose)
-
This compound (high dose)
-
Positive Control (e.g., Zolpidem, 10 mg)
-
-
Dosage Selection: A typical therapeutic dose for this compound in humans has been reported as 200-1000 mg at night. A dose-finding study should be conducted to determine the optimal doses for evaluation.
-
Protocol: Each participant will undergo four overnight PSG recording sessions, separated by a washout period of at least one week. The order of treatment administration should be randomized.
-
Data Collection: In addition to standard PSG, subjective measures of sleep quality (e.g., using questionnaires like the Pittsburgh Sleep Quality Index) should be collected the morning after each recording session.
Protocol: Polysomnography (PSG)
-
Participant Preparation: Participants should arrive at the sleep laboratory in the evening. They should avoid alcohol and caffeine on the day of the study.[8]
-
Sensor Application: A trained technologist will apply sensors to the participant to monitor:
-
Electroencephalogram (EEG): Electrodes are placed on the scalp according to the 10-20 system to monitor brain waves.[9]
-
Electrooculogram (EOG): Electrodes are placed near the eyes to detect eye movements.
-
Electromyogram (EMG): Electrodes are placed on the chin to monitor muscle tone.
-
Electrocardiogram (ECG): To monitor heart rate and rhythm.
-
Respiratory Effort and Airflow: Belts are placed around the chest and abdomen, and a sensor is placed under the nose.
-
Pulse Oximetry: A sensor is placed on a finger to measure blood oxygen saturation.
-
-
Recording: The participant will sleep in a private, quiet room while being continuously monitored by the technologist. The recording will last for the entire sleep period (typically 8 hours).
-
Sleep Scoring: A qualified sleep technologist will score the PSG data in 30-second epochs according to the American Academy of Sleep Medicine (AASM) manual. The sleep stages are:
-
Wake
-
N1 (NREM Stage 1): Transition from wakefulness to sleep.
-
N2 (NREM Stage 2): Light sleep with sleep spindles and K-complexes.
-
N3 (NREM Stage 3): Deep, slow-wave sleep.
-
R (REM Stage): Characterized by rapid eye movements and muscle atonia.
-
-
Data Analysis: Key sleep architecture parameters to be analyzed include:
-
Total Sleep Time (TST)
-
Sleep Efficiency (SE)
-
Sleep Onset Latency (SOL)
-
REM Onset Latency (ROL)
-
Wake After Sleep Onset (WASO)
-
Percentage of time spent in each sleep stage (N1, N2, N3, R)
-
Arousal Index (number of arousals per hour of sleep)
-
Data Presentation: Clinical Sleep Architecture
Present the results in a clear, tabular format.
| Parameter | Placebo | This compound (Low Dose) | This compound (High Dose) | Positive Control (Zolpidem) |
| Total Sleep Time (min) | ||||
| Sleep Efficiency (%) | ||||
| Sleep Onset Latency (min) | ||||
| REM Onset Latency (min) | ||||
| Wake After Sleep Onset (min) | ||||
| % Stage N1 | ||||
| % Stage N2 | ||||
| % Stage N3 | ||||
| % Stage R (REM) | ||||
| Arousal Index |
All values to be presented as mean ± SD. Statistical analysis (e.g., repeated measures ANOVA) should be used to compare the effects of different treatments.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the GABA-A receptor.
Experimental Workflow
Caption: Experimental workflow for assessing this compound's sleep impact.
References
- 1. glpbio.com [glpbio.com]
- 2. Barbiturate - Wikipedia [en.wikipedia.org]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Bromovalerylurea modulates GABAA receptor-mediated inhibitory neurotransmission while inducing sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. louisville.edu [louisville.edu]
- 6. [On the toxicology of carbromal. II. Pharmacokinetics of carbromal and its hypnotically active metabolites in the rat (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of sedative-hypnotics on sleep quality among patients with insomnia: evidence from an observational, pre-post study in India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the bromureide sedative-hypnotic drugs, bromvaletone (this compound) and carbromal, and their chloro analogues in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stress-Induced Changes in Sleep in Rodents: Models and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the NRF2 Pathway In Vitro Using Bromisoval
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (KEAP1)–nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, the KEAP1 protein targets NRF2 for ubiquitination and subsequent proteasomal degradation, keeping its intracellular levels low.[3][4] Upon exposure to oxidative stress or electrophilic compounds, KEAP1 is inactivated, leading to the stabilization and nuclear translocation of NRF2.[1][4] In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective genes.[1][5] These genes encode for antioxidant proteins and phase II detoxification enzymes, which play a crucial role in mitigating cellular damage and inflammation.[4]
Bromisoval (bromovalerylurea, BU), a classical hypnotic agent, has been identified as a novel activator of the NRF2 pathway.[1][2] Its electrophilic moiety is believed to interact with and inhibit KEAP1, thereby promoting NRF2 activity.[1] This makes this compound a valuable tool for studying the NRF2 pathway in vitro and for exploring its therapeutic potential in diseases associated with oxidative stress and inflammation.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate the NRF2 pathway in cultured cells.
Mechanism of Action: this compound and the NRF2 Pathway
This compound activates the NRF2 pathway by disrupting the NRF2-KEAP1 interaction. The proposed mechanism is as follows:
-
KEAP1 Inhibition: this compound, likely due to its electrophilic nature, modifies cysteine residues on the KEAP1 protein.[1]
-
NRF2 Stabilization: This modification prevents KEAP1 from targeting NRF2 for ubiquitination and degradation.[1]
-
NRF2 Nuclear Translocation: Stabilized NRF2 accumulates in the cytoplasm and translocates to the nucleus.[1][4]
-
ARE-Mediated Transcription: In the nucleus, NRF2 binds to the ARE and drives the expression of downstream target genes, such as those involved in glutathione synthesis (GCLC, GCLM), thioredoxin reduction (TXNRD1), and detoxification (HMOX1, NQO1).[1][6]
Experimental Protocols
The following protocols describe key experiments to characterize the effects of this compound on the NRF2 pathway in vitro, primarily using the human hepatoblastoma cell line HepG2 and the murine microglial cell line BV2.[1]
ARE-Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NRF2 in response to this compound treatment.
Materials:
-
HepG2 cells
-
ARE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK)
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 30, 100 µg/mL) or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the fold change in ARE activity relative to the vehicle control.
Immunoblotting for NRF2 Accumulation
This protocol detects the accumulation of NRF2 protein in whole-cell lysates or nuclear fractions after this compound treatment.
Materials:
-
HepG2 or BV2 cells
-
This compound
-
RIPA buffer with protease inhibitors
-
Nuclear extraction kit (optional)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-NRF2, anti-β-actin (for whole cell), anti-Histone H3 (for nuclear)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound (e.g., 100 µg/mL) for various time points (e.g., 2, 4, 6 hours).
-
Cell Lysis:
-
Whole Cell Lysate: Wash cells with cold PBS and lyse with RIPA buffer.
-
Nuclear Fraction: Use a commercial nuclear extraction kit to separate cytoplasmic and nuclear fractions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to the loading control.
Quantitative PCR (qPCR) for NRF2 Target Gene Expression
This method quantifies the mRNA levels of NRF2 downstream target genes.
Materials:
-
HepG2 or BV2 cells
-
This compound
-
TRIzol reagent or RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (HMOX1, GCLC, NQO1, etc.) and a housekeeping gene (GAPDH or ACTB)
-
qPCR instrument
Protocol:
-
Cell Treatment: Treat cells with this compound (e.g., 100 µg/mL) for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using SYBR Green master mix and specific primers.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Data Presentation
The following tables summarize expected quantitative data from the described experiments.
Table 1: Effect of this compound on ARE-Dependent Transcriptional Activity in HepG2 Cells
| This compound Conc. (µg/mL) | ARE-Luciferase Activity (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 |
| 10 | 2.5 ± 0.3 |
| 30 | 6.8 ± 0.7 |
| 100 | 15.2 ± 1.5 |
Data are represented as mean ± SD. Fold change is relative to the vehicle-treated control.
Table 2: Effect of this compound on NRF2 Protein Accumulation in HepG2 Nuclear Extracts
| Treatment | Time (hours) | Nuclear NRF2 Level (Relative to Control) |
| Vehicle | 4 | 1.0 |
| This compound (100 µg/mL) | 2 | 3.1 ± 0.4 |
| This compound (100 µg/mL) | 4 | 5.7 ± 0.6 |
| This compound (100 µg/mL) | 6 | 4.2 ± 0.5 |
Data are represented as mean ± SD of band intensities normalized to Histone H3.
Table 3: Effect of this compound on NRF2 Target Gene Expression in BV2 Cells
| Target Gene | This compound (100 µg/mL) Treatment (6 hours) - mRNA Fold Change vs. Control |
| Hmox1 | 8.9 ± 1.1 |
| Gclc | 4.5 ± 0.5 |
| Nqo1 | 6.2 ± 0.8 |
Data are represented as mean ± SD, normalized to a housekeeping gene.
Conclusion
This compound serves as a specific and effective in vitro tool for activating the NRF2 signaling pathway.[1] The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the mechanism of NRF2 activation and its downstream consequences. By employing these methods, scientists can further elucidate the role of the NRF2 pathway in cellular protection and explore the potential of NRF2 activators in drug development.
References
- 1. The anti-inflammatory and anti-oxidative effect of a classical hypnotic bromovalerylurea mediated by the activation of NRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory and anti-oxidative effect of a classical hypnotic bromovalerylurea mediated by the activation of NRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Regulation by Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional regulation of the antioxidant response element. Activation by Nrf2 and repression by MafK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Cytotoxicity of Bromisoval
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromisoval, also known as bromovalerylurea, is a sedative and hypnotic agent belonging to the bromoureide group.[1] While historically used for its central nervous system depressant effects, recent research has highlighted its anti-inflammatory and anti-oxidative properties.[2][3] These effects are reportedly mediated through the activation of the NRF2 pathway.[3][4] Given its potential for therapeutic applications and the possibility of off-target effects, a thorough understanding of its cytotoxic profile is essential.
These application notes provide a comprehensive guide for researchers to assess the cytotoxicity of this compound in various cell-based models. The following sections detail the protocols for key cytotoxicity assays, including the MTT, LDH, Annexin V/PI, and Caspase-3/7 assays. These assays collectively offer a multi-faceted approach to evaluating cell viability, membrane integrity, and the induction of apoptosis.
Data Presentation
Quantitative data from cytotoxicity assays are crucial for determining the potency of a compound and for comparing its effects across different cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies. While comprehensive public data on this compound's cytotoxicity is limited, one study has reported that a concentration of 100 μg/ml showed some cytotoxicity in the human hepatoblastoma cell line HepG2, but not in the murine microglial cell line BV2.[3]
Table 1: Example of this compound Cytotoxicity Data Summary
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| HepG2 | Cell Viability Assay | 100 µg/mL | Not Specified | Weakly cytotoxic | [3] |
| BV2 | Cell Viability Assay | 100 µg/mL | Not Specified | Not cytotoxic | [3] |
This table should be populated with experimental data as it is generated.
Experimental Protocols
Herein are detailed protocols for commonly used cell-based assays to determine the cytotoxicity of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][5] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[1][6]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Selected cell line(s)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[9][10]
Materials:
-
This compound stock solution
-
Selected cell line(s)
-
Complete cell culture medium (low serum is recommended)
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction buffer, dye solution, and stop solution)
-
Lysis solution (e.g., 2% Triton X-100) for positive control
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release (Lysis Control): Cells treated with lysis solution.[10]
-
Background Control: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.[10] Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new 96-well plate.[11]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a multi-well spectrophotometer.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V.[2][16] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15]
Materials:
-
This compound stock solution
-
Selected cell line(s)
-
Complete cell culture medium
-
6-well plates or T25 flasks
-
Fluorescently labeled Annexin V (e.g., FITC, PE)
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired duration.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Collect the culture supernatant (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine the detached cells with the supernatant.
-
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300-500 x g for 5 minutes).[17]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add the fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[2]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube and mix gently. Keep the samples on ice and protected from light until analysis.[2]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be small).
-
Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 and -7 are effector caspases that are activated during the execution phase of apoptosis.[18] This assay uses a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.[18][19]
Materials:
-
This compound stock solution
-
Selected cell line(s)
-
Complete cell culture medium
-
96-well opaque-walled plates (for luminescence or fluorescence)
-
Commercially available Caspase-Glo® 3/7 Assay kit or similar
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with this compound as described in the MTT assay protocol. Include appropriate controls.[20]
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the caspase-3/7 reagent to each well.[20]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: The signal intensity is directly proportional to the amount of active caspase-3/7. Normalize the data to the vehicle control to determine the fold-change in caspase activity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for in vitro cytotoxicity assays.
Caption: Overview of intrinsic and extrinsic apoptosis pathways.
Caption: this compound inhibits Keap1, leading to NRF2 activation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The anti-inflammatory and anti-oxidative effect of a classical hypnotic bromovalerylurea mediated by the activation of NRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory and anti-oxidative effect of a classical hypnotic bromovalerylurea mediated by the activation of NRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three cases of chronic this compound intoxication: clinical symptoms and application of energy dispersive X-ray analysis (EDX) to detect bromine in serum, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced bromism with status epilepticus mimicking Wernicke’s encephalopathy: report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of cell death induced by hexabromocyclododecane (HBCD) involves apoptosis, autophagy, and ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological manipulation of cell death: clinical applications in sight? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cell lines ic50: Topics by Science.gov [science.gov]
- 12. The anti-inflammatory and anti-oxidative effect of a classical hypnotic bromovalerylurea mediated by the activation of … [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
- 14. An acute this compound intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the bromureide sedative-hypnotic drugs, bromvaletone (this compound) and carbromal, and their chloro analogues in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Fatal poisonings with carbromal and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Industrial-Scale Production of Bromisoval
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale production of Bromisoval.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.
| Problem ID | Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| SYN-01 | Low yield of α-bromoisovaleryl bromide in the bromination step. | 1. Incomplete reaction due to insufficient bromine or catalyst (e.g., phosphorus tribromide).[1] 2. Loss of product during distillation due to improper vacuum or temperature control.[1] 3. Side reactions due to the presence of moisture. | 1. Ensure the correct stoichiometric ratios of reactants and catalyst. Monitor the reaction for the cessation of hydrogen bromide gas evolution.[1] 2. Optimize distillation conditions. A typical fraction is collected at 85-95 °C / 20-30 mmHg.[1] 3. Use anhydrous reagents and reaction conditions. |
| SYN-02 | Formation of α-chloro isovalerylurea impurity. | Use of thionyl chloride in the preparation of the acyl chloride intermediate can lead to the formation of the corresponding α-chloro impurity. | If possible, utilize the Hell-Volhard-Zelinsky reaction with bromine and a phosphorus catalyst to form the α-bromo acyl bromide directly, avoiding chlorine-containing reagents.[2] |
| SYN-03 | Low yield of this compound in the condensation step. | 1. Incomplete reaction between α-bromoisovaleryl bromide and urea.[1] 2. Suboptimal reaction temperature.[1] 3. Hydrolysis of the acyl bromide intermediate. | 1. Ensure an appropriate molar ratio of urea to the acyl bromide. 2. Maintain the reaction temperature between 60-72 °C.[1] 3. Slowly add the acyl bromide to the urea solution to minimize hydrolysis. |
| PUR-01 | Low purity of the final this compound product after initial crystallization. | 1. Inefficient removal of unreacted starting materials or byproducts. 2. Entrapment of impurities within the crystal lattice. | 1. Perform recrystallization using a suitable solvent system, such as ethanol with the addition of activated carbon for decolorization.[1] 2. Control the cooling rate during crystallization to promote the formation of purer crystals. Slow cooling is generally preferred. |
| PUR-02 | Product "oiling out" during recrystallization. | The chosen solvent is too good a solvent for the compound, or the solution is too concentrated. | 1. Use a less polar solvent or a solvent mixture (e.g., ethanol/water). 2. Dilute the solution with more solvent before cooling. |
| ANA-01 | Inconsistent purity results from HPLC analysis. | 1. Inappropriate mobile phase or column. 2. Poor sample preparation. 3. Degradation of the sample during analysis. | 1. Develop and validate a suitable HPLC method. A C18 column with a mobile phase of acetonitrile and water is a common starting point. 2. Ensure complete dissolution of the sample in a suitable solvent before injection. 3. Use a suitable dissolution solvent and control the temperature of the autosampler. |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What are the key stages in the industrial-scale synthesis of this compound? A1: The most common synthesis route involves three main stages:
-
Bromination: Isovaleric acid is brominated at the alpha-position using bromine and a catalyst like phosphorus tribromide (the Hell-Volhard-Zelinsky reaction) to produce α-bromoisovaleryl bromide.[3][4]
-
Condensation: The resulting α-bromoisovaleryl bromide is then reacted with urea to form crude this compound.[1]
-
Purification: The crude product is purified, typically through recrystallization, to yield the final high-purity this compound.[1] Some processes may include an initial oxidation step to produce isovaleric acid from isoamyl alcohol to improve overall purity.[5]
-
-
Q2: How can the purity of the α-bromoisovaleryl bromide intermediate be maximized? A2: High purity of the intermediate is crucial for a clean condensation reaction. This can be achieved through careful vacuum distillation after the bromination reaction. Collecting the fraction at a specific boiling point and pressure range (e.g., 85-95 °C / 20-30 mmHg) is critical to separate it from unreacted starting materials and byproducts.[1]
Purification
-
Q3: What is the recommended method for purifying crude this compound? A3: Recrystallization is the most common and effective method for purifying crude this compound on an industrial scale.[1]
-
Q4: Which solvent system is best for the recrystallization of this compound? A4: Ethanol is a widely used solvent for the recrystallization of this compound. The process often involves dissolving the crude product in hot ethanol, treating it with activated carbon to remove colored impurities, followed by filtration and cooling to induce crystallization.[1]
Quality Control & Analysis
-
Q5: What are the common impurities found in industrially produced this compound? A5: Common impurities can include unreacted isovaleric acid, urea, and byproducts from the bromination and condensation steps. If chlorine-containing reagents are used, α-chloro isovalerylurea can be a significant impurity.
-
Q6: Which analytical techniques are suitable for assessing the purity of this compound? A6: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of this compound and quantifying any impurities. Other techniques like Gas Chromatography (GC) and spectroscopic methods (e.g., NMR, IR) can also be used for characterization and impurity identification.
Experimental Protocols
1. Synthesis of α-bromoisovaleryl bromide (via Hell-Volhard-Zelinsky Reaction)
-
Materials:
-
Isovaleric acid
-
Bromine
-
Phosphorus tribromide (catalytic amount)
-
-
Procedure:
-
Charge a suitable reactor with isovaleric acid and a catalytic amount of phosphorus tribromide.
-
Slowly add bromine to the reactor while maintaining the temperature at approximately 40 °C.
-
Continue the reaction until the evolution of hydrogen bromide gas ceases.
-
After the reaction is complete, purify the product by vacuum distillation, collecting the fraction at 85-95 °C / 20-30 mmHg to obtain pure α-bromoisovaleryl bromide.[1]
-
2. Synthesis of Crude this compound (Condensation)
-
Materials:
-
α-bromoisovaleryl bromide
-
Urea
-
Ethylene dichloride (or another suitable solvent)
-
-
Procedure:
-
In a separate reactor, dissolve urea in ethylene dichloride and heat the mixture to 60 °C.
-
Slowly add the α-bromoisovaleryl bromide to the urea solution, maintaining the temperature between 60-65 °C.
-
After the addition is complete, raise the temperature to 70-72 °C and hold for approximately 3.5 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with an aqueous sodium hydroxide solution.
-
Distill off the ethylene dichloride.
-
Cool the remaining mixture to induce crystallization of the crude this compound.
-
Isolate the crude product by filtration and wash it.
-
3. Purification of this compound (Recrystallization)
-
Materials:
-
Crude this compound
-
Ethanol
-
Activated carbon
-
-
Procedure:
-
In a suitable vessel, add the crude this compound and ethanol (a common ratio is 1:2.5 w/v).[1]
-
Add a small amount of activated carbon (e.g., 0.01 times the weight of the crude product).[1]
-
Heat the mixture to dissolve the solid and decolorize for a short period (e.g., 5 minutes).[1]
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to promote the formation of pure crystals.
-
Isolate the purified this compound crystals by filtration.
-
Wash the crystals with cold ethanol and dry them under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for addressing low purity in this compound production.
References
- 1. CN102276504A - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. CN108395387A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 5. Process for producing this compound - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Bromisoval Degradation Product Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing the degradation products of Bromisoval. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Disclaimer: There is limited specific information available in scientific literature regarding the forced degradation of this compound. The degradation pathways and products described herein are hypothesized based on the chemical structure of this compound and the known reactivity of its functional groups (acylurea and α-bromo amide). Experimental verification is required.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound, chemically known as (RS)-2-Bromo-N-carbamoyl-3-methylbutanamide, is a sedative and hypnotic agent belonging to the bromoureide class of compounds.[1] Its structure contains two key functional groups susceptible to degradation: an acylurea moiety and an α-bromo amide linkage. The molecule is chiral, existing as a racemic mixture.[2]
Q2: What are the likely degradation pathways for this compound under stress conditions?
A2: Based on its functional groups, this compound is likely to degrade via the following pathways:
-
Hydrolysis (Acidic and Basic): The acylurea and amide bonds are susceptible to cleavage. Acidic hydrolysis may yield 2-bromo-3-methylbutanoic acid and urea. Basic hydrolysis is also expected to cleave the amide bond.[3][4]
-
Oxidation: The amide functional group can be susceptible to oxidation, although specific products are difficult to predict without experimental data.
-
Photodegradation: The carbon-bromine bond can be labile under photolytic stress, potentially leading to debromination or the formation of radical species.[5]
Q3: Why are forced degradation studies for this compound important?
A3: Forced degradation studies are critical to:
-
Identify potential degradation products that could form during manufacturing, storage, or administration.
-
Elucidate the intrinsic stability of the this compound molecule.
-
Develop and validate a stability-indicating analytical method that can separate this compound from its degradation products and any process-related impurities.
-
Understand the degradation pathways to inform formulation and packaging development.
Q4: What are the regulatory guidelines for forced degradation studies?
A4: The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) for stability testing and Q1B for photostability testing, provide the framework for conducting forced degradation studies. These studies typically involve exposing the drug substance to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and light.
Troubleshooting Guides
HPLC Method Development and Analysis
Q1: I am not seeing any degradation of this compound under my stress conditions. What should I do?
A1: If you observe no degradation, consider the following:
-
Increase Stress Severity: The concentration of the stressing agent (acid, base, or oxidizing agent), temperature, or duration of exposure may be insufficient. Incrementally increase the severity of the conditions.
-
Check Sample Solubility: Ensure that this compound is fully dissolved in the stress medium to allow for complete exposure.
-
Confirm Analyte Stability: It is possible that this compound is highly stable under the applied conditions. If significant degradation is not observed even under harsh conditions (e.g., refluxing in 1N HCl/NaOH for an extended period), the molecule can be considered stable to that particular stress. Document the conditions tested.
Q2: My chromatogram shows poor separation between this compound and its degradation products. How can I improve the resolution?
A2: To improve chromatographic resolution, you can:
-
Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. For reverse-phase HPLC, decreasing the organic solvent percentage will generally increase the retention of non-polar compounds.
-
Change pH of the Mobile Phase: Altering the pH can change the ionization state of the analytes, which can significantly impact their retention and selectivity.
-
Try a Different Column: If modifying the mobile phase is ineffective, consider a column with a different stationary phase (e.g., C8, Phenyl, or a polar-embedded phase) or a different particle size.
-
Adjust the Gradient: If using a gradient method, modify the slope of the gradient to enhance the separation of closely eluting peaks.
Q3: I am having trouble retaining polar degradation products on my C18 column. What are my options?
A3: Retaining polar compounds on a traditional C18 column can be challenging.[6] Consider these approaches:
-
Use a Highly Aqueous Mobile Phase: Some modern C18 columns are designed to be stable in 100% aqueous mobile phases.
-
Employ a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a high organic content mobile phase to retain and separate very polar compounds.[7]
Identification of Degradation Products
Q1: How do I identify the chemical structures of the unknown degradation products?
A1: The identification of unknown degradation products typically involves a combination of techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for determining the molecular weight of the degradation products. High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, can provide accurate mass measurements to help determine the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the degradation product can provide valuable structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity (typically through preparative HPLC), 1D and 2D NMR spectroscopy can provide detailed structural elucidation.
-
Forced Degradation of Suspected Structures: If you hypothesize a structure for a degradation product, you can attempt to synthesize it and compare its chromatographic and spectral properties to the unknown peak.
Q2: My mass spectrometry data is ambiguous. How can I get more confident structural information?
A2: If initial MS data is not definitive:
-
Optimize MS/MS Fragmentation: Vary the collision energy to generate a more informative fragmentation pattern.
-
Consider Chemical Derivatization: Derivatizing the sample can introduce a specific chemical tag that aids in structural confirmation or improves chromatographic behavior.
-
Isolate the Impurity: As mentioned, isolating the compound via preparative HPLC for NMR analysis is the gold standard for structure elucidation.
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1N HCl and 1N HCl. Keep the solutions at room temperature and at 60°C. Analyze samples at 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1N NaOH and 1N NaOH. Keep the solutions at room temperature and at 60°C. Analyze samples at 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide. Keep the solutions at room temperature, protected from light. Analyze samples at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Expose solid this compound powder to 105°C in a calibrated oven for 24 hours. Also, expose the stock solution to 60°C.
-
Photolytic Degradation: Expose the stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC-UV/MS method.
Proposed Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 210 nm
-
Injection Volume: 10 µL
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner. The following tables provide a template for presenting the quantitative data.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of this compound | % Total Degradation | Number of Degradants |
| 0.1N HCl | 24 | 60 | 85.2 | 14.8 | 2 |
| 1N NaOH | 8 | 60 | 78.5 | 21.5 | 3 |
| 3% H₂O₂ | 24 | RT | 95.1 | 4.9 | 1 |
| Heat (Solid) | 24 | 105 | 98.9 | 1.1 | 1 |
| Light (Solution) | - | RT | 92.7 | 7.3 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Chromatographic Data for this compound and its Degradation Products
| Peak | Retention Time (min) | Relative Retention Time | % Peak Area (in stressed sample) |
| This compound | 12.5 | 1.00 | 78.5 |
| DP-1 | 8.2 | 0.66 | 10.3 |
| DP-2 | 9.8 | 0.78 | 5.7 |
| DP-3 | 11.1 | 0.89 | 5.5 |
Note: DP = Degradation Product. The data is hypothetical and corresponds to the 1N NaOH stress condition.
Visualizations
Hypothesized Degradation Pathway of this compound
Caption: Hypothesized degradation pathways of this compound under stress conditions.
Experimental Workflow for Forced Degradation Study
Caption: General workflow for conducting a forced degradation study of this compound.
Troubleshooting Logic for Unknown Peak Identification
Caption: Troubleshooting decision tree for the identification of unknown peaks.
References
- 1. Acylurea - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. waters.com [waters.com]
Navigating the Challenges of Bromisoval Formulation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Bromisoval in aqueous solutions. The information is tailored for researchers, scientists, and professionals in drug development to facilitate seamless experimentation and formulation.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is characterized by its low solubility in water.[1] While one source indicates a water solubility of 19.03 g/L (temperature not specified), other sources describe it as being sparingly soluble or insoluble in water.[1][2] This limited aqueous solubility can pose significant challenges for in vitro and in vivo studies, as well as for the development of liquid dosage forms.
Q2: Why am I struggling to dissolve this compound in my aqueous buffer?
A2: The difficulty in dissolving this compound in aqueous buffers is primarily due to its chemical structure, which has limited favorable interactions with water molecules. Achieving a desired concentration for your experiments may require the use of solubility enhancement techniques.
Q3: Are there any organic solvents in which this compound is more soluble?
A3: Yes, this compound exhibits better solubility in some organic solvents. It is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2][3] For experimental purposes, stock solutions are often prepared in DMSO.[3][4][5]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides practical solutions and experimental protocols to enhance the solubility of this compound in aqueous systems.
Issue 1: Insufficient this compound Concentration in Aqueous Solution
Cause: Low intrinsic aqueous solubility of this compound.
Solutions:
-
Co-solvency: The addition of a water-miscible organic solvent in which this compound is more soluble can significantly increase its concentration in an aqueous solution.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin complex can enhance its apparent water solubility.
-
pH Adjustment: Modifying the pH of the aqueous solution can impact the ionization state of this compound, potentially increasing its solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drugs like this compound, increasing their solubility in aqueous media.
Quantitative Data on Solubility Enhancement
The following tables summarize the achievable concentrations of this compound using different solubility enhancement techniques.
Table 1: Solubility of this compound in Co-solvent Systems for In Vivo Studies
| Co-solvent System | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 7.5 mg/mL[4] |
| 10% DMSO, 90% Corn Oil | ≥ 7.5 mg/mL[4] |
Table 2: Solubility of this compound with Cyclodextrin Complexation for In Vivo Studies
| Cyclodextrin System | Achievable Concentration |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 7.5 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
This protocol is designed to achieve a high concentration of this compound in an aqueous-based vehicle suitable for in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution
Procedure:
-
Prepare the co-solvent mixture by combining the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, and 5% Tween-80.
-
Add the this compound powder to the co-solvent mixture.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Add the saline solution to reach the final volume (45% of the total volume).
-
Mix thoroughly to ensure a homogenous solution. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.[4]
Protocol 2: Preparation of this compound Solution using Cyclodextrin Complexation
This protocol utilizes a substituted cyclodextrin to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)
-
Saline solution
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO.
-
In a separate container, add the required volume of the 20% SBE-β-CD in saline solution (this will constitute 90% of your final volume).
-
To this, add the this compound stock solution in DMSO (this will constitute 10% of your final volume).
-
Mix the solution thoroughly. The final concentration of this compound should be at least 7.5 mg/mL.[4]
Protocol 3: General Procedure for Determining this compound Solubility (Shake-Flask Method)
This method can be adapted to determine the solubility of this compound in various aqueous media (e.g., different buffers, co-solvent systems, or cyclodextrin solutions).
Materials:
-
This compound powder
-
Selected aqueous medium
-
Magnetic stirrer and stir bars
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous medium in a sealed container.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the analytical range of your quantification method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method.
-
Calculate the solubility of this compound in the selected medium by accounting for the dilution factor.
Visualizing Key Concepts
To further aid in understanding, the following diagrams illustrate relevant pathways and workflows.
Caption: Experimental workflow for solubilizing this compound.
Caption: Simplified GABAergic signaling pathway and this compound's mechanism.
References
Mitigating the risk of bromine poisoning with chronic Bromisoval use
Technical Support Center: Bromisoval Research
This guide provides essential information for researchers, scientists, and drug development professionals on mitigating the risks of bromine poisoning (bromism) associated with the chronic use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is the mechanism of bromine poisoning (bromism)?
This compound, also known as bromovalerylurea, is a sedative and hypnotic agent.[1] During its metabolism in the liver, the drug is debrominated, releasing bromide ions into the bloodstream.[1] Bromide ions have a long elimination half-life of 9 to 12 days, leading to their accumulation in the body with chronic use.[2][3] The primary mechanism of toxicity involves bromide ions substituting for chloride ions in neuronal membrane transport systems, particularly at GABA-A receptors.[3] This enhances inhibitory neuronal effects and progressively impairs neuronal transmission, leading to the central nervous system depression and multisystemic symptoms characteristic of bromism.[2][3][4]
Q2: What are the key signs and symptoms of bromism to monitor in experimental subjects?
The clinical presentation of bromism is diverse and can mimic many other conditions.[5][6] Researchers should monitor for a range of symptoms across different systems:
-
Neurological and Psychiatric: Early signs may include restlessness, irritability, fatigue, depression, and impaired memory and concentration.[2][7] More advanced symptoms include ataxia (impaired coordination), slurred speech, confusion, psychosis, both auditory and visual hallucinations, stupor, and in severe cases, coma.[2][3][7][8]
-
Dermatological: Skin manifestations, sometimes referred to as bromoderma, can include acne-like, pustular, and erythematous rashes.[2][3][7]
-
Gastrointestinal: Chronic exposure may lead to anorexia and constipation, while acute ingestion can cause nausea and vomiting.[2][3]
Q3: How is a diagnosis of bromism confirmed in a laboratory setting?
Diagnosis requires clinical suspicion combined with laboratory tests.[7] A key indicator is an altered serum electrolyte panel. Bromide ions can interfere with assays for chloride, leading to a falsely elevated serum chloride level (pseudohyperchloremia) and a low or negative anion gap.[5][9] The definitive diagnosis is made by directly measuring serum bromide concentrations.[10]
Q4: What is the immediate course of action if bromism is suspected in a research subject?
The most critical first step is to cease administration of this compound or any other source of bromide.[7] Following this, treatment focuses on accelerating the excretion of bromide from the body. The primary method is saline loading, which involves administering sodium chloride and fluids. The chloride ions compete with bromide for reabsorption in the kidneys, thereby enhancing bromide excretion.[2][7] In severe cases or in subjects with renal impairment, loop diuretics like furosemide may be used to aid urinary excretion.[2][11] For life-threatening toxicity, hemodialysis is highly effective and can dramatically reduce the bromide half-life.[2][7]
Quantitative Data on Bromide Toxicity
Quantitative data is crucial for risk assessment and management in experimental protocols involving this compound.
Table 1: Pharmacokinetic and Toxicokinetic Parameters of Bromide
| Parameter | Value | Source |
| Elimination Half-Life | 9 - 12 days | [2][3] |
| Volume of Distribution | 0.35 - 0.48 L/kg | [3] |
| Primary Route of Elimination | Renal | [3] |
| Daily Dose Leading to Bromism | 0.5 - 1.0 grams/day | [2][12] |
| Historic Therapeutic Dose | 3.0 - 5.0 grams | [2][12] |
Table 2: Serum Bromide Levels and Clinical Interpretation
| Serum Bromide Level (mg/dL) | Serum Bromide Level (mmol/L) | Clinical Interpretation | Source |
| < 50 | < 6.3 | Generally considered below the toxic threshold | [7] |
| 50 - 200 | 6.3 - 25 | Toxicity may be evident; symptoms can appear | [7][10] |
| > 200 | > 25 | Significant toxicity; patients may have depressed mental status | [7] |
| > 300 | > 37.5 | Severe, potentially fatal toxicity | [13] |
Note: Toxicity can be evident at concentrations as low as 5 mmol/L. Clinical correlation is essential.[10]
Experimental Protocols
Protocol: Monitoring Serum Bromide Levels via Energy-Dispersive X-ray (EDX) Spectroscopy
This protocol outlines a rapid method for determining total bromide in serum, which is crucial for monitoring subjects receiving chronic this compound.[14][15]
1. Objective: To quantify total bromide concentration in serum samples to prevent or diagnose bromide poisoning.
2. Materials:
-
Serum separation tubes (non-gel).
-
Pipette (5 µL).
-
Carbon-coated specimen grids (e.g., carbon-coated mesh).
-
Energy-Dispersive X-ray (EDX) Spectrometer with analyzer.
-
Reference serum standards with known bromide concentrations (e.g., 10-2000 µg/mL).
3. Sample Collection and Preparation:
-
Collect whole blood into a non-gel serum separation tube. Avoid hemolysis and lipaemia, as they can interfere with results.[16]
-
Centrifuge the sample to separate the serum.
-
Using a micropipette, carefully place exactly 5 microliters (µL) of the serum specimen onto the carbon-coated mesh grid.[14]
-
Allow the sample to air-dry completely in a dust-free environment or in a drier set at 40°C.[15]
4. Instrument Calibration:
-
Prepare a standard curve by applying 5 µL of each reference serum standard to separate grids and analyzing them with the EDX spectrometer.
-
Plot the characteristic X-ray peak intensity for bromine against the known concentrations to establish a linear standard curve (expected r > 0.99).[15]
5. Sample Analysis:
-
Place the prepared sample grid into the EDX spectrometer.
-
Analyze the sample according to the instrument's standard operating procedure. The instrument will detect the characteristic X-ray peaks of bromine.[14]
-
The analysis time is typically short, around 20 minutes per sample.[15]
6. Data Interpretation:
-
Use the standard curve to determine the total bromide concentration in the serum sample from its X-ray peak intensity.
-
The lowest detection limit for this method can be as low as 5 µg/mL.[15]
-
Compare the results to the established therapeutic and toxic ranges (see Table 2) to assess the subject's risk of bromism.
Visualizations
Diagram 1: Mechanism of Bromide Neurotoxicity
Caption: Competitive action of bromide at the GABA-A receptor.
Diagram 2: Experimental Workflow for Serum Bromide Monitoring
References
- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. Bromism - Wikipedia [en.wikipedia.org]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Chronic Bromine Intoxication Complicated with Fanconi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and forensic toxicology of bromism and bromoderma: mechanisms, diagnosis, and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromism in the Modern Day: Case Report and Canadian Review of Bromide Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromism [gulflink.health.mil]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. sas-centre.org [sas-centre.org]
- 11. industrialfireworld.com [industrialfireworld.com]
- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 13. drclarkstore.com [drclarkstore.com]
- 14. Three cases of chronic this compound intoxication: clinical symptoms and application of energy dispersive X-ray analysis (EDX) to detect bromine in serum, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nwlabs.co.uk [nwlabs.co.uk]
Optimizing dosage of Bromisoval to minimize side effects in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bromisoval in in vivo experiments. The focus is on optimizing dosage to achieve desired therapeutic effects while minimizing side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's sedative-hypnotic effects?
A1: this compound primarily exerts its sedative and hypnotic effects by acting as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor complex, enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] This potentiation of GABAergic neurotransmission leads to an influx of chloride ions into neurons, causing hyperpolarization and reduced neuronal excitability, which manifests as central nervous system (CNS) depression.[1]
Q2: What are the major side effects associated with this compound administration in vivo?
A2: The most common side effects are extensions of this compound's primary pharmacological activity and include dose-related drowsiness, sedation, and motor incoordination.[3] At higher doses or with prolonged use, more severe side effects can occur, such as respiratory depression, confusion, and memory defects.[4] A significant concern with chronic use is the potential for bromide accumulation, leading to a condition known as "bromism," characterized by neurological and psychiatric symptoms.[1][3] There is also a potential for the development of dependence.[3]
Q3: Are there known drug interactions with this compound that can exacerbate side effects?
A3: Yes, co-administration of this compound with other CNS depressants can lead to additive or synergistic effects, significantly increasing the risk and severity of side effects like sedation and respiratory depression.[5] Caution should be exercised when combining this compound with substances such as:
Q4: Is there evidence for this compound interacting with signaling pathways other than the GABAergic system?
A4: While the primary mechanism is through GABA-A receptors, some evidence suggests that this compound may also influence other neurotransmitter systems, including those involving serotonin and acetylcholine.[1] However, the exact nature and clinical significance of these interactions are not well-characterized. Further research is needed to elucidate these potential secondary mechanisms.
Troubleshooting Guides
Issue 1: Excessive Sedation or Ataxia Observed at Therapeutic Doses
Possible Cause:
-
Incorrect Dosing: The calculated dose may be too high for the specific animal model, strain, or age.
-
Drug Interaction: Concomitant administration of other CNS depressants.
-
Vehicle Effect: The vehicle used for administration may have its own sedative properties or may enhance the absorption of this compound.
-
Metabolic Differences: Strain or species-specific variations in drug metabolism.
Troubleshooting Steps:
-
Verify Dosage Calculation: Double-check all calculations for dose preparation and administration volume.
-
Review Concomitant Medications: Ensure no other CNS depressant agents are being administered.
-
Vehicle Control Group: Always include a vehicle-only control group to assess the baseline effects of the vehicle.
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose that provides the desired effect with minimal motor impairment. Start with a lower dose and gradually escalate.
-
Literature Review for Strain/Species: Consult literature for known sensitivities of the specific animal strain or species to sedative-hypnotics.
Issue 2: Suspected Respiratory Depression
Possible Cause:
-
High Dose of this compound: Respiratory depression is a known dose-dependent side effect of sedative-hypnotics.[4]
-
Synergistic Effect with Other Drugs: Combination with other CNS depressants significantly increases the risk.[5]
-
Animal Health Status: Underlying respiratory conditions in the animal model can increase susceptibility.
Troubleshooting Steps:
-
Monitor Vital Signs: Continuously monitor respiratory rate and oxygen saturation (SpO2) using appropriate equipment for rodents, such as a pulse oximeter.[6][7][8] A significant decrease in these parameters is indicative of respiratory depression.
-
Dose Reduction: If respiratory depression is observed, immediately reduce the dose in subsequent experiments.
-
Avoid Co-administration of CNS Depressants: If possible, avoid using other drugs that can depress respiration.
-
Ensure Proper Ventilation: Maintain a clear airway and ensure the animal is in a position that does not compromise breathing.
Issue 3: Variability in Sedative Effect Between Animals
Possible Cause:
-
Inconsistent Administration: Variations in injection technique (e.g., intraperitoneal vs. subcutaneous) can lead to different absorption rates.
-
Animal Stress: High stress levels can influence the animal's response to sedatives.
-
Biological Variability: Inherent biological differences between individual animals.
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all personnel are trained and use a consistent method for drug administration.
-
Acclimatize Animals: Allow animals to acclimate to the experimental environment to reduce stress.
-
Increase Sample Size: A larger sample size can help to account for individual biological variability.
-
Blinding: Whenever possible, the experimenter observing the behavioral outcomes should be blinded to the treatment groups to reduce bias.
Data Presentation
Table 1: In Vivo Efficacy and Toxicity of this compound in Mice
| Parameter | Route of Administration | Dose (mmol/kg) | Species | Effect | Citation |
| ISD50 (Depressant Activity) | Intraperitoneal | 0.35 (0.30-0.39) | Male Mice | 50% effective dose for central depressant activity | --INVALID-LINK-- |
| LD50 (Acute Toxicity) | Intraperitoneal | 3.25 (2.89-3.62) | Male Mice | 50% lethal dose | --INVALID-LINK-- |
Table 2: Potential Dose-Dependent Side Effects of this compound (Qualitative)
| Side Effect | Dose Level | Species/Model | Observation | Citation |
| Drowsiness/Sedation | Low to Moderate | Rodents | Decreased locomotor activity, increased sleep time. | [3][9] |
| Motor Incoordination/Ataxia | Moderate to High | Rodents | Impaired performance on rotarod test, altered gait. | [3][10] |
| Respiratory Depression | High | General (expected) | Decreased respiratory rate and oxygen saturation. | [4] |
| Confusion/Memory Impairment | High/Chronic | General (expected from bromism) | Deficits in cognitive tasks (e.g., mazes). | [3] |
| Dependence/Withdrawal | Chronic | General (potential) | Anxiety, tremors, seizures upon cessation. | [3] |
Note: Specific quantitative dose-response data for all side effects of this compound in various animal models is limited in the available literature. The table provides a qualitative guide. Researchers are encouraged to perform dose-ranging studies for their specific models and endpoints.
Experimental Protocols
Protocol 1: Assessment of Motor Coordination using the Rotarod Test
Objective: To quantify the effect of this compound on motor coordination and balance in rodents.
Materials:
-
Rotarod apparatus
-
Test animals (mice or rats)
-
This compound solution
-
Vehicle control solution
-
Syringes and needles for administration
Procedure:
-
Training:
-
Acclimatize animals to the testing room for at least 60 minutes before the first training session.
-
Place each animal on the stationary rod.
-
For training, set the rotarod to a low, constant speed (e.g., 4-5 rpm).
-
Place the animal on the rotating rod. If the animal falls off, place it back on. Continue for a set duration (e.g., 2-5 minutes).
-
Repeat the training for 2-3 consecutive days to achieve a stable baseline performance.[11]
-
-
Testing:
-
On the test day, record a baseline latency to fall for each animal.
-
Administer this compound or vehicle control at the desired doses and route.
-
At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the rotarod.
-
The rotarod can be set to a constant speed or an accelerating speed. Record the latency to fall for each animal. A cutoff time (e.g., 180-300 seconds) should be set.
-
Animals that remain on the rod for the entire duration receive the maximum score.
-
-
Data Analysis:
-
Compare the latency to fall between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Assessment of Spontaneous Withdrawal Symptoms
Objective: To observe and quantify withdrawal symptoms after cessation of chronic this compound administration.
Materials:
-
Test animals (mice or rats)
-
This compound solution
-
Observation chambers (e.g., clear Plexiglas cages)
-
Video recording equipment (optional but recommended)
-
Checklist of withdrawal symptoms
Procedure:
-
Chronic Administration:
-
Administer this compound at a fixed dose and schedule for a predetermined period (e.g., 7-14 days).
-
-
Withdrawal Period:
-
Abruptly cease this compound administration.
-
At various time points after the last dose (e.g., 12, 24, 48, 72 hours), place individual animals in the observation chamber.
-
-
Observation and Scoring:
-
Allow a brief habituation period (e.g., 5 minutes).
-
For a set duration (e.g., 10-15 minutes), observe and score the frequency and/or severity of withdrawal symptoms. A checklist of common opioid or sedative withdrawal symptoms in rodents can be adapted, which may include:
-
-
Data Analysis:
-
Calculate a total withdrawal score for each animal at each time point.
-
Compare the withdrawal scores between the this compound-treated group and a control group that received the vehicle chronically.
-
Mandatory Visualizations
Caption: Primary signaling pathway of this compound via positive allosteric modulation of the GABA-A receptor.
Caption: Logical workflow for an in vivo study to assess this compound's side effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Constitutive activity of 5-HT receptors: Factual analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 4. Anxiolytics and Sedative-Hypnotics Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Developing an animal model to detect drug-drug interactions impacting drug-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. insidescientific.com [insidescientific.com]
- 7. Getting Back to Basics: Surgical Monitoring in Rodents for Better Experiments [scintica.com]
- 8. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of benzodiazepine (BZ) receptor agonists in two rodent activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rotarod test [pspp.ninds.nih.gov]
- 12. Quantitative evaluation of opioid withdrawal signs in rats repeatedly treated with morphine and injected with naloxone, in the absence or presence of the antiabstinence agent clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishing Preclinical Withdrawal Syndrome Symptomatology Following Heroin Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Addressing interference in the analytical detection of Bromisoval
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Bromisoval.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the determination of this compound?
A1: The most common analytical techniques for the determination of this compound in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, which are crucial for accurate quantification in complex samples like blood, urine, and tissue.[1][2] Colorimetric methods have also been described for the determination of this compound and Carbromal in substances and tablets.[3]
Q2: My this compound peak is tailing in my HPLC analysis. What are the possible causes and solutions?
A2: Peak tailing in HPLC analysis of this compound, which is a urea-containing compound, can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the basic nitrogen atoms in the urea moiety and acidic residual silanol groups on the surface of the C18 stationary phase are a common cause of tailing for basic compounds.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.[1][4]
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and increase interactions with the stationary phase.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analysis of a neutral to slightly basic compound. Often, a pH between 3 and 7 is suitable for reversed-phase chromatography of such compounds.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[1]
-
Column Flushing: Implement a robust column flushing procedure after each analytical batch to remove contaminants.
-
Consider a Different Column: If tailing persists, consider using a column with a different stationary phase or one that is specifically designed for the analysis of basic compounds (e.g., end-capped columns).
Q3: I am observing a peak at the same retention time as this compound in my blank matrix. What could be the cause?
A3: A peak at the retention time of this compound in a blank matrix could be due to several reasons:
-
Carryover: Residual analyte from a previous high-concentration sample may be retained in the injection port, syringe, or at the head of the analytical column and elute in subsequent runs.
-
Contamination: The blank matrix itself might be contaminated with this compound. Ensure the source of your blank matrix is reliable and free from the analyte.
-
Ghost Peaks: These are extraneous peaks that can arise from contamination in the mobile phase, septa bleed, or from the degradation of previously retained compounds on the column.[3]
Troubleshooting Steps:
-
Inject a Solvent Blank: Inject a sample of your mobile phase to see if the peak is still present. This can help differentiate between carryover and matrix contamination.
-
Improve Wash Procedures: Optimize the needle and injection port washing steps in your autosampler method. Use a strong solvent to effectively remove any residual this compound.
-
Check Mobile Phase and System Components: Prepare fresh mobile phase and inspect system components like the syringe and sample loop for any signs of contamination.
Troubleshooting Guides
Issue 1: Suspected Interference from Carbromal
Symptom: You observe a peak with a similar mass spectrum to this compound, but with a slightly different retention time, or you are unable to chromatographically resolve two suspected peaks. Carbromal is a structurally similar brominated urea compound and a common interferent.[5]
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for Carbromal interference.
Detailed Steps:
-
Review Retention Times: Compare the retention time of the suspected interfering peak with that of a known Carbromal standard if available. While structurally similar, this compound and Carbromal can often be separated under appropriate chromatographic conditions.
-
Analyze Mass Spectra:
-
GC-MS: Examine the fragmentation patterns. While both compounds will show the characteristic bromine isotope pattern (M+ and M+2 peaks of roughly equal intensity), there may be subtle differences in the relative abundances of fragment ions.
-
LC-MS/MS: Develop specific Multiple Reaction Monitoring (MRM) transitions for both this compound and Carbromal. While they may share some fragment ions, it is often possible to find unique transitions for each compound.
-
-
Optimize Chromatographic Separation: If the peaks are co-eluting, modify your HPLC or GC method.
-
HPLC: Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) or the gradient elution profile to improve resolution. A slower gradient may be necessary. Trying a different stationary phase (e.g., phenyl-hexyl instead of C18) could also provide the necessary selectivity.
-
GC: Optimize the temperature program, particularly the ramp rate, to enhance separation.
-
-
Confirm Peak Identity: Inject a pure standard of Carbromal to definitively confirm its retention time and mass spectrum under your analytical conditions.
Issue 2: Poor Recovery During Sample Preparation
Symptom: The concentration of this compound in your quality control (QC) samples is consistently lower than the nominal value, indicating a loss of analyte during the sample preparation process.
Troubleshooting Steps:
-
Evaluate Extraction Efficiency:
-
Solid-Phase Extraction (SPE): Ensure the chosen SPE sorbent is appropriate for this compound. A reversed-phase sorbent like C18 is a common choice. Optimize the wash and elution steps. An inadequate wash may lead to ion suppression, while an overly strong wash solvent can cause premature elution of the analyte. The pH of the sample load, wash, and elution solvents is also critical. For this compound, a sample pH of around 4.0 has been shown to be effective for retention on a C18 cartridge.
-
Liquid-Liquid Extraction (LLE): The choice of extraction solvent and the pH of the aqueous phase are crucial. Experiment with different organic solvents of varying polarity to find the one that provides the best recovery for this compound. Ensure vigorous mixing (e.g., vortexing) and adequate phase separation.
-
-
Check for Analyte Stability: this compound may be susceptible to degradation under certain conditions (e.g., extreme pH or high temperatures).[6] Ensure that your sample preparation procedure does not involve harsh conditions. Also, consider the stability of this compound in the biological matrix during storage.[7][8]
-
Investigate Matrix Effects (for LC-MS/MS): Even with good extraction recovery, matrix components co-eluting with this compound can suppress its ionization, leading to an apparent low recovery.[9][10][11] To assess this, perform a post-extraction spike experiment where you compare the analyte response in a clean solvent to the response in an extracted blank matrix spiked with the same amount of analyte. If ion suppression is significant, further optimization of the sample cleanup or chromatographic separation is necessary.
Experimental Workflow for Sample Preparation Troubleshooting
Caption: Workflow for troubleshooting low recovery.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound and its Metabolites in Urine
This protocol is adapted from a method for the simultaneous determination of this compound (BVU) and its metabolites, 3-methylbutyrylurea (MVU), α-(cystein-S-yl)isovalerylurea (CVU), and α-(N-acetylcystein-S-yl)isovalerylurea (AcCVU).
1. Sample Preparation (Solid-Phase Extraction)
-
Adjust the pH of 1 mL of urine to 4.0.
-
Condition a Sep-Pak C18 cartridge with methanol followed by water.
-
Load the pH-adjusted urine sample onto the cartridge.
-
Wash the cartridge with water.
-
Elute the analytes with 2 mL of a 50:50 (v/v) mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 3.5).
2. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | A system capable of gradient elution. |
| Column | Semimicro type L-column ODS |
| Mobile Phase A | 0.4% glycerol in a 5:95 (v/v) mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 3.5) |
| Mobile Phase B | 0.4% glycerol in acetonitrile |
| Gradient | 100% A for 5 min, then a linear gradient to 100% B over 15 min. |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| MS System | A triple quadrupole mass spectrometer. |
| Ionization Mode | Frit-Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) in positive mode. |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). Specific m/z transitions should be optimized for each analyte. |
Expected Performance:
| Analyte | Recovery from Urine (%) | Detection Limit (ng/g) |
| This compound | 89.68 - 96.13 | 10 - 25 |
| Metabolites | 89.68 - 96.13 | 10 - 25 |
Data adapted from a study on this compound and its metabolites.
Protocol 2: GC-MS Analysis of this compound in Blood
This protocol is based on a method for the simultaneous determination of this compound and allylisopropylacetylurea in human blood.[2]
1. Sample Preparation (Solid-Phase Extraction and Derivatization)
-
Use an Extrelut column for the extraction of this compound and an internal standard (e.g., 2-bromohexanoylurea) from blood.
-
Evaporate the eluate to dryness.
-
Derivatize the residue with heptafluorobutyric anhydride (HFBA) to improve the chromatographic properties and sensitivity of the analytes. Derivatization is a common strategy for GC-MS analysis of compounds with active hydrogens.[12][13][14][15][16]
2. GC-MS Parameters
| Parameter | Setting |
| GC System | A gas chromatograph with a split/splitless injector. |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms). |
| Injector Temp. | 250 °C |
| Oven Program | Optimized for the separation of the derivatized analytes. A typical program might start at 100 °C, ramp to 280 °C. |
| Carrier Gas | Helium at a constant flow rate. |
| MS System | A single quadrupole or triple quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Detection Mode | Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound and internal standard. |
Expected Performance:
| Parameter | Value |
| Linearity Range | 0.01 - 10 µg/mL |
| Detection Limit | 0.005 µg/mL |
Data adapted from a study on this compound and allylisopropylacetylurea.[2]
Data Presentation
Table 1: Potential Interferences in this compound Analysis
| Interferent Type | Examples | Potential Impact | Recommended Analytical Approach |
| Structurally Similar Drugs | Carbromal, Acecarbromal[5] | Co-elution, similar fragmentation patterns leading to false positives or inaccurate quantification. | High-resolution chromatography (HPLC or GC), specific MS/MS transitions.[5] |
| Metabolites | 3-methylbutyrylurea (MVU), α-(cystein-S-yl)isovalerylurea (CVU), etc. | Isobaric interference (same nominal mass as the parent drug or other metabolites), co-elution. | Chromatographic separation of parent drug and metabolites, use of high-resolution mass spectrometry (HRMS) to differentiate. |
| Matrix Components | Phospholipids, salts, endogenous metabolites in plasma or urine. | Ion suppression or enhancement in LC-MS/MS, leading to inaccurate quantification and reduced sensitivity.[17][10][11] | Efficient sample cleanup (SPE, LLE), use of a stable isotope-labeled internal standard, matrix-matched calibrants. |
Table 2: Summary of Analytical Method Validation Parameters for a Hypothetical LC-MS/MS Method for this compound in Human Plasma
| Parameter | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.99 |
| Range | e.g., 1 - 500 ng/mL |
| Accuracy (% Bias) | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ). |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ). |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Should be assessed and minimized. The coefficient of variation of the matrix factor should be ≤ 15%. |
| Stability | Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop).[6][7][18] |
These are typical acceptance criteria based on regulatory guidelines for bioanalytical method validation.[19][20][21][22]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Simultaneous determination of bromvalerylurea and allylisopropylacetylurea in human blood and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uhplcs.com [uhplcs.com]
- 4. mastelf.com [mastelf.com]
- 5. Separation and quantitative determination of acecarbromal, carbromal, and this compound as well as their main metabolites by means of high-pressure liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. nist.gov [nist.gov]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. scispace.com [scispace.com]
- 14. jfda-online.com [jfda-online.com]
- 15. researchgate.net [researchgate.net]
- 16. gcms.cz [gcms.cz]
- 17. longdom.org [longdom.org]
- 18. Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Analytical Method Validation: The Importance for Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 22. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Strategies to reduce the toxicity of Bromisoval in experimental models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Bromisoval.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity?
A1: this compound, a sedative-hypnotic of the bromoureide class, primarily exerts its therapeutic effects by enhancing the action of the inhibitory neurotransmitter GABA at GABA-A receptors.[1][2][3] However, its toxicity stems from two main sources:
-
CNS Depression: Excessive doses can lead to profound central nervous system depression, resulting in drowsiness, confusion, ataxia, and respiratory depression.[4]
-
Bromism: Chronic use or overdose can lead to the accumulation of bromide ions in the body, a condition known as "bromism."[1][5] Symptoms of bromism include neurological and psychiatric disturbances such as memory loss, difficulty concentrating, hallucinations, and delirium, as well as gastrointestinal and skin issues.[1][5]
Q2: What is the main detoxification pathway for this compound?
A2: The primary route of this compound detoxification is through metabolism in the liver.[5] The key pathway is glutathione (GSH) conjugation, where this compound or its metabolites are conjugated with glutathione, a major cellular antioxidant.[6][7][8] This process is catalyzed by glutathione S-transferases (GSTs).[9] The resulting glutathione conjugates are more water-soluble and are subsequently excreted from the body, primarily in the bile as glutathione conjugates and in the urine as mercapturates.[5][6]
Q3: Can N-acetylcysteine (NAC) be used to reduce this compound toxicity?
A3: Yes, theoretically, N-acetylcysteine (NAC) can be a valuable strategy to mitigate this compound-induced toxicity. NAC is a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[2][5][10][11] By administering NAC, intracellular GSH levels can be replenished, thereby enhancing the capacity of the glutathione conjugation pathway to detoxify this compound and its reactive metabolites.[12][13][14] This approach is particularly relevant in cases of overdose where hepatic GSH stores may be depleted.
Q4: What is the role of the NRF2 pathway in mitigating this compound toxicity?
A4: Recent research suggests that this compound may activate the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway. NRF2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and cytoprotective genes, including those involved in glutathione synthesis and regeneration. By activating NRF2, this compound may paradoxically enhance the cellular antioxidant capacity, which could be a potential mechanism to counteract its own toxicity. Strategies aimed at further potentiating this pathway could be a novel approach to reduce this compound-induced cellular damage.
Q5: Are there any known drug interactions with this compound that can enhance its toxicity?
A5: Yes, co-administration of this compound with other central nervous system (CNS) depressants can potentiate its sedative and respiratory depressant effects.[1][3] Caution should be exercised when using this compound concurrently with alcohol, benzodiazepines, barbiturates, and opioids.[1][3] Additionally, since drug metabolism often involves cytochrome P450 (CYP450) enzymes, there is a potential for drug-drug interactions with compounds that are inhibitors or inducers of CYP450 enzymes involved in this compound's metabolism, although specific isoforms have not been extensively characterized in the literature.[15][16][17][18]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Cell line sensitivity | Different cell lines exhibit varying sensitivities to toxicants. Consider using a cell line with a more robust metabolic capacity, such as HepG2 cells, which express a range of drug-metabolizing enzymes. |
| This compound concentration | The concentration of this compound may be too high. Perform a dose-response study to determine the EC50 (half-maximal effective concentration) for your specific cell line and experimental conditions. |
| Depletion of cellular glutathione (GSH) | This compound metabolism consumes GSH. Pre-treat cells with N-acetylcysteine (NAC) to boost intracellular GSH levels before this compound exposure. |
| Oxidative stress | This compound may induce oxidative stress. Co-treat with antioxidants or assess markers of oxidative stress (e.g., ROS production) to confirm this mechanism. |
Issue 2: High mortality or severe adverse effects in animal models at expected therapeutic doses.
| Possible Cause | Troubleshooting Step |
| Strain or species sensitivity | The chosen animal model may be particularly sensitive to this compound. Review literature for appropriate models or conduct a preliminary dose-ranging study. |
| Route of administration | The route of administration can significantly impact bioavailability and toxicity. Ensure the chosen route is appropriate and consistent with previous studies. |
| Accumulation of bromide | In chronic studies, bromide accumulation can lead to toxicity. Monitor serum bromide levels throughout the study. |
| Compromised detoxification pathways | The animal's ability to metabolize this compound may be impaired. Consider co-administration of N-acetylcysteine (NAC) to support the glutathione conjugation pathway. |
Issue 3: Difficulty in assessing the efficacy of a potential antidote or protective agent.
| Possible Cause | Troubleshooting Step |
| Inappropriate timing of intervention | The protective agent may need to be administered prior to or concurrently with this compound to be effective. Optimize the dosing schedule. |
| Insufficient dose of the protective agent | The dose of the antidote or protective agent may not be sufficient to counteract the toxic effects of this compound. Perform a dose-response study for the protective agent. |
| Wrong endpoint measurement | The chosen endpoint may not be sensitive enough to detect the protective effect. Use a battery of assays to assess different aspects of toxicity (e.g., cell viability, oxidative stress markers, specific metabolic activity). |
| Lack of mechanistic understanding | The protective agent may not be targeting the primary mechanism of this compound toxicity. Investigate the mechanism of action of both this compound and the protective agent in your experimental model. |
Quantitative Data
Table 1: Acute Toxicity of this compound in Male Mice
| Parameter | Value | Route of Administration | Reference |
| LD50 (Lethal Dose, 50%) | 3.25 mmol/kg (approx. 725 mg/kg) | Intraperitoneal | [6] |
| ISD50 (Impairing Sedative Dose, 50%) | 0.35 mmol/kg (approx. 78 mg/kg) | Intraperitoneal | [6] |
Table 2: Illustrative Example of a Strategy to Reduce this compound-Induced Hepatotoxicity in an Animal Model *
| Treatment Group | Dose of this compound (mg/kg) | Dose of N-Acetylcysteine (NAC) (mg/kg) | Serum ALT (U/L) (Mean ± SD) | Liver GSH (nmol/mg protein) (Mean ± SD) |
| Control | 0 | 0 | 45 ± 5 | 8.5 ± 0.7 |
| This compound | 500 | 0 | 250 ± 30 | 4.2 ± 0.5 |
| This compound + NAC | 500 | 150 | 120 ± 15 | 7.8 ± 0.6 |
*This table is a hypothetical representation based on the known mechanisms of this compound toxicity and the protective effects of NAC against other hepatotoxic drugs. Actual results may vary and require experimental validation.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Cytotoxicity in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in the cell culture medium. Ensure the final solvent concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment:
-
For assessing direct cytotoxicity, replace the medium with fresh medium containing different concentrations of this compound.
-
To evaluate the protective effect of NAC, pre-incubate the cells with various concentrations of NAC for 2-4 hours before adding this compound.
-
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Cytotoxicity Assay (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and plot a dose-response curve to determine the IC50 value.
Protocol 2: Acute Oral Toxicity Study of this compound in Mice (Up-and-Down Procedure Adaptation)
-
Animals: Use healthy, young adult mice (e.g., CD-1 or C57BL/6), 8-12 weeks old, of a single sex (typically females as they can be more sensitive). Acclimatize the animals for at least 5 days before the experiment.
-
Housing: House animals in standard conditions with a 12-hour light/dark cycle and free access to food and water.
-
Fasting: Fast the animals overnight (with access to water) before dosing.
-
Dose Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose in water). The volume administered should not exceed 10 mL/kg body weight.
-
Dosing Procedure (Up-and-Down Method):
-
Start with a single animal at a dose estimated to be just below the LD50 (e.g., from literature or preliminary studies).
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.5-2.0).
-
If the animal dies, the next animal is dosed at a lower level.
-
Continue this sequential dosing until the stopping criteria are met (e.g., a certain number of reversals in outcome).
-
-
Observation: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, convulsions, sedation) frequently on the day of dosing and at least once daily for 14 days. Record body weights before dosing and at least weekly thereafter.
-
Endpoint: The primary endpoint is mortality within the 14-day observation period.
-
Data Analysis: Use statistical software designed for the up-and-down procedure to calculate the LD50 and its confidence interval.
Protocol 3: Measurement of Glutathione (GSH) Levels and Glutathione S-Transferase (GST) Activity in Liver Tissue
-
Tissue Homogenization:
-
Excise the liver, wash with ice-cold PBS, blot dry, and weigh.
-
Homogenize a portion of the liver in ice-cold phosphate buffer (for GST assay) or metaphosphoric acid (for GSH assay) to prevent GSH oxidation.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assays.
-
-
Total Glutathione (GSH + GSSG) Assay (DTNB-GSSG Reductase Recycling Assay):
-
To a 96-well plate, add the liver supernatant, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and NADPH.
-
Initiate the reaction by adding glutathione reductase.
-
Measure the rate of formation of 5-thio-2-nitrobenzoic acid (TNB) by monitoring the absorbance at 412 nm over time.
-
Quantify GSH levels by comparing the rate to a standard curve of known GSH concentrations.
-
-
Glutathione S-Transferase (GST) Activity Assay:
-
To a 96-well plate, add the liver supernatant, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB) in a suitable buffer (e.g., phosphate buffer, pH 6.5).
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of the GSH-CDNB conjugate.
-
Calculate GST activity using the molar extinction coefficient of the product.
-
Protocol 4: Assessment of NRF2 Pathway Activation by Western Blot
-
Cell Lysis and Protein Quantification:
-
Treat cells (e.g., HepG2) with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against NRF2, Keap1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control. An increase in the NRF2/Keap1 ratio indicates NRF2 activation.
-
Visualizations
Caption: Metabolic detoxification pathway of this compound.
Caption: NRF2 signaling pathway activation.
Caption: Experimental workflow for evaluating cytoprotective agents.
References
- 1. 4.5. Western Blot Analysis [bio-protocol.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. mcgill.ca [mcgill.ca]
- 5. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 6. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 8. fda.gov [fda.gov]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. N-Acetylcysteine for Preventing Acetaminophen-Induced Liver Injury: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gene-quantification.de [gene-quantification.de]
- 16. N-acetyl Cysteine Overdose Induced Acute Toxicity and Hepatic Microvesicular Steatosis by Disrupting GSH and Interfering Lipid Metabolisms in Normal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-Acetyl Cysteine in Rodenticide Poisoning: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bromisoval Stability for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Bromisoval in solution for in vitro assays.
Troubleshooting Guide
Researchers may encounter several issues when preparing and using this compound solutions for in vitro experiments. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Precipitation upon dilution in aqueous buffer or cell culture medium | Low aqueous solubility of this compound. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. Interaction with salts or proteins in the medium. | - Increase the final concentration of the organic solvent, ensuring it remains within the tolerance level for your specific cell line (typically ≤ 0.5% DMSO). - Prepare a more dilute stock solution in the organic solvent before further dilution in the aqueous medium. - Add this compound solution to the medium dropwise while vortexing to facilitate mixing. - Warm the cell culture medium to 37°C before adding the this compound stock solution. - Consider using a solubilizing agent like β-cyclodextrin if compatible with your assay. |
| Loss of biological activity over time | Degradation of this compound in the aqueous environment of the cell culture medium. Factors such as pH, temperature, and light exposure can accelerate degradation. Adsorption to plasticware. | - Prepare fresh this compound solutions immediately before each experiment. - If storage is necessary, aliquot stock solutions and store at -80°C for long-term stability and -20°C for short-term. Avoid repeated freeze-thaw cycles. - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Perform a stability study under your specific experimental conditions (see Experimental Protocols section) to determine the viable timeframe for using prepared solutions. - Use low-protein-binding plasticware. |
| Inconsistent or non-reproducible assay results | Inaccurate initial concentration due to incomplete dissolution or degradation of the stock solution. Variability in the preparation of working solutions. Degradation of this compound during the assay incubation period. | - Ensure complete dissolution of this compound powder in the organic solvent. Gentle warming and sonication can aid dissolution. - Always use fresh, high-quality organic solvents like DMSO.[1] - Validate the concentration of your stock solution using a suitable analytical method such as HPLC-UV. - Standardize the protocol for preparing working solutions to ensure consistency across experiments. - Minimize the incubation time of this compound with cells to the shortest duration required to observe the desired effect. |
| Changes in medium color or pH | Degradation of this compound may lead to the formation of acidic byproducts (e.g., hydrobromic acid from the loss of a bromine atom). | - Monitor the pH of your culture medium after the addition of this compound. - If a significant pH shift is observed, consider using a buffered solution with a higher buffering capacity, if compatible with your experimental setup. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[1][2] Ethanol can also be used. It is crucial to use anhydrous, high-purity DMSO as moisture can reduce solubility.[1]
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: this compound powder should be stored in a dry, dark place. Short-term storage can be at 0-4°C, while long-term storage is recommended at -20°C.[2] Stock solutions prepared in an organic solvent should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to a month.[1]
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: Can I store this compound diluted in cell culture medium?
A4: It is not recommended to store this compound in cell culture medium for extended periods. The aqueous nature of the medium, along with its complex mixture of salts, amino acids, and vitamins, can promote the degradation of the compound. For optimal results, prepare fresh dilutions in the medium for each experiment from a frozen stock solution in an organic solvent.
Q5: How can I determine the stability of this compound in my specific in vitro assay?
A5: A stability study using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is the most reliable way to determine the stability of this compound in your specific assay conditions. This involves incubating this compound in your assay medium under the exact experimental conditions (temperature, light, CO2 levels) and measuring its concentration at different time points. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Quantitative Data Summary
The stability of a compound in solution is often influenced by factors such as pH and temperature. While specific quantitative stability data for this compound is not extensively published, the following table provides an illustrative example of how such data might be presented. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Illustrative Stability of this compound (10 µM) in Phosphate-Buffered Saline (PBS) over 24 hours.
| Temperature (°C) | pH | % this compound Remaining (Illustrative) |
| 4 | 5.0 | 98% |
| 4 | 7.4 | 95% |
| 4 | 8.5 | 90% |
| 25 (Room Temp) | 5.0 | 90% |
| 25 (Room Temp) | 7.4 | 82% |
| 25 (Room Temp) | 8.5 | 75% |
| 37 (Incubator) | 5.0 | 85% |
| 37 (Incubator) | 7.4 | 70% |
| 37 (Incubator) | 8.5 | 55% |
| Note: This data is for illustrative purposes only and should not be considered as experimental results. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Solution using HPLC-UV
This protocol provides a framework for determining the stability of this compound under specific in vitro assay conditions.
1. Materials and Reagents:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer or cell culture medium of interest
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
-
This compound Stock Solution (e.g., 10 mM): Accurately weigh this compound powder and dissolve it in anhydrous DMSO to the desired concentration.
-
Working Solution: Dilute the this compound stock solution in the aqueous buffer or cell culture medium to the final concentration used in the in vitro assay.
3. Stability Study Incubations:
-
Divide the working solution into several aliquots in appropriate sterile containers.
-
Incubate these aliquots under the desired experimental conditions (e.g., 37°C, 5% CO2, protected from light).
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
4. HPLC-UV Analysis:
-
Thaw the samples just before analysis.
-
Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products. A typical starting point for method development could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically the wavelength of maximum absorbance).
-
Injection Volume: 10 µL
-
-
Inject the samples from each time point onto the HPLC system.
-
Record the peak area of the this compound peak in the chromatograms.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at t=0.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
Visualizations
Caption: Workflow for assessing this compound stability in solution.
Caption: Factors influencing this compound stability in aqueous solutions.
Caption: Mechanism of action of this compound via potentiation of GABA-A receptors.
References
Methodological considerations for long-term Bromisoval administration studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term Bromisoval administration studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a hypnotic and sedative agent from the bromoureide group, which also possesses anti-inflammatory properties.[1] Its primary mechanism of action involves enhancing the effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system (CNS).[2] this compound is believed to bind to specific sites on the GABA-A receptor complex, increasing the receptor's affinity for GABA. This leads to an increased influx of chloride ions into neurons, causing hyperpolarization and reducing neuronal excitability, which results in sedation and hypnosis.[2]
Q2: What are the primary toxicological concerns associated with long-term this compound administration?
The main concern with chronic this compound use is the risk of "bromism," a condition resulting from bromide accumulation in the body.[2] Symptoms of bromism can include skin eruptions, gastrointestinal issues, and various neurological and psychiatric symptoms such as nystagmus, gait disturbance, hyperreflexia, dysarthria, and confusion.[2][3] Due to its relatively long half-life, this compound can accumulate with repeated use, necessitating careful dose monitoring to prevent toxicity.[2]
Q3: Which animal models are most commonly used for this compound studies, and what is its half-life in these models?
Mice and rats are the most extensively utilized rodent species for studying the effects of this compound.[4][5][6] The half-life of this compound in rats is approximately 2.5 hours.[6] This is a critical parameter to consider when designing dosing schedules to achieve steady-state concentrations without causing excessive accumulation and toxicity.
Q4: How does this compound's anti-inflammatory action work?
This compound has been shown to exert anti-inflammatory effects by suppressing the release of nitric oxide (NO) and the expression of proinflammatory cytokines in microglial cells.[4] This is achieved, in part, by inhibiting the phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1) and the expression of IRF1 (Interferon Regulatory Factor 1).[4]
Section 2: Troubleshooting Guides
Problem: Animals exhibit unexpected neurological symptoms (e.g., ataxia, severe lethargy, hyperreflexia).
-
Possible Cause 1: Drug Accumulation/Overdose. The sedative effects of this compound can be dose-dependent, and its long half-life can lead to accumulation.[2] Chronic administration may have resulted in plasma concentrations reaching a toxic threshold.
-
Solution 1:
-
Immediately suspend dosing in the affected cohort.
-
Collect blood samples to determine plasma concentrations of this compound and bromide levels. High-performance liquid chromatography (HPLC) can be used for this compound, and energy dispersive X-ray (EDX) analysis can detect bromide.[3][7]
-
Review and adjust the dosing regimen. Consider reducing the dose or increasing the dosing interval.
-
Refer to established acute toxicity data as a starting point for dose range finding. The intraperitoneal LD50 in male mice is 3.25 mmol/kg.[4]
-
-
Possible Cause 2: Bromism. The observed neurological signs are classic symptoms of chronic bromide intoxication.[3]
-
Solution 2:
Problem: High variability is observed in behavioral or biochemical assay results.
-
Possible Cause 1: Stress-Induced Physiological Responses. Handling, injection, or gavage procedures can induce stress, which alters neurotransmitter systems and can confound experimental results.[5][8]
-
Solution 1:
-
Ensure all animal handlers are proficient and consistent in their techniques.
-
Acclimatize animals thoroughly to the experimental procedures and environment before starting the study.
-
For administration, consider less stressful routes like oral administration in palatable food or drinking water, if feasible and compatible with the study design.
-
Maintain a consistent time of day for dosing and testing to minimize circadian rhythm effects.
-
-
Possible Cause 2: Inconsistent Drug Preparation or Administration. this compound has limited solubility.
-
Solution 2:
-
Prepare stock solutions in a suitable solvent like DMSO and make fresh dilutions for each administration.[1]
-
Ensure the drug solution is homogenous (e.g., by vortexing) before drawing each dose.
-
Verify the accuracy of administration techniques (e.g., oral gavage placement, injection volume).
-
Problem: Histopathological analysis reveals significant tissue damage or inflammation unrelated to the expected drug effects.
-
Possible Cause 1: Administration Route Artifacts. The route of administration itself can cause local tissue damage.[9] For example, repeated intraperitoneal injections can cause peritonitis, while intramuscular injections can lead to muscle necrosis. Oral ingestion typically leaves no histopathological features.[9]
-
Solution 1:
-
If using parenteral routes, rotate injection sites.
-
Ensure the vehicle used for drug delivery is non-irritating and pH-neutral.
-
Consider switching to oral gavage, which is generally less traumatic for long-term studies.
-
Always include a vehicle-control group to differentiate administration-related effects from drug-induced pathology.
-
-
Possible Cause 2: Secondary Infections. Chronic stress or drug-induced immunosuppression can increase susceptibility to opportunistic infections, leading to inflammatory changes in various organs.
-
Solution 2:
Section 3: Experimental Protocols & Data
Data Presentation
Table 1: Rodent Dosing and Acute Toxicity Data for this compound
| Parameter | Species | Route | Value | Unit | Reference |
| ISD50 (Depressant Activity) | Male Mice | Intraperitoneal | 0.35 (0.30-0.39) | mmol/kg | [4] |
| LD50 (Acute Toxicity) | Male Mice | Intraperitoneal | 3.25 (2.89-3.62) | mmol/kg | [4] |
| Half-life | Rat | - | ~2.5 | hours | [6] |
Table 2: Example Anesthetic and Analgesic Regimens for Rodent Procedures
| Agent(s) | Species | Dose | Route | Use Case | Reference |
| Isoflurane | Mouse/Rat | 1-3% Maintenance | Inhalant | General Anesthesia | [5][12] |
| Ketamine + Xylazine | Mouse | 100 mg/kg + 10 mg/kg | IP | Injectable Anesthesia | [12] |
| Ketamine + Dexmedetomidine | Rat | 75 mg/kg + 0.5 mg/kg | IP | Injectable Anesthesia | [13] |
| Buprenorphine | Rat | 0.01 - 0.05 mg/kg | SC | Post-operative Analgesia | [13] |
| Carprofen | Mouse | 5 mg/kg | SC | Post-operative Analgesia | [12] |
Table 3: Parameters for Quantification of this compound and its Metabolite in Rat Plasma via HPLC
| Analyte | Limit of Quantitation | Intra-day Accuracy | Inter-day Accuracy | Absolute Recovery | Reference |
| This compound (BVU) | 0.1 µg/ml | 95.8% - 121.1% | 97.7% - 115.1% | 96% - 98% | [7] |
| 3-methylbutyrylurea (MVU) | 0.1 µg/ml | 97.2% - 119.7% | 98.3% - 111.6% | 95% - 98% | [7] |
Experimental Protocols
Protocol 1: Long-Term Oral Gavage Administration in Rodents
-
Animal Preparation: Allow rodents to acclimatize for at least one week before the start of the study. Ensure free access to food and water.
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.[1]
-
For daily dosing, dilute the stock solution in a suitable vehicle (e.g., sterile water, 0.5% methylcellulose) to the final desired concentration. The final DMSO concentration should be minimized (<5%).
-
Vortex the solution thoroughly before each use. Prepare fresh dilutions daily.
-
-
Administration:
-
Gently restrain the animal. Do not induce anesthesia for routine gavage.
-
Use a proper-sized, ball-tipped gavage needle. For mice, typically 20-22 gauge; for rats, 16-18 gauge.
-
Measure the distance from the animal's nose to the last rib to ensure proper tube length.
-
Insert the needle into the esophagus and deliver the solution slowly. The volume should not exceed 10 ml/kg.
-
-
Post-Procedure Monitoring:
-
Return the animal to its home cage and monitor for at least 15-30 minutes for any signs of distress, such as labored breathing or regurgitation.
-
Monitor body weight and general health daily.
-
Protocol 2: Histopathological Processing of Brain Tissue
-
Tissue Collection:
-
Anesthetize the animal deeply using an appropriate method (e.g., isoflurane inhalation, ketamine/xylazine IP injection).[5][12]
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin to fix the tissue.[10]
-
Carefully dissect the brain and post-fix in 10% neutral buffered formalin for 24-48 hours at 4°C.[10]
-
-
Tissue Processing:
-
After fixation, transfer the tissue through a series of graded ethanol solutions (e.g., 70%, 80%, 95%, 100%) for dehydration.
-
Clear the tissue in xylene or a xylene substitute.
-
Infiltrate and embed the tissue in paraffin wax.[10]
-
-
Sectioning and Staining:
-
Cut 5 µm thick serial sections using a microtome.[10]
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Perform standard Hematoxylin and Eosin (H&E) staining to visualize general morphology and identify pathological changes like hyperemia, necrosis, or inflammatory infiltrates.[10]
-
-
Analysis:
-
Examine the slides under a light microscope. Evaluate parameters such as tissue hyperemia, inflammatory cell infiltration, hemorrhage, necrosis, gliosis, and neuronal vacuolation.[10]
-
Section 4: Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Three cases of chronic this compound intoxication: clinical symptoms and application of energy dispersive X-ray analysis (EDX) to detect bromine in serum, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chronic Stress, Drug Use, and Vulnerability to Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histologic Changes In Recreational Drug Misuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotoxic effects associated with chronic inhalation and oral exposure to glyphosate-based herbicide IN adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Refining Purification Techniques for Crude Bromisoval
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Bromisoval.
Frequently Asked Questions (FAQs)
General Purity and Impurity Issues
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound can contain several impurities stemming from its synthesis, which typically involves the bromination of isovaleric acid followed by a reaction with urea.[1] Potential impurities include:
-
Unreacted starting materials: Isovaleric acid, bromine, and urea.
-
Side-reaction products: Di-substituted urea derivatives.
-
Degradation products: this compound can be sensitive to environmental conditions, and improper handling or storage can lead to degradation.[2]
-
Residual solvents: Solvents used in the synthesis and initial work-up.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the available equipment and the desired level of detail.
| Technique | Purpose | Remarks |
| Melting Point Analysis | Preliminary purity assessment. | A sharp melting point close to the literature value (152°C) indicates high purity. A broad melting range suggests the presence of impurities.[3] |
| Thin-Layer Chromatography (TLC) | Rapid purity check and monitoring of purification progress. | Allows for a quick visualization of the number of components in a sample. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | Provides accurate quantification of this compound and its impurities.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and impurity identification. | Can identify and quantify impurities if their structures are known or can be deduced from the spectra. |
| Infrared (IR) Spectroscopy | Functional group analysis and comparison to a reference standard. | Can indicate the presence of impurities with different functional groups. |
Recrystallization Troubleshooting
Q3: I am getting a very low yield after recrystallization. What are the possible causes and solutions?
A3: Low recovery is a common issue in recrystallization.[5] Several factors can contribute to this problem.
| Potential Cause | Troubleshooting Steps |
| Using too much solvent. | Use the minimum amount of boiling solvent required to fully dissolve the crude this compound.[6] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated. Add a small amount of extra hot solvent before filtering to keep the this compound in solution. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling leads to the formation of small, impure crystals. |
| Incomplete crystallization. | After cooling to room temperature, place the solution in an ice bath for at least 30 minutes to maximize crystal formation. |
| Washing crystals with room temperature solvent. | Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to prevent the product from dissolving.[6] |
Q4: My this compound is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
| Potential Cause | Troubleshooting Steps |
| Solution is supersaturated. | Re-heat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Allow it to cool more slowly. |
| Melting point of the impure solid is depressed. | Add slightly more solvent to the heated solution to decrease the saturation. |
| Inappropriate solvent. | Consider using a different solvent or a solvent mixture. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[7] |
Q5: No crystals are forming even after the solution has cooled. What can I do to induce crystallization?
A5: If crystals do not form spontaneously, the solution may be supersaturated.
| Technique | Description |
| Scratching the flask. | Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation. |
| Seeding. | Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystal growth. |
| Reducing solvent volume. | If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
Column Chromatography Troubleshooting
Q6: I am having trouble separating this compound from a non-polar impurity using column chromatography. What can I do?
A6: Separating compounds with similar polarities can be challenging. For a non-polar impurity, you want to use a solvent system that allows the impurity to travel quickly through the column while the more polar this compound moves more slowly.
| Troubleshooting Step | Details |
| Adjust the solvent system. | Start with a very non-polar eluent (e.g., hexane or petroleum ether) to elute the non-polar impurity first.[8] Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to then elute the this compound. |
| Optimize the stationary phase. | Standard silica gel is typically effective. Ensure the column is packed properly to avoid channeling, which leads to poor separation. |
| Control the flow rate. | A slower flow rate generally results in better separation as it allows for more effective equilibration between the stationary and mobile phases. |
Q7: How can I effectively remove a polar impurity from my crude this compound using column chromatography?
A7: To remove a polar impurity, you want it to adhere strongly to the silica gel while the less polar this compound elutes.
| Troubleshooting Step | Details |
| Choose an appropriate solvent system. | Begin with a moderately polar eluent that will carry the this compound down the column but leave the highly polar impurity adsorbed to the top of the silica gel. A mixture of hexane and ethyl acetate is a common starting point. |
| Dry loading vs. wet loading. | If the crude sample has low solubility in the initial eluent, consider dry loading. This involves adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column. |
Experimental Protocols
1. Recrystallization of Crude this compound
This protocol is a general guideline and may require optimization based on the nature and quantity of impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Carbon
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the this compound is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute weight) to adsorb colored impurities. Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through them. This prevents premature crystallization. Quickly filter the hot solution to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the melting point and yield of the purified this compound.
2. Column Chromatography of Crude this compound
This protocol is a starting point for the chromatographic purification of this compound. The solvent system may need to be optimized based on TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Column Packing: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into the column, allowing the solvent to drain, and tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the column. Alternatively, perform a dry load by adsorbing the sample onto a small amount of silica gel.
-
Elution: Begin eluting with the initial non-polar solvent system, collecting fractions. Monitor the separation by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the this compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for this compound recrystallization.
Caption: Key parameters influencing column chromatography of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 496-67-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 496-67-3 [amp.chemicalbook.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Toxicological Profile of Bromisoval and Carbromal in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the toxicity of two structurally related sedative-hypnotic agents, Bromisoval and Carbromal, with a specific focus on data obtained from studies in rats. This document is intended to serve as a resource for researchers and professionals engaged in drug development and toxicological assessment.
Executive Summary
This compound and Carbromal are both bromoureide derivatives that have been used for their sedative and hypnotic properties. Toxicological data from rat studies indicate that Carbromal exhibits a higher toxicity profile compared to this compound. This difference in toxicity can be attributed to variations in their physicochemical properties, pharmacokinetics, and metabolism. Carbromal's higher lipophilicity leads to greater accumulation in lipid-rich tissues such as the brain and adipose tissue.[1][2] Furthermore, Carbromal has a longer and more variable half-life in rats compared to this compound, which has a half-life of approximately 2.5 hours.[1][2] A key differentiating factor in their toxicity is the enhancement of Carbromal's toxicity by bromide treatment, a phenomenon not observed with this compound.[1][2]
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicological data for this compound and Carbromal in rats. It is important to note that while intraperitoneal LD50 values are available for Carbromal in rats, specific oral LD50 values for both compounds in this species are not readily found in the reviewed literature. For comparative purposes, an intraperitoneal LD50 value for this compound in mice is included.
Table 1: Acute Toxicity Data (LD50)
| Compound | Species | Route of Administration | LD50 | Reference |
| Carbromal | Rat | Intraperitoneal | 1.8 mmoles/kg | [2] |
| Bromoethylbutyramide (Carbromal Metabolite) | Rat | Intraperitoneal | 1.5 mmoles/kg | [2] |
| Ethylbutyrylurea (Carbromal Metabolite) | Rat | Intraperitoneal | 5.0 mmoles/kg | [2] |
| This compound | Mouse | Intraperitoneal | 3.25 mmol/kg | [3] |
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | This compound | Carbromal | Reference |
| Half-life | ~2.5 hours | Longer and variable | [1][2] |
| Lipophilicity | Lower | Higher | [1][2] |
| Tissue Accumulation | Low in fat tissue | High in brain and fat tissue | [1][2] |
Experimental Protocols
The following section outlines a general experimental protocol for an acute oral toxicity study in rats, based on OECD Guideline 420 (Fixed Dose Procedure). This methodology is representative of the approach that would be used to determine the oral toxicity of substances like this compound and Carbromal.
Acute Oral Toxicity Study (Based on OECD Guideline 420)
Objective: To determine the acute oral toxicity of a test substance.
Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females as they are often more sensitive.[4]
Housing and Feeding:
-
Animals are housed in standard cages under controlled environmental conditions (22 ± 3°C; 30-70% humidity; 12-hour light/dark cycle).[5][6]
-
Standard laboratory diet and water are provided ad libitum, except for a fasting period before and after administration of the test substance.[5][6]
Administration of Test Substance:
-
Animals are fasted overnight prior to dosing.[6]
-
The test substance is administered as a single oral dose via gavage.[7]
-
The vehicle used for dissolving or suspending the test substance should be non-toxic (e.g., water, corn oil).[8]
Dosage:
-
A stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg) is employed.[7]
-
The starting dose is selected based on a sighting study to be a dose expected to produce some signs of toxicity without mortality.[7]
-
Subsequent dosing depends on the outcome of the previous dose level.[7]
Observation Period: 14 days.[9]
Parameters Monitored:
-
Mortality: Recorded daily.
-
Clinical Signs: Observed several times on the day of administration and daily thereafter. Signs may include changes in skin, fur, eyes, and behavior (e.g., tremors, convulsions, lethargy).[8][10]
-
Body Weight: Measured before dosing and at least weekly thereafter.[8]
-
Necropsy: All animals (those that die during the study and those sacrificed at the end) undergo a gross necropsy to examine for pathological changes.[4]
Signaling and Metabolic Pathways
Mechanism of Action: GABAergic Signaling Pathway
Both this compound and Carbromal exert their sedative and hypnotic effects by modulating the central nervous system, primarily through the enhancement of gamma-aminobutyric acid (GABA) neurotransmission.[1][11] GABA is the main inhibitory neurotransmitter in the brain.[1] These compounds bind to allosteric sites on the GABA-A receptor, a ligand-gated ion channel.[1] This binding increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and an influx of chloride ions into the neuron.[1] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing a depressant effect on the central nervous system.[1]
Figure 1. Simplified signaling pathway of this compound and Carbromal via GABA-A receptor modulation.
Metabolic Pathways in Rats
This compound and Carbromal undergo different metabolic transformations in rats.
Carbromal Metabolism: Carbromal is metabolized in rats to form active metabolites, including bromoethylbutyramide and ethylbutyrylurea.[2][12] The formation of these active metabolites contributes to its overall toxicological profile.
This compound Metabolism: The metabolism of this compound in rats involves debromination and hydrolysis, leading to the formation of 2-bromo-isovaleric acid and its mercapturic acid derivative.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [On the toxicology of carbromal. III. Role of active metabolites in humans acutely poisoned with carbromal-containing sedatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. fda.gov [fda.gov]
- 5. dep.nj.gov [dep.nj.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. Oral Ld50 Testing in Fasted and Non-fasted Rats. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 11. What is the mechanism of Carbromal? [synapse.patsnap.com]
- 12. [On the toxicology of carbromal. I. Estimation of carbromal and its hypnotically active metabolites in rats and humans (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Bromisoval vs. Benzodiazepines: A Comparative Analysis in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bromisoval and benzodiazepines, two classes of compounds known for their anxiolytic properties. While both drug classes demonstrate efficacy in reducing anxiety, their preclinical data profiles, particularly for the older compound this compound, show significant disparities in characterization. This document outlines their mechanisms of action, details established experimental protocols for anxiety assessment using benzodiazepines as a benchmark, and presents a qualitative comparison in the absence of direct, quantitative comparative studies for this compound in common anxiety models.
Mechanism of Action: A Tale of a Shared Target
Both this compound and benzodiazepines exert their anxiolytic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Their fundamental mechanism involves enhancing the effects of GABA, leading to a decrease in neuronal excitability.[1][2]
Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding event increases the frequency of the chloride channel opening when GABA is bound, leading to an influx of chloride ions and hyperpolarization of the neuron. This enhanced inhibitory tone results in the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties associated with this drug class.
This compound , a bromoureide, also acts as a positive allosteric modulator of the GABA-A receptor.[1] While its precise binding site may differ from that of benzodiazepines, the outcome is similar: an enhancement of GABAergic inhibition, which is responsible for its sedative and anxiolytic effects.[1]
Figure 1: Simplified signaling pathway for Benzodiazepines and this compound at the GABA-A receptor.
Preclinical Anxiety Models: Experimental Protocols
Standardized behavioral models in rodents are crucial for evaluating the anxiolytic potential of novel compounds. The elevated plus-maze (EPM) and the light-dark box (LDB) are two of the most widely used assays. Due to the extensive research on benzodiazepines, detailed protocols and robust data are readily available. In contrast, specific quantitative data for this compound in these models is not present in the currently available scientific literature.
Elevated Plus-Maze (EPM)
The EPM test is based on the rodent's natural aversion to open and elevated spaces.[3] Anxiolytic compounds increase the animal's willingness to explore the open arms of the maze.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.
Procedure:
-
Rodents are individually placed in the center of the maze, facing an open arm.
-
Behavior is typically recorded for a 5-minute session.
-
Key parameters measured include:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Expected Outcome with Anxiolytics: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Light-Dark Box (LDB) Test
This test capitalizes on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[4]
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
Procedure:
-
A rodent is placed in the center of the light compartment and allowed to explore freely for a set period (e.g., 5-10 minutes).
-
Behavior is recorded, and the following parameters are analyzed:
-
Time spent in the light compartment versus the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Locomotor activity within each compartment.
-
Expected Outcome with Anxiolytics: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the compartments.[4]
Figure 2: General experimental workflow for preclinical anxiety models.
Comparative Performance: Data Overview
A direct quantitative comparison of this compound and benzodiazepines in standardized anxiety models is challenging due to the lack of published experimental data for this compound. Benzodiazepines, such as diazepam, have been extensively studied and serve as a positive control in these assays.
| Drug Class | Anxiety Model | Key Anxiolytic-like Effects | Representative Data (Example) |
| Benzodiazepines | Elevated Plus-Maze (EPM) | - Increased time spent in open arms- Increased number of open arm entries | Diazepam (2 mg/kg) significantly increases the percentage of time spent in the open arms in rats. |
| Light-Dark Box (LDB) | - Increased time spent in the light compartment- Increased number of transitions | Chlordiazepoxide (5-10 mg/kg) increases the time spent in the light compartment in rats. | |
| This compound | Elevated Plus-Maze (EPM) | Anxiolytic effects are reported, but specific quantitative data on open arm time/entries are not readily available in the literature. | Not Available |
| Light-Dark Box (LDB) | Anxiolytic effects are reported, but specific quantitative data on time in the light compartment are not readily available in the literature. | Not Available |
Note: The absence of quantitative data for this compound in these standard models reflects its status as an older drug that has been largely superseded by benzodiazepines in clinical use and research.[5] While its mechanism of action suggests it would produce anxiolytic-like effects in these models, the dose-response relationship and relative potency compared to benzodiazepines have not been well-characterized in publicly available studies.
Discussion and Conclusion
Both this compound and benzodiazepines share a common mechanistic pathway by enhancing GABAergic neurotransmission, which underlies their anxiolytic properties. Benzodiazepines are well-characterized in a variety of preclinical anxiety models, with a robust and reproducible data profile that validates their efficacy.
The significant gap in the literature regarding quantitative data for this compound in established anxiety models like the EPM and LDB prevents a direct, evidence-based comparison of its performance against benzodiazepines. While this compound is known to possess anxiolytic effects, the lack of dose-response data and direct comparative studies makes it difficult to ascertain its relative potency, efficacy, and side-effect profile (e.g., sedation vs. anxiolysis) in a preclinical setting.
For researchers and drug development professionals, benzodiazepines remain the benchmark for anxiolytic activity in these models. Future research, should it be undertaken, would be necessary to quantitatively characterize the anxiolytic-like profile of this compound and its analogs in these standardized assays to allow for a direct and meaningful comparison with current standards of care.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 4. Light-dark box test - Wikipedia [en.wikipedia.org]
- 5. This compound-induced bromism with status epilepticus mimicking Wernicke’s encephalopathy: report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Sedative Efficacy of Bromisoval and Acecarbromal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sedative and hypnotic properties of two bromoureide compounds, Bromisoval and acecarbromal. Due to the limited availability of direct comparative studies in contemporary scientific literature, this analysis synthesizes preclinical data for this compound with qualitative and mechanistic information for both compounds. The guide is intended to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Mechanism of Action: GABA-A Receptor Modulation
Both this compound and acecarbromal are positive allosteric modulators of the GABA-A receptor.[1][2][3][4] This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron.[1][2] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability.[1][2] this compound and acecarbromal bind to a site on the GABA-A receptor complex, distinct from the GABA binding site, and enhance the receptor's affinity for GABA.[2][3] This potentiation of GABAergic neurotransmission results in the observed sedative, hypnotic, and anxiolytic effects.[1][2]
Figure 1: Mechanism of action of this compound and acecarbromal.
Quantitative Efficacy and Toxicity Data
Direct comparative efficacy studies between this compound and acecarbromal are not available in the reviewed literature. However, preclinical data from a study in mice provides quantitative values for the sedative and toxic effects of this compound.
| Compound | Test | Parameter | Value (mmol/kg) | Species | Administration | Reference |
| This compound | Sedative Activity | ISD50 (Median Sedative Dose) | 0.35 (0.30-0.39) | Mouse | Intraperitoneal | [1] |
| Acute Toxicity | LD50 (Median Lethal Dose) | 3.25 (2.89-3.62) | Mouse | Intraperitoneal | [1] | |
| Acecarbromal | Sedative Activity | ISD50 or ED50 | Not Available | - | - | - |
| Acute Toxicity | LD50 | Not Available | - | - | - |
Note: ISD50 (Median Inhibitory Synaptic Dose) is a measure of the dose required to produce a sedative effect in 50% of the animal population. LD50 is the dose that is lethal to 50% of the animal population. The lack of available data for acecarbromal prevents a direct comparison of potency and therapeutic index.
Side Effect Profile
Both this compound and acecarbromal share a similar side effect profile, which is characteristic of older sedative-hypnotics and the bromoureide class. A significant long-term risk for both is bromism.
| Side Effect Category | This compound | Acecarbromal |
| Common CNS Effects | Drowsiness, dizziness, headache, confusion, motor incoordination.[4][5][6] | Drowsiness, dizziness, confusion, weakness.[2] |
| Gastrointestinal | Nausea, vomiting, stomach discomfort.[5] | Nausea, vomiting, constipation, diarrhea.[2] |
| Psychological | Mood swings, irritability, depressive symptoms.[5] | Not explicitly reported. |
| Dependence & Withdrawal | Can be habit-forming with prolonged use, leading to tolerance. Abrupt discontinuation may cause anxiety, agitation, tremors, and seizures.[5][6] | Potential for dependency and withdrawal symptoms such as increased anxiety, restlessness, and seizures with prolonged use.[2] |
| Toxicity | Bromism with chronic use, characterized by neurological and psychiatric symptoms (e.g., memory loss, confusion, hallucinations), and dermatological issues.[1][7][8][9][10] Potential for liver toxicity with long-term use.[5] | Bromism with prolonged use.[1][7][8][9][10] Potential for liver toxicity with long-term use.[2] |
| Allergic Reactions | Rare, but may include rash, itching, and swelling.[5] | Rare, but may include rash, itching, and swelling.[2] |
Experimental Protocols for Efficacy Testing
The following are detailed methodologies for standard preclinical assays used to evaluate the sedative and hypnotic efficacy of compounds like this compound and acecarbromal.
Open Field Test (for Sedative Activity)
This test assesses spontaneous locomotor activity and exploratory behavior in a novel environment. A reduction in these activities is indicative of a sedative effect.[3][11][12][13]
Methodology:
-
Apparatus: A square arena with walls, typically made of a non-reflective material. The floor is often divided into a grid of equal squares.[3]
-
Procedure:
-
Acclimatize the animals (typically mice or rats) to the testing room for at least 30 minutes before the experiment.[14]
-
Administer the test compound (this compound or acecarbromal) or vehicle control at predetermined doses and routes (e.g., intraperitoneally).
-
After a specified pretreatment time (e.g., 30 minutes), place the animal in the center of the open field arena.[3]
-
Record the animal's behavior for a set duration (e.g., 5-10 minutes) using a video camera.[12]
-
-
Parameters Measured:
-
Locomotor Activity: Number of grid lines crossed.
-
Exploratory Behavior: Time spent in the center versus the periphery of the arena (thigmotaxis), number of rearings.
-
A significant decrease in these parameters compared to the control group suggests a sedative effect.
-
Figure 2: Workflow for the Open Field Test.
Rota-rod Test (for Motor Coordination)
This test evaluates motor coordination and balance. A deficit in performance can indicate sedation or muscle relaxant effects.[14][15]
Methodology:
-
Apparatus: A rotating rod, typically with adjustable speed.[14][15]
-
Procedure:
-
Train the animals on the rota-rod for a few trials on the day before the experiment to establish a baseline performance.[15]
-
On the testing day, administer the test compound or vehicle control.
-
At set time points after administration, place the animal on the rotating rod.
-
Record the latency to fall from the rod. A cut-off time is usually set.[15]
-
-
Parameter Measured:
-
Latency to Fall: The time the animal remains on the rotating rod.
-
A significant decrease in the latency to fall compared to the control group indicates impaired motor coordination, a common effect of sedative drugs.
-
Figure 3: Workflow for the Rota-rod Test.
Thiopental-induced Sleeping Time (for Hypnotic Activity)
This assay measures the ability of a test compound to potentiate the hypnotic effect of a sub-hypnotic or hypnotic dose of a barbiturate, such as thiopental.
Methodology:
-
Procedure:
-
Administer the test compound (this compound or acecarbromal) or vehicle control to groups of animals.
-
After a specified pretreatment time, administer a standard dose of thiopental sodium (e.g., intraperitoneally).
-
Immediately observe the animals for the onset of sleep, defined as the loss of the righting reflex (the inability of the animal to right itself when placed on its back).
-
Record the duration of sleep, which is the time from the loss to the regaining of the righting reflex.
-
-
Parameters Measured:
-
Onset of Sleep (Latency): Time from thiopental injection to the loss of the righting reflex.
-
Duration of Sleep: Time from the loss to the recovery of the righting reflex.
-
A significant increase in the duration of sleep or a decrease in the onset of sleep compared to the control group indicates a hypnotic or sedative-potentiating effect.
-
Figure 4: Workflow for Thiopental-induced Sleeping Time Test.
Conclusion
This compound and acecarbromal are structurally and mechanistically similar sedative-hypnotics. The available quantitative preclinical data for this compound provide a benchmark for its sedative potency and toxicity in animal models. While similar quantitative data for acecarbromal are lacking, its shared mechanism of action and classification as a bromoureide suggest a comparable, though not identical, pharmacological profile. The primary concern with both agents is the potential for dependence and the cumulative toxicity of bromide with chronic administration. For drug development professionals, the exploration of novel sedatives with a similar mechanism but devoid of the bromine moiety could offer a safer therapeutic alternative. Further preclinical studies directly comparing these and other bromoureide derivatives would be necessary to definitively establish their relative efficacy and safety profiles.
References
- 1. Acecarbromal - Wikipedia [en.wikipedia.org]
- 2. What is Acecarbromal used for? [synapse.patsnap.com]
- 3. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the bromureide sedative-hypnotic drugs, bromvaletone (this compound) and carbromal, and their chloro analogues in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acecarbromal | C9H15BrN2O3 | CID 6489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Acecarbromal? [synapse.patsnap.com]
- 8. [Significance of the chronic abuse of bromoureide containing hypnotics. Simple chemical methods for its detection (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bromide as a Sedative and Hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hoggar | C7H13BrN2O2 | CID 6488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Effect of hypnotics on mice genetically selected for sensitivity to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deaths from local anesthetic-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. acetyl carbromal | 77-66-7 [chemicalbook.com]
- 15. DSpace [research-repository.griffith.edu.au]
Head-to-head comparison of Bromisoval and barbiturates on sleep latency
In the landscape of hypnotic agents, both Bromisoval and barbiturates have historically been utilized to promote sleep. This guide offers a comparative analysis of their effects on sleep latency, drawing upon available experimental data for researchers, scientists, and drug development professionals. While direct head-to-head clinical trial data is scarce, particularly for the older compound this compound, a comparison can be constructed based on existing studies of each drug class.
Mechanism of Action: A Shared Pathway
Both this compound and barbiturates exert their sedative effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[1] They act as positive allosteric modulators of the GABA-A receptor, enhancing the effects of GABA. This leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a reduction in neuronal excitability, which ultimately promotes sedation and sleep.[1]
A recent study on Bromovalerylurea (the active compound in this compound) confirmed its action on GABA-A receptors, leading to an increase in non-rapid eye movement (NREM) sleep duration in rats.[2] This shared mechanism underscores the foundational similarities in how these two classes of drugs induce sleep.
Quantitative Data on Sleep Latency
This compound (as Bromovalerylurea)
A 2023 study in Wistar rats investigated the hypnotic effects of Bromovalerylurea. While this study provided valuable information on the increase in NREM sleep, it did not specifically report on the quantitative reduction in sleep latency (the time taken to fall asleep). The study did note that doses of 125 mg/kg and higher significantly increased NREM sleep duration, indicating a hypnotic effect.[2]
Barbiturates (Sodium Amylobarbitone)
A 1959 study by Hinton and Marley provides quantitative data on the effects of amylobarbitone sodium on sleep in psychiatric patients. This study, while older, offers a clear indication of the impact of a barbiturate on the time taken to fall asleep.
| Drug Class | Compound | Dosage | Subject Group | Mean Time to Fall Asleep (minutes) | Placebo |
| Barbiturates | Amylobarbitone Sodium | 200 mg | Psychiatric Patients with Insomnia | 30 | 55 |
Table 1: Effect of Amylobarbitone Sodium on Time to Fall Asleep. Data extracted from Hinton and Marley, 1959.
Experimental Protocols
Bromovalerylurea (this compound) Study (2023)
-
Objective: To investigate the hypnotic/sedative effects and mechanism of Bromovalerylurea (BU).
-
Subjects: Male Wistar rats.
-
Methodology:
-
Electroencephalogram (EEG) and electromyogram (EMG) electrodes were implanted for sleep recording.
-
Rats were administered BU orally at doses of 50, 125, 250, and 500 mg/kg.
-
Sleep stages (NREM, REM) were recorded and analyzed for 4 hours post-administration.
-
Whole-cell patch-clamp recordings were conducted on pyramidal neurons in rat cortical slices to measure GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) after BU application.[2]
-
Amylobarbitone Sodium Study (Hinton and Marley, 1959)
-
Objective: To compare the effects of amylobarbitone sodium, butobarbitone, and quinalbarbitone sodium on insomnia.
-
Subjects: 20 female psychiatric patients with insomnia.
-
Methodology:
-
A double-blind, placebo-controlled crossover design was used.
-
Each patient received amylobarbitone sodium (200 mg), butobarbitone (200 mg), quinalbarbitone sodium (200 mg), and a placebo on different nights in a randomized order.
-
The "time to fall asleep" was recorded by night nurses based on observation of the patient's state.
-
Patient movement during the night was also recorded using a mechanical apparatus under the bed.
-
Concluding Remarks
Both this compound and barbiturates effectively induce sleep through their action on the GABA-A receptor. While quantitative data for barbiturates demonstrates a significant reduction in sleep latency, similar detailed human data for this compound is not prevalent in contemporary scientific literature. The available animal data for this compound indicates a clear hypnotic effect by increasing NREM sleep, which would logically correlate with a reduction in sleep latency.
References
Cross-Reactivity of Bromisoval in Benzodiazepine Immunoassays: A Guide for Researchers
A comprehensive review of existing literature reveals a significant data gap regarding the cross-reactivity of bromisoval, a sedative and hypnotic agent, in commercially available immunoassays for benzodiazepines. This guide provides researchers, scientists, and drug development professionals with a summary of the theoretical basis for potential cross-reactivity, a comparison of the molecular structures, and a standardized protocol to facilitate independent investigation into this unevaluated interaction.
Executive Summary
There is currently no published experimental data quantifying the cross-reactivity of this compound in benzodiazepine immunoassays. Despite a shared pharmacological mechanism of action with benzodiazepines—both acting as positive allosteric modulators of the GABA-A receptor—the significant structural differences between the two compounds suggest that significant cross-reactivity is unlikely. However, the potential for unexpected interactions in sensitive immunoassays cannot be dismissed without empirical evidence. This guide outlines the necessary experimental framework to address this knowledge gap and provides context by comparing the situation with known cross-reactants.
Theoretical Framework for Potential Cross-Reactivity
Both this compound and benzodiazepines produce their therapeutic effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system. This shared mechanism leads to sedative, anxiolytic, and hypnotic effects. In the context of immunoassays, which rely on antibody recognition of specific molecular shapes, a shared mechanism of action does not inherently predict cross-reactivity. However, it provides a pharmacological rationale for investigating potential interference, as compounds affecting the same physiological pathways may be co-administered or substituted, necessitating their distinction in toxicological screenings.
Structural Comparison: this compound vs. Benzodiazepines
The antibodies utilized in benzodiazepine immunoassays are developed to recognize the characteristic bicyclic structure of the benzodiazepine class. As illustrated below, this compound, a bromoureide, possesses a distinctly different acyclic structure.
| Compound | Chemical Structure | Class |
| This compound | C₆H₁₁BrN₂O₂ | Bromoureide |
| Diazepam (example Benzodiazepine) | C₁₆H₁₃ClN₂O | Benzodiazepine |
Given these substantial structural disparities, the likelihood of a high-affinity binding of this compound to benzodiazepine-specific antibodies is low. Nevertheless, the possibility of low-level cross-reactivity, which could lead to false-positive results at high concentrations of this compound, remains to be experimentally determined.
Illustrative Data on Known Cross-Reactants
To provide a comparative context, the following tables summarize the cross-reactivity of various compounds in commercially available benzodiazepine immunoassays. This data highlights the importance of empirical testing, as both structurally similar and dissimilar compounds can exhibit unexpected reactivity.
Table 1: Example Cross-Reactivity of Benzodiazepines and Metabolites
| Compound | Concentration (ng/mL) | Immunoassay Platform | % Cross-Reactivity (Relative to Diazepam) |
| Nordiazepam | 100 | CEDIA | 110% |
| Oxazepam | 100 | EMIT® II Plus | 95% |
| Lorazepam | 300 | KIMS | 35% |
| 7-Aminoclonazepam | >1000 | Multiple | <10% |
Note: Data is compiled from various studies and is for illustrative purposes only. Actual performance may vary by manufacturer and lot.
Table 2: Documented Cross-Reactivity of Non-Benzodiazepine Compounds
| Compound | Immunoassay Platform | Finding |
| Oxaprozin | EMIT®, FPIA, CEDIA | Can produce false-positive results[1] |
| Sertraline | CEDIA® | Associated with false-positive results[2][3] |
Experimental Protocols
For laboratories wishing to evaluate the cross-reactivity of this compound, the following generalized experimental protocol is recommended.
Objective
To determine the percentage cross-reactivity of this compound in a specific benzodiazepine immunoassay.
Materials
-
Commercial benzodiazepine immunoassay kit (e.g., ELISA, EMIT®, CEDIA®)
-
Certified reference material of this compound
-
Certified reference material of the assay calibrator (e.g., nordiazepam)
-
Drug-free human urine pool
-
Standard laboratory equipment (calibrated pipettes, vortex mixer, analyzer)
Procedure
-
Preparation of Calibrators and Controls : Prepare the benzodiazepine calibrators and controls in drug-free urine as per the manufacturer's instructions.
-
Preparation of this compound Spiked Samples : Prepare a high-concentration stock solution of this compound in a suitable solvent. Serially dilute the stock solution in drug-free urine to create a range of concentrations to be tested (e.g., 100 ng/mL to 100,000 ng/mL).
-
Assay Performance :
-
Run the benzodiazepine calibrators and controls on the immunoassay analyzer to generate a standard curve.
-
Analyze the this compound-spiked samples using the same assay procedure.
-
-
Data Analysis :
-
Determine the apparent benzodiazepine concentration of each this compound sample by interpolating its result from the benzodiazepine standard curve.
-
Calculate the percent cross-reactivity for each concentration of this compound using the formula:
% Cross-Reactivity = (Apparent Benzodiazepine Concentration / Concentration of this compound Tested) x 100
-
Visualized Workflows and Pathways
GABAergic Signaling Pathway
The following diagram illustrates the common mechanism of action of both benzodiazepines and this compound on the GABA-A receptor.
Caption: GABAergic signaling pathway modulation.
Experimental Workflow for Cross-Reactivity Testing
This diagram outlines the logical steps for conducting a cross-reactivity study.
Caption: Workflow for immunoassay cross-reactivity.
Conclusion and Recommendations
The potential for this compound to cross-react with benzodiazepine immunoassays is currently unknown. Given the serious implications of false-positive drug screens in clinical and forensic settings, it is imperative that this data gap be addressed. Researchers are encouraged to perform in-house validation studies using the protocol outlined above for any benzodiazepine immunoassay where the presence of this compound in samples is a possibility. Until such data is available, any unconfirmed positive benzodiazepine screen from a patient with a history of this compound use should be interpreted with extreme caution and confirmed with a highly specific secondary method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
- 1. researchgate.net [researchgate.net]
- 2. False-Positive Urine Screening for Benzodiazepines: An Association with Sertraline? A Two-year Retrospective Chart Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care [uspharmacist.com]
In vivo comparison of the neurotoxic potential of Bromisoval and Carbromal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the neurotoxic potential of two historical sedative-hypnotic agents, Bromisoval and Carbromal. Both belong to the bromoureide class of drugs and exert their effects primarily through the modulation of the central nervous system. This document summarizes available experimental data to facilitate an objective comparison of their performance and neurotoxic profiles.
Quantitative Neurotoxicity Data
The following tables summarize the available quantitative data on the acute toxicity of this compound and Carbromal from in vivo studies. It is important to note that the data are derived from different studies with varying experimental conditions, including animal models and routes of administration, which should be considered when making direct comparisons.
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| This compound | Mouse | Intraperitoneal | 3.25 mmol/kg | [1] |
| Carbromal | Rat | Intraperitoneal | 1.8 mmol/kg | [2] |
Table 1: Comparative Acute Lethal Dose (LD50) of this compound and Carbromal.
| Compound | Animal Model | Route of Administration | ISD50 (Median Sedative Dose) | Reference |
| This compound | Mouse | Intraperitoneal | 0.35 mmol/kg | [1] |
Table 2: Sedative Potency of this compound. The ISD50 represents the dose required to induce sleep in 50% of the tested animals.
Comparative Neurotoxic Profile
Both this compound and Carbromal are central nervous system (CNS) depressants. Their neurotoxicity is largely an extension of their primary pharmacological activity. Chronic use or high doses can lead to a condition known as "bromism," characterized by a range of neurological and psychiatric symptoms.
This compound:
-
Mechanism of Action: this compound enhances the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to specific sites on the GABA-A receptor complex. This increases the receptor's affinity for GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.[3] This potentiation of GABAergic neurotransmission results in sedation, anxiolysis, and hypnosis.[3] Additionally, this compound has been shown to possess anti-inflammatory and anti-oxidative properties through the activation of the NRF2 pathway.
-
Neurotoxic Effects: Overdose and chronic abuse of this compound can lead to various neurological and psychiatric symptoms.[4] Reported symptoms of chronic intoxication include nystagmus, gait disturbance, hyperreflexia, dysarthria, double vision, hypotonia, ataxic gait, and disturbances of consciousness.[4]
Carbromal:
-
Mechanism of Action: Similar to this compound, Carbromal's primary mechanism of action is the enhancement of GABAergic transmission in the CNS, leading to its sedative and hypnotic effects.[5]
-
Metabolism and Metabolite Toxicity: Carbromal is extensively metabolized in the body. Its major metabolites include bromoethylbutyramide and ethylbutyrylurea.[2] Studies in rats have shown that the metabolite bromoethylbutyramide (LD50 = 1.5 mmol/kg, intraperitoneal) is more acutely toxic than Carbromal itself (LD50 = 1.8 mmol/kg, intraperitoneal).[2] The clinical signs of CNS depression in acute Carbromal poisoning are attributed to both the unchanged drug and its active metabolite, bromoethylbutyramide.[2]
-
Comparative Toxicity: Distribution experiments in rats have indicated that Carbromal is more lipophilic and has a greater cumulative effect in brain and fat tissue compared to this compound.[6] The half-life of Carbromal in rats is longer and more variable than that of this compound.[6] These factors contribute to the observation that Carbromal is more toxic than this compound in rats.[6]
Experimental Protocols
Objective: To assess and compare the acute neurotoxic potential of this compound and Carbromal in a rodent model.
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
Experimental Groups:
-
Vehicle Control (e.g., corn oil or saline)
-
This compound (multiple dose levels)
-
Carbromal (multiple dose levels)
Route of Administration: Oral gavage or intraperitoneal injection.
Key Experiments and Observations:
-
Functional Observation Battery (FOB): A series of non-invasive tests to assess sensory, motor, and autonomic function.
-
Procedure: Animals are observed in a standardized arena at baseline and at various time points after dosing (e.g., 1, 4, 24, and 48 hours). Observations include, but are not limited to:
-
General appearance and behavior: Posture, gait, presence of tremors or convulsions, grooming behavior.
-
Sensorimotor responses: Approach response, touch response, tail-pinch response, righting reflex.
-
Autonomic signs: Salivation, lacrimation, pupil size.
-
-
Data Analysis: A scoring system is used to quantify the observed changes from baseline.
-
-
Motor Activity Assessment:
-
Procedure: Spontaneous motor activity is measured using an automated activity monitoring system. Animals are placed in the activity chambers for a set duration (e.g., 30-60 minutes) at specified time points post-dosing.
-
Data Analysis: Total activity counts, ambulatory movements, and rearing frequency are recorded and compared between groups.
-
-
Acute Toxicity (LD50 Determination):
-
Procedure: A dose-escalation study is performed to determine the median lethal dose (LD50). Groups of animals are administered increasing doses of the test compounds, and mortality is recorded over a 14-day observation period.
-
Data Analysis: The LD50 and its 95% confidence intervals are calculated using appropriate statistical methods (e.g., probit analysis).
-
-
Neurohistopathology:
-
Procedure: At the end of the observation period, a subset of animals from each group is euthanized, and brain tissue is collected. Brains are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Nissl stain) for microscopic examination.
-
Data Analysis: A neuropathologist examines the brain sections for any signs of neuronal damage, such as cell death, inflammation, or demyelination in various brain regions.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-induced neurotoxicity and a general experimental workflow for in vivo neurotoxicity assessment.
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
Caption: General experimental workflow for in vivo neurotoxicity assessment.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. oecd.org [oecd.org]
- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of this compound and carbromal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cytoprotective Effects of Bromisoval in Neuronal Cell Culture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bromisoval's cytoprotective effects in neuronal cell culture with other alternatives, supported by available experimental data. We delve into the molecular mechanisms, present comparative data in structured tables, and offer detailed experimental protocols for key assays.
This compound: A Neuroprotective Agent with a Dual Mechanism of Action
This compound, traditionally known as a sedative and hypnotic, is emerging as a compound with significant neuroprotective potential.[1] Its cytoprotective effects appear to stem from two primary mechanisms: potentiation of GABAergic neurotransmission and activation of the NRF2 antioxidant response pathway.
GABAergic Modulation
As a derivative of barbiturates, this compound enhances the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[1] By binding to GABA-A receptors, this compound increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability.[1] This calming effect on the CNS can be neuroprotective in conditions of excessive neuronal firing, such as excitotoxicity.
NRF2-Mediated Antioxidant and Anti-inflammatory Effects
Recent studies have unveiled a novel mechanism of action for this compound: the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[2][3] NRF2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[2][4] By activating NRF2, this compound can mitigate oxidative stress and inflammation, two critical factors in neuronal cell death in various neurological disorders.[2][5]
Comparative Analysis: this compound vs. Other Neuroprotective Agents
While direct comparative studies of this compound against other neuroprotective agents in neuronal cell culture are limited, we can draw comparisons based on their mechanisms of action.
| Feature | This compound | Edaravone (Radicava) | Benzodiazepines (e.g., Diazepam) |
| Primary Mechanism | GABA-A Receptor Positive Allosteric Modulator; NRF2 Activator[1][2] | Free Radical Scavenger | GABA-A Receptor Positive Allosteric Modulator |
| Secondary Mechanism | Anti-inflammatory; Antioxidant[2] | --- | --- |
| Target Pathway | GABAergic signaling; NRF2/ARE Pathway[1][2] | Oxidative Stress Pathways | GABAergic signaling |
| Reported Effects | Reduced neuronal excitability; Increased antioxidant gene expression; Decreased pro-inflammatory mediators[1][2] | Reduced oxidative damage | Reduced neuronal excitability |
| Potential Advantages | Dual mechanism of action addressing both excitotoxicity and oxidative stress/inflammation. | Clinically approved for ALS and ischemic stroke. | Well-established anxiolytic and anticonvulsant effects. |
| Potential Limitations | Limited direct evidence in neuronal cell culture comparative studies; potential for sedation and dependence.[1] | Narrow mechanism of action. | Potential for sedation, tolerance, and dependence. |
Experimental Data Summary
The following table summarizes key findings from a study on the anti-inflammatory and anti-oxidative effects of Bromovalerylurea (BU), another name for this compound.
| Cell Line | Treatment | Key Finding | Reference |
| Murine Microglial Cell Line (BV2) | BU + LPS | Suppressed the expression of pro-inflammatory genes (Nos2, Il-1β, Il-6, Ccl2).[2] | [2] |
| Murine Microglial Cell Line (BV2) | BU + LPS | Suppressed the expression of NOS2 protein and generation of nitric oxide.[2] | [2] |
| Human Hepatoblastoma Cell Line (HepG2) | BU | Potentiated NRF2-dependent transcription.[3] | [3] |
| Murine Microglial Cell Line (BV2) | NRF2 Knockdown + BU + LPS | The anti-inflammatory effects of BU were significantly diminished.[2] | [2] |
| Traumatic Brain Injury (TBI) Rat Model | BU Administration | Reduced ROS-induced cellular injuries in neurons.[2] | [2] |
Signaling Pathways and Experimental Workflows
This compound's Dual Neuroprotective Signaling Pathway
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The anti-inflammatory and anti-oxidative effect of a classical hypnotic bromovalerylurea mediated by the activation of NRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory and anti-oxidative effect of a classical hypnotic bromovalerylurea mediated by the activation of NRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nrf2 Activation: Involvement in Central Nervous System Traumatic Injuries. A Promising Therapeutic Target of Natural Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Study of the Metabolic Pathways of Bromisoval and Carbromal
This guide provides a detailed comparative analysis of the metabolic pathways of two sedative-hypnotic drugs, Bromisoval and Carbromal. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their biotransformation, supported by experimental data and methodologies.
Introduction
This compound and Carbromal are both bromoureide derivatives that have been used for their sedative and hypnotic properties. Their chemical structures, while similar, lead to distinct metabolic fates within the body, influencing their pharmacokinetic profiles and potential for toxicity. Understanding these metabolic pathways is crucial for drug development, toxicology studies, and clinical pharmacology.
Metabolic Pathways: A Comparative Overview
Both this compound and Carbromal undergo extensive metabolism, primarily in the liver. The key metabolic reactions for both compounds involve dehalogenation (removal of the bromine atom) and transformations of the urea side chain. However, the specific enzymes and resulting metabolites differ significantly.
This compound Metabolism: The metabolism of this compound is characterized by an initial debromination, which is a reductive process mediated by the cytochrome P450 enzyme system. This is followed by conjugation with glutathione (GSH) and subsequent processing to form mercapturic acid derivatives, which are then excreted in the urine.
Carbromal Metabolism: Carbromal is also extensively metabolized. Its primary metabolic route involves the formation of active metabolites, bromoethylbutyramide and ethylbutyrylurea, through modification of the urea moiety. Hydroxylation of the acyl residue and reductive debromination are also key metabolic reactions.
The following diagram illustrates the primary metabolic pathways of this compound and Carbromal.
Quantitative Analysis of Metabolites
The following tables summarize the quantitative data available for the metabolites of this compound and Carbromal in biological fluids.
Table 1: Urinary Excretion of this compound Metabolites in Humans
| Metabolite | Percentage of Oral Dose Excreted in Urine (24h) |
| α-(N-acetylcystein-S-yl)isovalerylurea | 43 - 64% |
| α-(Cystein-S-yl)isovalerylurea | 4.6 - 5.9% |
Data from a study in two healthy adults after a single oral dose of 0.9 g of this compound.
Table 2: Serum Concentrations of Carbromal and its Metabolites in Humans
| Compound | Serum Concentration after 1g Oral Dose (µmol/L) |
| Carbromal | 30 (Peak at 30 min) |
| Bromoethylbutyramide | up to 20 (Peak at 4-5 h) |
| Ethylbutyrylurea | 2 - 3 (Peak at 4-5 h) |
Data from a study in four healthy volunteers.[1]
Table 3: Serum Concentrations of Carbromal and its Metabolites in Acutely Poisoned Patients
| Compound | Serum Concentration (µmol/L) |
| Carbromal | ~200 |
| Bromoethylbutyramide | ~350 |
| Ethylbutyrylurea | ~50 |
| [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Analysis of this compound and its Metabolites by Frit-Fast Atom Bombardment Liquid Chromatography-Mass Spectrometry (frit-FAB LC-MS)
This method allows for the simultaneous determination of this compound and its metabolites: 3-methylbutyrylurea, α-(cystein-S-yl)isovalerylurea, and α-(N-acetylcystein-S-yl)isovalerylurea.
1. Sample Preparation (Solid-Phase Extraction):
-
Adjust the pH of tissue homogenates or urine samples to 4.0.
-
Apply the sample to a Sep-Pak C18 cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the retained this compound and its metabolites with 2 mL of a 50:50 (v/v) mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 3.5).
2. LC-MS Analysis:
-
Column: Semimicro type L-column ODS.
-
Mobile Phase A: 0.4% glycerol in a 5:95 (v/v) mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 3.5).
-
Mobile Phase B: 0.4% glycerol in acetonitrile.
-
Elution Mode: Linear gradient from 100% A for 5 minutes to 100% B in 15 minutes.
-
Flow Rate: 0.2 mL/min.
-
Split Ratio: 1:40.
-
Detection: Frit-Fast Atom Bombardment Mass Spectrometry in Selected Ion Monitoring (SIM) mode.
The following diagram illustrates the experimental workflow for the analysis of this compound and its metabolites.
References
Assessing the Abuse Potential of Bromisoval Relative to Barbiturates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the abuse potential of bromisoval and barbiturates, drawing upon available preclinical and clinical evidence. The information is intended to inform research and drug development by highlighting the pharmacological mechanisms and behavioral effects that contribute to the abuse liability of these sedative-hypnotic agents.
Overview and Regulatory Status
This compound, a monoureide derivative, and barbiturates are both central nervous system (CNS) depressants with sedative and hypnotic properties. While barbiturates are a well-established class of drugs with a high potential for abuse and dependence, leading to strict international control, this compound has a more ambiguous profile. Case reports suggest a potential for dependence similar to barbiturates, though likely of a lesser degree.[1] The World Health Organization's Expert Committee on Drug Dependence has rated the likelihood of this compound abuse as "moderate."[1]
Mechanistic Insights: GABA-A Receptor Modulation
The primary mechanism of action for both this compound and barbiturates involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the CNS.[2][3] This modulation enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization, resulting in CNS depression.
Despite this common mechanism, the specific interactions with the GABA-A receptor complex differ. Barbiturates are known to increase the duration of the chloride channel opening, while other modulators like benzodiazepines increase the frequency of opening.[4] Recent studies have shown that this compound dose-dependently prolongs GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs), suggesting a mechanism that enhances GABAergic neurotransmission.[2] This effect was not blocked by the benzodiazepine antagonist flumazenil, indicating a binding site distinct from that of benzodiazepines.[2]
Signaling Pathway of GABA-A Receptor Modulation
Figure 1. Allosteric modulation of the GABA-A receptor by this compound and barbiturates.
Quantitative Data on Receptor Interaction and Potency
| Compound | Parameter | Value | Species/System | Reference |
| This compound | Prolongation of IPSCs | Dose-dependent | Rat cortical slices | [2] |
| Pentobarbital | EC50 for GABA potentiation | 41 µM | Rat neocortical neurons | [5] |
| EC50 for direct GABA-A activation | 0.33 mM | Cultured rat hippocampal neurons | [6] | |
| Phenobarbital | EC50 for GABA potentiation | 144 µM | Rat neocortical neurons | [5] |
| EC50 for direct GABA-A activation | 3.0 mM | Cultured rat hippocampal neurons | [6] | |
| Amobarbital | EC50 for GABA potentiation | 103 µM | Rat neocortical neurons | [5] |
| Secobarbital | Potency for GABA-mimetic action | > Pentobarbital > Hexobarbital > Phenobarbital | Frog dorsal root ganglia | [7] |
Note: The lack of standardized, head-to-head comparative studies makes a direct quantitative comparison of abuse potential challenging. The available data for barbiturates show a range of potencies for both potentiating GABA's effects and directly activating the receptor at higher concentrations.
Experimental Protocols for Assessing Abuse Potential
The abuse potential of sedative-hypnotics is typically evaluated using a battery of preclinical and clinical tests. Below are detailed methodologies for two key preclinical experiments.
Intravenous Self-Administration in Rats
This model assesses the reinforcing effects of a drug, a key indicator of its abuse potential.
Figure 2. Workflow for an intravenous self-administration study.
Methodology:
-
Subjects: Male and female Wistar rats.
-
Surgery: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Acquisition: Rats are placed in the chambers and learn to press an "active" lever to receive an infusion of the test drug (e.g., this compound, a barbiturate like pentobarbital, or saline as a control). The "inactive" lever has no programmed consequence.
-
Dose-Response: Once stable responding is established, the dose of the drug is varied across sessions to determine the dose-dependent reinforcing effects.
-
Progressive Ratio Schedule: The number of lever presses required to receive a single infusion is systematically increased to measure the motivation of the animal to work for the drug. The "breakpoint" is the highest number of presses an animal will make.
-
Extinction and Reinstatement: Drug delivery is discontinued to extinguish responding. Reinstatement of drug-seeking behavior is then assessed by presenting drug-associated cues, a small, non-contingent "priming" dose of the drug, or a stressor.
Conditioned Place Preference (CPP) in Mice
This paradigm assesses the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
Figure 3. Workflow for a conditioned place preference study.
Methodology:
-
Subjects: Male and female C57BL/6 mice.
-
Apparatus: A multi-compartment chamber where compartments are distinguished by visual and tactile cues.
-
Pre-Test (Habituation): On the first day, mice are allowed to freely explore the entire apparatus to establish any baseline preference for a particular compartment.
-
Conditioning: Over several days, mice receive an injection of the test drug (e.g., this compound, a barbiturate, or saline) and are immediately confined to one of the compartments for a set period (e.g., 30 minutes). On alternate days, they receive a saline injection and are confined to the other compartment. The drug-paired compartment is counterbalanced across animals.
-
Post-Test: Following the conditioning phase, the partitions are removed, and the mice are allowed to freely explore the entire apparatus in a drug-free state. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.
Conclusion and Future Directions
The available evidence suggests that this compound possesses a moderate abuse potential with a mechanism of action that, like barbiturates, involves the positive allosteric modulation of the GABA-A receptor. However, the abuse liability of this compound appears to be less pronounced than that of classic barbiturates.
A significant gap in the literature is the absence of direct, quantitative comparisons of this compound and barbiturates in standardized preclinical models of abuse potential. Future research should focus on:
-
Receptor Binding Assays: Determining the binding affinity (Ki) of this compound for various GABA-A receptor subunit combinations and comparing these to a range of barbiturates.
-
In Vivo Behavioral Studies: Conducting head-to-head self-administration and conditioned place preference studies to quantitatively compare the reinforcing and rewarding effects of this compound and barbiturates.
-
Human Abuse Potential Studies: If warranted by preclinical data, carefully designed human studies could assess the subjective effects, reinforcing value, and overall abuse liability of this compound relative to a standard barbiturate.
Such studies are crucial for a more definitive assessment of this compound's abuse potential and for informing regulatory decisions and clinical practice.
References
- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. Bromovalerylurea modulates GABAA receptor-mediated inhibitory neurotransmission while inducing sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study on barbiturates using isolated single neurons: GABA-mimetic action and augmentatory action on GABA response - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bromisoval: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Bromisoval (also known as Bromovalerylurea), ensuring the protection of personnel and the environment.
Pre-Disposal and Handling
Before beginning the disposal process, it is imperative to handle this compound waste with appropriate safety measures. Adherence to these preliminary steps will minimize risks of exposure and contamination.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear the following PPE[1]:
-
Eye Protection: Tightly fitting safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A fully-buttoned lab coat. For larger quantities or in case of spills, fire/flame resistant and impervious clothing is required.
-
Respiratory Protection: In environments where dust formation is possible or exposure limits may be exceeded, a full-face respirator should be used.
Waste Segregation and Storage:
-
Unwanted, expired, or contaminated this compound should be collected in a designated, compatible, and sealable waste container.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the relevant hazard pictograms.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container should be kept tightly closed.[1]
Disposal Procedure
This compound is classified as harmful if swallowed and must be disposed of as chemical waste through an appropriate treatment and disposal facility.[1][2] Do not dispose of this compound in standard trash or pour it down the drain.
Step 1: Waste Collection
-
Carefully transfer the solid this compound waste into the designated hazardous waste container. Avoid creating dust.[1]
-
For any residual this compound in its original container, do not rinse the container into the sink. The empty, unrinsed container should be disposed of along with the chemical waste.
Step 2: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management contractor to arrange for pickup and disposal.
-
Provide the waste management service with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for its proper handling and treatment.
Step 3: Documentation
-
Maintain a detailed record of the disposed this compound, including the quantity, date of disposal, and the name of the waste management company that handled the disposal. This is crucial for regulatory compliance and laboratory inventory management.
Quantitative Data Summary
The following table summarizes key identifiers and hazard information for this compound, which are essential for proper labeling and documentation.
| Identifier | Value | Reference |
| CAS Number | 496-67-3 | [1][3] |
| GHS Hazard Statement | H302: Harmful if swallowed | [1][2] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal. | [1][2] |
Experimental Protocols
Currently, there are no standard experimental protocols for the in-lab neutralization or treatment of this compound for disposal. The recommended and required procedure is collection and transfer to a specialized waste treatment facility.[1]
This compound Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
